molecular formula C25H20Cl2FN5O6S3 B560333 PF 05089771 tosylate CAS No. 1430806-04-4

PF 05089771 tosylate

Número de catálogo: B560333
Número CAS: 1430806-04-4
Peso molecular: 672.6 g/mol
Clave InChI: NVKBPDYKPNYMDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-05089771 is a voltage-gated sodium channel 1.7 (Nav1.7) blocker (IC50s = 11, 16, 33, and 20 nM for 5N11S, 5A11L, 5A11S, and 5A11L Nav1.7 splice variants, respectively). It is selective for Nav1.7 over Nav1.1-1.6 and 1.8 channels (IC50s = 0.11-25 μM), L-type calcium, and KvLQT and hERG potassium channels (IC50s = ≥10 μM), as well as human and cynomolgus monkey TRPV1 receptors (IC50s = 10 and 20 μM, respectively). PF-05089771 is also 1,000-fold selective for half-inactivated over resting Nav1.7 channels, and mutation of the domain IV voltage-sensor domain (VSD4) reduces PF-05089771 potency by approximately 100-fold.>Potent and selective Nav1.7 channel blocker (IC50 = 8, 11 and 171 nM for mouse, human and rat Nav1.7, respectively). Exhibits selectivity for Nav1.7 over other Nav1 channels (IC50 values are 0.11, 0.16, 0.85, 10, 11 and 25 μM for Nav1.2, Nav1.6, Nav1.1, Nav1.4, Nav1.3 and Nav1.5, respectively). Also exhibits selectivity over a panel of 81 other ion channels, receptors, enzymes and transporters. Blocks spontaneous firing of inherited erythromelalgia (IEM)-derived iPSC sensory neurons in vitro.

Propiedades

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5O3S2.C7H8O3S/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,26H,(H3,22,24,25);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKBPDYKPNYMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2FN5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430806-04-4
Record name PF-05089771 tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430806044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05089771 TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG8E748OWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Strategy of PF-05089771 Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PF-05089771 tosylate, a selective inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer for the treatment of pain, this compound's journey through preclinical and clinical evaluation offers valuable insights into the complexities of targeting Nav1.7 for analgesia. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: State-Dependent Blockade of Nav1.7

PF-05089771 is a potent and selective arylsulfonamide inhibitor of the Nav1.7 voltage-gated sodium channel, and it also exhibits activity against the Nav1.8 channel.[1] Its primary mechanism involves a state-dependent blockade, demonstrating a significantly higher affinity for the inactivated states of the channel over the resting state.[2][3] This preferential binding to inactivated channels is a key characteristic, suggesting that the drug is more effective in blocking neurons that are actively firing, a hallmark of nociceptive pathways.

The binding site of PF-05089771 has been identified on the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[3][4] By interacting with this site, the compound stabilizes the channel in a non-conducting conformation, thereby preventing the influx of sodium ions that is critical for the initiation and propagation of action potentials in sensory neurons.[3][4] This targeted action on Nav1.7, a channel genetically validated as crucial for human pain perception, initially positioned PF-05089771 as a promising non-opioid analgesic.[5]

The onset of the block by PF-05089771 is slow and dependent on both depolarization and concentration, with a similarly slow recovery from the block.[3][4] Interestingly, the inhibition is not significantly dependent on whether the channel is in a fast- or slow-inactivated state, but rather on the duration of depolarization.[3][4]

Quantitative Analysis of Potency and Selectivity

The potency and selectivity of PF-05089771 have been extensively characterized across various species and Nav channel subtypes. The following tables summarize the key quantitative data.

Table 1: Potency of PF-05089771 on Nav1.7 Orthologs

SpeciesIC50 (nM)
Human (hNav1.7)11[6][7]
Cynomolgus Monkey (cynNav1.7)12[6][7]
Dog (dogNav1.7)13[6][7]
Mouse (musNav1.7)8[6][7]
Rat (ratNav1.7)171[6][7]

Table 2: Selectivity of PF-05089771 Against Other Human Nav Channel Subtypes

Nav Channel SubtypeIC50 (µM)Fold Selectivity vs. hNav1.7
Nav1.10.85~77-fold
Nav1.20.1110-fold[5][6]
Nav1.311>900-fold[5][6]
Nav1.410>900-fold[5][6]
Nav1.525>1000-fold[6]
Nav1.60.16~15-fold[5]
Nav1.8>10>1000-fold[6]

Experimental Protocols

The characterization of PF-05089771's mechanism of action relied on key experimental methodologies, primarily electrophysiological assays.

Automated Electrophysiology (PatchXpress)

A crucial technique for determining the potency and selectivity of PF-05089771 was automated electrophysiology, specifically using the PatchXpress platform.[2][8]

  • Cell Lines: Stably transfected HEK293 or CHO cells expressing the specific human or orthologous Nav channel subtype of interest were used.

  • Voltage Protocols: To assess state-dependence, different voltage protocols were applied.

    • Resting State: Cells were held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure most channels were in the resting state. A brief depolarizing pulse (e.g., to 0 mV) was then applied to elicit a current.

    • Inactivated State: Cells were held at a depolarized membrane potential (e.g., -60 mV or at the Vhalf of inactivation for each channel subtype) to induce channel inactivation. A subsequent depolarizing pulse was used to measure the remaining current.

  • Compound Application: PF-05089771 was perfused at various concentrations, and the resulting inhibition of the sodium current was measured.

  • Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 values.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of PF-05089771 and a typical experimental workflow for its characterization.

PF-05089771_Mechanism_of_Action cluster_Neuron Sensory Neuron cluster_Drug_Interaction Drug Interaction Action_Potential Action Potential Propagation Nav1_7 Nav1.7 Channel (Inactivated State) Na_Influx Na+ Influx Nav1_7->Na_Influx Allows Stabilization Stabilizes Non-conducting Conformation Nav1_7->Stabilization Depolarization Membrane Depolarization Depolarization->Nav1_7 Induces Na_Influx->Action_Potential Drives PF-05089771 PF-05089771 Binding Binds to VSD of Domain IV PF-05089771->Binding Binding->Nav1_7 Stabilization->Na_Influx Blocks Experimental_Workflow Start Start: Cell Line Selection (HEK293 expressing Nav1.7) Patch_Clamp Automated Patch Clamp (PatchXpress) Start->Patch_Clamp Voltage_Protocol Apply Voltage Protocol (Resting vs. Inactivated State) Patch_Clamp->Voltage_Protocol Compound_Application Perfuse PF-05089771 (Concentration Gradient) Voltage_Protocol->Compound_Application Data_Acquisition Measure Sodium Current Inhibition Compound_Application->Data_Acquisition Analysis Data Analysis (IC50 Determination) Data_Acquisition->Analysis End End: Potency & Selectivity Profile Analysis->End

References

An In-depth Technical Guide to PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7, with secondary activity at Nav1.8. Developed by Pfizer, it represented a significant effort in the pursuit of novel, non-opioid analgesics. The rationale for its development was strongly rooted in human genetic studies linking loss-of-function mutations in the SCN9A gene (encoding Nav1.7) to congenital insensitivity to pain, and gain-of-function mutations to debilitating pain syndromes. Despite a promising preclinical profile and successful target engagement, PF-05089771 ultimately failed to demonstrate broad analgesic efficacy in Phase II clinical trials for various pain indications, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of PF-05089771, summarizing its pharmacology, mechanism of action, experimental protocols, and clinical trial outcomes to inform future research in the field of pain therapeutics.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide
Chemical Formula C₁₈H₁₂Cl₂FN₅O₃S₂ · C₇H₈O₃S
Molecular Weight 672.56 g/mol
CAS Number 1430806-04-4

Pharmacology and Mechanism of Action

PF-05089771 is a state-dependent inhibitor of Nav1.7, exhibiting a strong preference for the inactivated state of the channel over the resting state.[1] This mechanism is crucial as it allows for targeted inhibition of neurons that are actively firing, such as nociceptors in a pain state, while sparing less active neurons, potentially reducing side effects. The molecule interacts with the voltage-sensor domain (VSD) of Domain IV of the Nav1.7 channel, stabilizing it in a non-conducting conformation.[2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of PF-05089771 at the cellular level.

PF-05089771_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav17_resting Nav1.7 (Resting State) Nav17_activated Nav1.7 (Activated State) Nav17_resting->Nav17_activated Nav17_inactivated Nav1.7 (Inactivated State) Nav17_activated->Nav17_inactivated Fast Inactivation Na_ion Na+ Influx Nav17_activated->Na_ion PF05089771_bound Nav1.7 - PF-05089771 (Inactivated/Stabilized) Nav17_inactivated->PF05089771_bound Repolarization Repolarization Nav17_inactivated->Repolarization Recovers to resting state No_AP Blocked Action Potential PF05089771_bound->No_AP PF05089771 PF-05089771 PF05089771->Nav17_inactivated Preferentially Binds AP Action Potential Propagation Na_ion->AP Pain_Signal Pain Signal Transmission AP->Pain_Signal Analgesia Analgesia No_AP->Analgesia Depolarization Depolarization Depolarization->Nav17_resting Opens channel Repolarization->Nav17_resting

Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

In Vitro Potency and Selectivity

The inhibitory activity of PF-05089771 was assessed against a panel of voltage-gated sodium channels using automated patch-clamp electrophysiology.

Channel SubtypeSpeciesIC₅₀ (nM)
Nav1.7 Human 11
Mouse8
Rat171
Dog13
Cynomolgus12
Nav1.1Human850
Nav1.2Human110
Nav1.3Human11,000
Nav1.4Human10,000
Nav1.5Human25,000
Nav1.6Human160
Nav1.8Human>10,000
Data sourced from multiple publications.[3][4]

Experimental Protocols

In Vitro Electrophysiology (Automated Patch-Clamp)

The potency and selectivity of PF-05089771 were primarily determined using the PatchXpress automated patch-clamp system.

  • Cell Lines: HEK293 or CHO cells stably expressing the human or other species orthologs of the respective Nav channel subtypes.

  • Recording Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocols for State-Dependent Inhibition:

    • Resting State Protocol: From a holding potential of -120 mV, cells were depolarized to 0 mV for 20 ms.

    • Inactivated State Protocol: From a holding potential of -120 mV, a conditioning prepulse to the empirically determined half-inactivation potential (V₁/₂ of inactivation, typically around -75 mV for Nav1.7) was applied for 500 ms, followed by a test pulse to 0 mV for 20 ms.

  • Data Analysis: The peak sodium current elicited by the test pulse was measured before and after the application of various concentrations of PF-05089771. The concentration-response data were fitted to a Hill equation to determine the IC₅₀ values.

Preclinical In Vivo Pain Models Workflow

The preclinical evaluation of Nav1.7 inhibitors like PF-05089771 typically follows a tiered approach.

Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo cluster_decision Decision Making A Primary Screening (High-Throughput Electrophysiology) B Selectivity Profiling (Panel of Nav Subtypes) A->B Hit Confirmation C Ex Vivo Nociceptor Excitability Studies B->C Functional Validation D Pharmacokinetic Profiling (Rodents, Non-rodents) C->D Lead Optimization E Target Engagement Models (e.g., Formalin, Capsaicin) D->E Proof of Concept F Neuropathic Pain Models (e.g., CCI, SNL) E->F G Inflammatory Pain Models (e.g., CFA, Carrageenan) E->G H Translational Models (e.g., Primate) F->H G->H I Candidate Selection for Clinical Development H->I Safety & Efficacy Data

Caption: A generalized workflow for the preclinical development of Nav1.7 inhibitors.

Human Pharmacokinetics

The pharmacokinetic profile of PF-05089771 was evaluated in healthy human volunteers in a microdose study and a subsequent single ascending dose study.

ParameterValue Range (Microdose Study)Single 300 mg Oral Dose (Mean ± SD)
Plasma Clearance (CL) 45 - 392 mL/min/kg-
Volume of Distribution (Vd) 13 - 36 L/kg-
Oral Bioavailability (F) 38 - 110 %-
Tₘₐₓ (hours) -2.0 - 5.0
Cₘₐₓ (ng/mL) -Data not consistently reported
AUC (ng·h/mL) -Data not consistently reported
Half-life (t₁/₂) -Data not consistently reported
Data from a microdose study[5] and a single 300 mg dose study.[3]

Clinical Development and Trial Outcomes

PF-05089771 progressed to Phase II clinical trials for several pain indications. However, the results were largely disappointing, failing to meet primary efficacy endpoints in key studies.

Clinical Trial Workflow

Clinical_Trial_Workflow Phase1 Phase I (Safety, Tolerability, PK in Healthy Volunteers) Phase2a Phase IIa (Proof-of-Concept in Specific Pain Models) Phase1->Phase2a Favorable Safety Profile Phase2b Phase IIb (Dose-Ranging in Target Patient Populations) Phase2a->Phase2b Positive Efficacy Signal Go_NoGo Go/No-Go Decision Phase2b->Go_NoGo Phase3 Phase III (Pivotal Efficacy & Safety Trials) Go_NoGo->Phase3 Go Discontinuation Program Discontinuation Go_NoGo->Discontinuation No-Go NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: A simplified workflow of the clinical development path for an analgesic drug.

Summary of Phase II Clinical Trial Results
Trial ID Indication Key Outcomes Result
NCT01529346 Postoperative Dental Pain- Sum of Pain Intensity Difference over 6 hours (SPID6)- Total Pain Relief over 6 hours (TOTPAR6)Statistically significant improvement vs. placebo, but only half as efficacious as ibuprofen.[6]
NCT01769274 Inherited Erythromelalgia (IEM)- Decrease in heat-induced painA single dose led to a decrease in heat-induced pain compared to placebo. However, the study had a very small sample size (n=5).[6]
NCT02215252 Painful Diabetic Peripheral Neuropathy- Change in weekly average pain score from baselineNo statistically significant difference compared to placebo. The positive control, pregabalin, showed a robust effect.[7]

Conclusion and Future Directions

PF-05089771 tosylate is a well-characterized, potent, and selective inhibitor of Nav1.7. Its development program highlighted the significant challenge of translating a genetically validated pain target into a broadly effective analgesic. While the compound demonstrated target engagement and some efficacy in specific pain models, it ultimately failed to provide clinically meaningful pain relief in larger patient populations with neuropathic pain.

The reasons for this translational failure are likely multifactorial and may include:

  • Peripheral Restriction: PF-05089771 has limited CNS penetration, and it is possible that both peripheral and central Nav1.7 blockade is necessary for robust analgesia in some pain states.

  • Role of Other Nav Subtypes: In certain chronic pain conditions, other sodium channel subtypes (e.g., Nav1.8, Nav1.3) may play a more dominant role, or there may be a shift in their contribution to neuronal hyperexcitability.

  • Mismatch between Preclinical Models and Clinical Reality: Preclinical studies often focus on evoked pain in homogenous animal populations, whereas clinical pain is often spontaneous and occurs in heterogeneous patient groups.[8]

The story of PF-05089771 provides valuable lessons for the development of future Nav1.7 inhibitors and other novel analgesics. Future research may need to focus on molecules with different pharmacokinetic profiles (e.g., CNS penetration), multi-target approaches, or patient stratification strategies to identify those most likely to respond to selective Nav1.7 inhibition.

References

The Selective Nav1.7 Inhibitor PF-05089771 Tosylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with debilitating pain syndromes. PF-05089771 emerged from a drug discovery program aimed at developing selective Nav1.7 inhibitors for the treatment of various pain states. This technical guide provides an in-depth overview of the core pharmacology of PF-05089771, including its target protein, mechanism of action, quantitative pharmacological data, and detailed experimental methodologies for its characterization.

Target Protein: The Voltage-Gated Sodium Channel Nav1.7

The primary molecular target of PF-05089771 is the alpha subunit of the voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene. Nav1.7 is a member of the family of nine voltage-gated sodium channels (Nav1.1-Nav1.9) that are responsible for the initiation and propagation of action potentials in excitable cells.

Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. It plays a crucial role in setting the threshold for action potential firing and amplifying subthreshold stimuli, effectively acting as a "gatekeeper" for pain signaling. Due to its critical role in nociception, Nav1.7 has been a major focus of analgesic drug development. While PF-05089771 is highly selective for Nav1.7, it has been shown to also inhibit the Nav1.8 channel at higher concentrations.[1][3]

Mechanism of Action

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning its binding affinity for the channel is dependent on the conformational state of the channel (resting, open, or inactivated). It exhibits a strong preference for the inactivated state of the channel.[4] This state-dependent inhibition is a key feature of its mechanism, as it allows for preferential targeting of rapidly firing neurons, such as those involved in pain signaling, while having less effect on neurons firing at lower frequencies.

The binding site of PF-05089771 has been identified on the voltage-sensor domain (VSD) of domain IV (DIV) of the Nav1.7 alpha subunit.[2][4] By binding to this site, PF-05089771 stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions and inhibiting the generation and propagation of action potentials.

Quantitative Pharmacological Data

The inhibitory potency of PF-05089771 has been extensively characterized using whole-cell patch-clamp electrophysiology. The following tables summarize the half-maximal inhibitory concentrations (IC50) of PF-05089771 against human Nav1.7 and other Nav channel subtypes, as well as its potency across different species.

Human Nav Channel Subtype IC50 (nM) Selectivity vs. hNav1.7
hNav1.711-
hNav1.1850~77-fold
hNav1.211010-fold
hNav1.311,000~1000-fold
hNav1.410,000~909-fold
hNav1.525,000~2273-fold
hNav1.6160~15-fold
hNav1.8>10,000>909-fold
Species Nav1.7 IC50 (nM)
Human (hNav1.7)11
Mouse (mNav1.7)8
Rat (rNav1.7)171
Dog (dNav1.7)13
Cynomolgus Monkey (cNav1.7)12

Experimental Protocols

The primary method for characterizing the inhibitory activity of PF-05089771 on Nav1.7 is whole-cell patch-clamp electrophysiology. The following is a detailed methodology based on commonly used protocols for this type of analysis.

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Electrophysiology: On the day of recording, cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips.

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp using an automated patch-clamp system (e.g., PatchXpress) or a manual setup.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH.

  • Drug Preparation: PF-05089771 tosylate is dissolved in dimethyl sulfoxide (DMSO) to make a stock solution, which is then diluted to the final desired concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Voltage-Clamp Protocols for IC50 Determination

To determine the state-dependent inhibition of PF-05089771, two main voltage protocols are employed:

  • Resting State Protocol:

    • Hold the cell membrane potential at -120 mV to ensure most channels are in the resting state.

    • Apply a depolarizing pulse to 0 mV for 20-50 ms to elicit a peak inward sodium current.

    • Record the peak current amplitude before and after the application of different concentrations of PF-05089771.

  • Inactivated State Protocol (Half-Inactivation):

    • Determine the half-inactivation voltage (V1/2) for each cell by applying a series of pre-pulses to different potentials before a test pulse to 0 mV.

    • Hold the cell membrane potential at the V1/2 of inactivation for several seconds to allow a significant portion of channels to enter the inactivated state.

    • Apply a depolarizing pulse to 0 mV for 20-50 ms to elicit a peak inward sodium current.

    • Record the peak current amplitude before and after the application of different concentrations of PF-05089771.

Data Analysis
  • The peak sodium current amplitude in the presence of the compound is normalized to the control current amplitude (before drug application).

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.

  • The IC50 values are determined by fitting the concentration-response data to the Hill equation.

Visualizations

Signaling Pathway

Nav1_7_Signaling_Pathway cluster_0 Nociceptor Terminal cluster_1 Axon cluster_2 Presynaptic Terminal Noxious Stimuli Noxious Stimuli Receptor Activation Receptor Activation Noxious Stimuli->Receptor Activation Generator Potential Generator Potential Receptor Activation->Generator Potential Nav1.7 Nav1.7 Generator Potential->Nav1.7 Amplification Action Potential Initiation Action Potential Initiation Nav1.7->Action Potential Initiation Action Potential Propagation Action Potential Propagation Action Potential Initiation->Action Potential Propagation Neurotransmitter Release Neurotransmitter Release Action Potential Propagation->Neurotransmitter Release Pain Signal to CNS Pain Signal to CNS Neurotransmitter Release->Pain Signal to CNS PF-05089771 PF-05089771 PF-05089771->Nav1.7 Inhibition

Caption: Role of Nav1.7 in Nociceptive Signaling and Inhibition by PF-05089771.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiology Setup cluster_2 Data Acquisition cluster_3 Data Analysis Culture hNav1.7 expressing HEK293 cells Culture hNav1.7 expressing HEK293 cells Dissociate and plate cells on coverslips Dissociate and plate cells on coverslips Culture hNav1.7 expressing HEK293 cells->Dissociate and plate cells on coverslips Mount coverslip on patch-clamp rig Mount coverslip on patch-clamp rig Dissociate and plate cells on coverslips->Mount coverslip on patch-clamp rig Establish whole-cell configuration Establish whole-cell configuration Mount coverslip on patch-clamp rig->Establish whole-cell configuration Apply voltage protocols (Resting & Inactivated) Apply voltage protocols (Resting & Inactivated) Establish whole-cell configuration->Apply voltage protocols (Resting & Inactivated) Record baseline Nav1.7 currents Record baseline Nav1.7 currents Apply voltage protocols (Resting & Inactivated)->Record baseline Nav1.7 currents Perfuse with PF-05089771 (multiple concentrations) Perfuse with PF-05089771 (multiple concentrations) Record baseline Nav1.7 currents->Perfuse with PF-05089771 (multiple concentrations) Record inhibited Nav1.7 currents Record inhibited Nav1.7 currents Perfuse with PF-05089771 (multiple concentrations)->Record inhibited Nav1.7 currents Measure peak current inhibition Measure peak current inhibition Record inhibited Nav1.7 currents->Measure peak current inhibition Generate concentration-response curves Generate concentration-response curves Measure peak current inhibition->Generate concentration-response curves Calculate IC50 values Calculate IC50 values Generate concentration-response curves->Calculate IC50 values

Caption: Workflow for Determining the IC50 of PF-05089771 on Nav1.7.

Clinical Development and Conclusion

PF-05089771 underwent Phase I and Phase II clinical trials for various pain indications, including painful diabetic neuropathy, post-herpetic neuralgia, and erythromelalgia.[5][6] Despite its promising preclinical profile and high selectivity for Nav1.7, the compound did not demonstrate sufficient efficacy in broad patient populations to warrant further development and was subsequently discontinued. The reasons for the translational failure are likely multifactorial and have been a subject of extensive discussion in the field of pain research.

References

An In-depth Technical Guide to the PF-05089771 Tosylate Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 is an investigational small molecule that has been the subject of significant research in the field of analgesia. Developed by Pfizer, it is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1] Human genetic studies have identified Nav1.7 as a critical component in pain sensation, making it a compelling target for novel pain therapeutics.[2] This technical guide provides a comprehensive overview of the signaling pathway modulated by PF-05089771, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. Despite promising preclinical data, PF-05089771 has shown modest efficacy in clinical trials for various pain indications and is no longer in active development.[3][4]

Core Signaling Pathway: Inhibition of Nav1.7 in Nociception

The primary signaling pathway influenced by PF-05089771 is the transmission of pain signals, or nociception, which is critically dependent on the function of the voltage-gated sodium channel Nav1.7.

1.1. The Role of Nav1.7 in Nociceptive Neurons

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons.[5] The Nav1.7 channel, encoded by the SCN9A gene, is preferentially expressed in peripheral nociceptive (pain-sensing) and sympathetic neurons.[6] Within these neurons, Nav1.7 acts as a threshold channel, amplifying small subthreshold depolarizations and bringing the neuron closer to its firing threshold. This amplification facilitates the activation of other sodium channels, such as Nav1.8, which are responsible for the generation and conduction of the action potential.[6] Gain-of-function mutations in the SCN9A gene lead to conditions of extreme pain, while loss-of-function mutations result in a congenital indifference to pain, highlighting the crucial role of Nav1.7 in pain signaling.[6]

1.2. Mechanism of Action of PF-05089771

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning it preferentially binds to the channel when it is in an inactivated state rather than a resting state.[2][7] The influx of sodium ions through Nav1.7 channels causes depolarization of the neuronal membrane. Following activation, the channel enters a brief inactivated state. PF-05089771 binds to a novel site on the voltage-sensor domain of domain IV of the Nav1.7 channel, stabilizing it in a non-conducting conformation.[7] This prevents the channel from returning to its resting state and being available for subsequent activation. The result is a reduction in the excitability of nociceptive neurons and a diminished capacity to transmit pain signals. The onset of the block by PF-05089771 is slow and dependent on depolarization and drug concentration, with a similarly slow recovery from the block.[7]

Quantitative Pharmacological Data

The potency and selectivity of PF-05089771 have been characterized across various species and Nav channel subtypes.

Target Species IC50 Reference
Nav1.7Human11 nM[8][9]
Nav1.7Mouse8 nM[8][9]
Nav1.7Rat171 nM[8][9]
Nav1.7Cynomolgus Monkey12 nM[9]
Nav1.7Dog13 nM[9]
Nav Channel Subtype IC50 (µM) Selectivity vs. hNav1.7 Reference
Nav1.10.85~77-fold[10]
Nav1.20.11~10-fold[10]
Nav1.311~1000-fold[10]
Nav1.410~909-fold[10]
Nav1.525>1000-fold[10]
Nav1.60.16~15-fold[10]
Nav1.8>10>1000-fold[9]

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for the characterization of PF-05089771.

3.1. Electrophysiological Recording of Nav1.7 Currents

This protocol is based on the whole-cell patch-clamp technique to measure the effect of PF-05089771 on Nav1.7 currents in heterologous expression systems (e.g., HEK293 cells stably expressing hNav1.7).

Materials:

  • HEK293 cells stably expressing hNav1.7

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4

  • Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.2

  • PF-05089771 stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system (e.g., PatchXpress)

Procedure:

  • Culture HEK293-hNav1.7 cells to an appropriate confluency.

  • Prepare fresh external and internal solutions.

  • Prepare serial dilutions of PF-05089771 in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions (e.g., <0.1%).

  • Establish a whole-cell patch-clamp recording configuration.

  • Hold the cell membrane potential at a voltage that maintains channels in a resting state (e.g., -120 mV).

  • To assess state-dependent block, use a voltage protocol that holds the channels at a half-inactivated potential before applying a depolarizing test pulse to elicit a current.

  • Record baseline Nav1.7 currents in the absence of the compound.

  • Perfuse the cells with the external solution containing PF-05089771 for a sufficient duration to reach steady-state block.

  • Record Nav1.7 currents in the presence of the compound.

  • To determine the IC50, test a range of PF-05089771 concentrations and fit the concentration-response data to a Hill equation.

3.2. Assessment of Neuronal Excitability in DRG Neurons

This protocol uses current-clamp recordings to measure the effect of PF-05089771 on the firing of action potentials in primary dorsal root ganglion (DRG) neurons.

Materials:

  • Primary DRG neurons isolated from rodents

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • External recording solution (similar to the one used for patch-clamp)

  • PF-05089771 stock solution

  • Current-clamp amplifier and data acquisition system

Procedure:

  • Isolate DRG neurons from mice or rats and culture them for 24-48 hours.

  • Establish a whole-cell current-clamp recording configuration.

  • Inject a series of suprathreshold current steps (e.g., 500 ms duration) to elicit action potential firing and establish a baseline firing frequency.

  • Perfuse the neurons with the external solution containing PF-05089771.

  • After a stable drug effect is achieved, inject the same series of current steps to measure the change in action potential firing frequency.

  • Compare the firing frequency before and after drug application to determine the inhibitory effect of PF-05089771 on neuronal excitability.[11]

Visualizations

Caption: PF-05089771 mechanism of action on the Nav1.7 channel in nociceptive neurons.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_ExVivo Ex Vivo Characterization cluster_Preclinical Preclinical In Vivo Models cluster_Clinical Clinical Trials A1 Heterologous Expression (e.g., HEK293 cells + hNav1.7) A2 Whole-Cell Patch-Clamp A1->A2 A3 Concentration-Response Curve A2->A3 A4 IC50 Determination A3->A4 B1 Isolation of Primary DRG Neurons B2 Current-Clamp Recording B1->B2 B3 Measure Action Potential Firing B2->B3 B4 Assess Neuronal Excitability B3->B4 C1 Animal Models of Pain (e.g., Acetic Acid Writhing) C2 Systemic Administration of PF-05089771 C1->C2 C3 Behavioral Assessment of Analgesia C2->C3 D1 Phase I & II Studies in Humans D2 Painful Diabetic Neuropathy, Erythromelalgia, Dental Pain D1->D2 D3 Efficacy and Safety Evaluation D2->D3

Caption: A simplified workflow for the characterization of PF-05089771.

References

In Vitro Profile of PF-05089771 Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Human genetic studies have identified Nav1.7 as a critical mediator of pain perception, making it a key target for the development of novel analgesics. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. PF-05089771 was developed by Pfizer to selectively target this channel, with the goal of producing effective pain relief without the side effects associated with less selective sodium channel blockers. This technical guide provides a comprehensive overview of the in vitro studies of PF-05089771 tosylate, focusing on its potency, selectivity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Analysis of In Vitro Potency and Selectivity

The inhibitory activity of PF-05089771 has been quantified across various Nav channel subtypes and species using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity for Nav1.7 and its selectivity over other isoforms.

Target ChannelSpeciesIC50 (nM)Fold Selectivity vs. hNav1.7
Nav1.7 Human 11 -
Nav1.7Mouse81.375x more potent
Nav1.7Rat17115.5x less potent
Nav1.7Cynomolgus Monkey120.92x as potent
Nav1.7Dog131.18x less potent
Nav1.1Human850~77x
Nav1.2Human11010x
Nav1.3Human11,000~1000x
Nav1.4Human10,000~909x
Nav1.5Human25,000>2272x
Nav1.6Human160~15x
Nav1.8Human>10,000>909x

Note: Data compiled from multiple sources.[1][2] Selectivity is calculated relative to the human Nav1.7 IC50 value.

Mechanism of Action: State-Dependent Inhibition

PF-05089771 exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the Nav1.7 channel. This is a crucial feature for achieving selectivity and therapeutic efficacy, as nociceptive neurons in chronic pain states are often depolarized, leading to a higher population of Nav1.7 channels in the inactivated state. The binding site for PF-05089771 has been identified on the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel. By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation, thereby inhibiting the propagation of pain signals.

cluster_membrane Cell Membrane Nav17_resting Nav1.7 (Resting) Nav17_activated Nav1.7 (Activated) Nav17_resting->Nav17_activated Depolarization Nav17_inactivated Nav1.7 (Inactivated) Nav17_activated->Nav17_inactivated Inactivation Nav17_inactivated->Nav17_resting Repolarization Blocked_channel Blocked Nav1.7 Nav17_inactivated->Blocked_channel Stabilization of non-conducting state PF05089771 PF-05089771 PF05089771->Nav17_inactivated High-affinity binding No_conduction No_conduction Blocked_channel->No_conduction Inhibition of Na+ influx

Mechanism of state-dependent inhibition of Nav1.7 by PF-05089771.

Experimental Protocols

The in vitro characterization of PF-05089771 primarily relies on patch-clamp electrophysiology. Automated patch-clamp (APC) systems are commonly employed for high-throughput screening and detailed pharmacological studies.

Cell Culture
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.7 channel (SCN9A gene) are typically used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) is standard.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Automated Patch-Clamp Electrophysiology
  • Instrumentation: High-throughput APC systems such as the Qube 384, Patchliner, or IonWorks Quattro are utilized.

  • Solutions:

    • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Intracellular) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Voltage-Clamp Protocols:

    • Resting State Protocol: To assess inhibition of the channel in its resting state, cells are held at a hyperpolarized membrane potential (e.g., -120 mV) and briefly depolarized (e.g., to 0 mV for 20 ms) to elicit a current.

    • Inactivated State Protocol: To evaluate state-dependent inhibition, a pre-pulse to a depolarized potential (e.g., -60 mV for 500 ms) is applied to induce channel inactivation before the test pulse. The IC50 is determined by comparing the current inhibition under resting and inactivated state protocols.

    • Use-Dependent Protocol: A train of depolarizing pulses (e.g., 10 Hz) is applied to assess the cumulative block of the channel, which is characteristic of use-dependent inhibitors.

cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis Cell_culture Cell Culture (HEK293 or CHO with stable Nav1.7 expression) Cell_harvesting Cell Harvesting and preparation of single-cell suspension Cell_culture->Cell_harvesting APC_system APC System (e.g., Qube 384) Cell_harvesting->APC_system Compound_application Compound Application (PF-05089771 tosylate) APC_system->Compound_application Voltage_protocols Voltage-Clamp Protocols (Resting, Inactivated, Use-dependent) Compound_application->Voltage_protocols Data_acquisition Data Acquisition (Measurement of ionic currents) Voltage_protocols->Data_acquisition IC50_determination IC50 Determination (Potency and Selectivity) Data_acquisition->IC50_determination State_dependency_analysis State- and Use-Dependency Analysis Data_acquisition->State_dependency_analysis

Experimental workflow for in vitro characterization of PF-05089771.

Conclusion

The in vitro data for PF-05089771 tosylate demonstrate its high potency and selectivity for the Nav1.7 sodium channel. Its state-dependent mechanism of action, involving preferential binding to the inactivated state of the channel, provides a strong rationale for its development as a novel analgesic. The use of automated patch-clamp electrophysiology has enabled a thorough characterization of its pharmacological profile. This technical guide serves as a valuable resource for researchers and drug development professionals working on Nav1.7 inhibitors and in the broader field of pain therapeutics.

References

A Deep Dive into the Preclinical Profile of PF-05089771 Tosylate: A Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to congenital insensitivity to pain, while gain-of-function mutations are associated with severe pain disorders such as inherited erythromelalgia (IEM).[1] Developed by Pfizer, PF-05089771 emerged from a dedicated effort to create a Nav1.7-selective antagonist for the treatment of various pain states. Despite a promising preclinical profile, the compound ultimately failed to demonstrate broad analgesic efficacy in clinical trials, leading to the discontinuation of its development.[2] This technical guide provides a comprehensive overview of the preclinical research on PF-05089771, detailing its mechanism of action, potency, selectivity, and the methodologies used in its evaluation.

Core Mechanism of Action

PF-05089771 is an arylsulfonamide that acts as a state-dependent inhibitor of Nav1.7 channels.[3][4] Its primary mechanism involves preferential binding to the inactivated state of the channel.[4][5] By stabilizing the channel in a non-conducting conformation, PF-05089771 effectively reduces the number of channels available to open in response to depolarization, thereby dampening neuronal excitability.[5] This state-dependent action is crucial, as it allows for targeted inhibition of neurons that are pathologically hyperexcitable, a hallmark of chronic pain states. The binding site for PF-05089771 has been localized to the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[5]

dot

Figure 1: State-dependent inhibition of Nav1.7 by PF-05089771.

Data Presentation

The preclinical evaluation of PF-05089771 involved extensive in vitro characterization to determine its potency and selectivity against various Nav channel subtypes and across different species.

Table 1: Potency of PF-05089771 against Nav1.7 Orthologs
SpeciesNav1.7 IC50 (nM)Reference(s)
Human11[3][5][6]
Mouse8[3][6]
Rat171[3][6]
Cynomolgus Monkey12[3]
Dog13[3]
Table 2: Selectivity of PF-05089771 against Human Nav Channel Subtypes
Nav Channel SubtypeIC50 (µM)Fold Selectivity (vs. hNav1.7)Reference(s)
Nav1.10.85~77[6]
Nav1.20.1110[3][6]
Nav1.311~1000[6]
Nav1.410~909[6]
Nav1.525~2273[6]
Nav1.60.16~15[6]
Nav1.8>10>909[3]

Experimental Protocols

In Vitro Electrophysiology: Automated Patch Clamp (PatchXpress)

Objective: To determine the potency and selectivity of PF-05089771 on heterologously expressed human Nav channel subtypes.

Methodology:

  • Cell Lines: HEK293 cells stably expressing the human Nav channel subtypes (Nav1.1-Nav1.8) were used.

  • Recording Platform: All recordings were performed on a PatchXpress 7000A automated parallel patch clamp system.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 CsF, 10 NaCl, 5 CsCl, 5 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.

  • Voltage Protocols:

    • Resting State Protocol: Cells were held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels were in the resting state. A brief depolarizing pulse (e.g., to 0 mV) was applied to elicit a current.

    • Inactivated State Protocol: A pre-pulse to the half-inactivation potential (empirically determined for each cell) was applied for a prolonged duration (e.g., 5000 ms) to induce inactivation.[7] This was followed by a brief hyperpolarizing pulse to recover fast-inactivated channels and then a test pulse to 0 mV to measure the current from the remaining available channels.[7]

  • Data Analysis: Concentration-response curves were generated by applying increasing concentrations of PF-05089771. The IC50 values were calculated by fitting the data to a Hill equation.

dot

Electrophysiology_Workflow start Start: HEK293 cells with stable Nav channel expression patchxpress Automated Patch Clamp (PatchXpress 7000A) start->patchxpress solutions Application of Internal & External Solutions patchxpress->solutions voltage_protocol Application of Voltage Protocols (Resting vs. Inactivated State) solutions->voltage_protocol current_measurement Measurement of Sodium Current voltage_protocol->current_measurement compound_application Application of varying concentrations of PF-05089771 current_measurement->compound_application Iterative Process compound_application->current_measurement data_analysis Concentration-Response Curve Generation & IC50 Calculation compound_application->data_analysis end_result End: Determination of Potency and Selectivity data_analysis->end_result

Figure 2: Workflow for in vitro electrophysiological assessment.

In Vivo Analgesia Model: Acetic Acid-Induced Writhing in Mice

Objective: To assess the peripheral analgesic efficacy of PF-05089771 in a model of visceral pain.

Methodology:

  • Animals: Male ICR mice (22-28 g) were used. Animals were acclimatized for at least one week and fasted for 12-18 hours before the experiment.

  • Groups: Animals were randomly assigned to vehicle control, positive control (e.g., Diclofenac sodium, 10 mg/kg), and PF-05089771 treatment groups (various doses).

  • Drug Administration: PF-05089771 or control compounds were administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes prior to the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid was injected i.p. at a volume of 10 ml/kg body weight.

  • Observation: Following a 5-minute latency period, the number of writhes (a characteristic contraction of the abdominal muscles followed by stretching of the hind limbs) was counted for a period of 10-20 minutes.

  • Data Analysis: The mean number of writhes for each group was calculated. The percentage inhibition of writhing was determined using the formula: [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Statistical significance was determined using one-way ANOVA followed by a post-hoc test.

In Vitro Model of Inherited Erythromelalgia (IEM)

Objective: To determine if PF-05089771 can reverse the hyperexcitable phenotype of sensory neurons derived from patients with IEM.

Methodology:

  • Cell Source: Induced pluripotent stem cells (iPSCs) were generated from peripheral blood mononuclear cells of IEM patients with confirmed SCN9A mutations.

  • Neuronal Differentiation: iPSCs were differentiated into sensory neurons using a small-molecule-based protocol.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed on the iPSC-derived sensory neurons.

  • Phenotypic Assessment: Key electrophysiological parameters were measured, including rheobase (the minimum current required to elicit an action potential) and the frequency of spontaneous firing.

  • Pharmacological Intervention: PF-05089771 was applied to the bath solution at various concentrations to assess its ability to normalize the aberrant neuronal activity. For instance, spontaneous firing in iPSC-derived sensory neurons from an IEM patient was blocked by 60 nM PF-05089771.

  • Data Analysis: Changes in rheobase and spontaneous firing frequency before and after drug application were quantified and compared to neurons derived from healthy controls.

dot

IEM_Model_Logic iem_patient IEM Patient with SCN9A Mutation ipsc_generation Generation of iPSCs from blood cells iem_patient->ipsc_generation neuron_differentiation Differentiation into Sensory Neurons (iPSC-SNs) ipsc_generation->neuron_differentiation electrophysiology Whole-Cell Patch-Clamp Recording neuron_differentiation->electrophysiology phenotype Hyperexcitable Phenotype: - Lower Rheobase - Spontaneous Firing electrophysiology->phenotype Reveals pf05089771_application Application of PF-05089771 electrophysiology->pf05089771_application Pharmacological Intervention normalization Normalization of Phenotype: - Increased Rheobase - Block of Spontaneous Firing pf05089771_application->normalization Leads to conclusion Conclusion: PF-05089771 reverses IEM phenotype in vitro normalization->conclusion

Figure 3: Logical flow of the in vitro inherited erythromelalgia model.

Conclusion

The preclinical research on PF-05089771 tosylate showcases a meticulously executed drug discovery program. The compound demonstrated high potency and selectivity for its intended target, Nav1.7, and showed efficacy in preclinical models of pain, including a human disease-relevant in vitro model of inherited erythromelalgia. The data generated from these studies provided a strong rationale for its advancement into clinical trials. However, the subsequent failure to translate these promising preclinical findings into broad clinical efficacy highlights the significant challenges in pain drug development and the complexities of targeting the Nav1.7 channel. This comprehensive guide serves as a valuable technical resource, summarizing the key preclinical data and methodologies that defined the profile of PF-05089771.

References

In-Depth Technical Guide: PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of PF-05089771 tosylate. It includes detailed experimental protocols for its synthesis and characterization, as well as its evaluation in preclinical models of pain. The document also explores the signaling pathways modulated by NaV1.7 and the mechanism of action of PF-05089771. All quantitative data are summarized in structured tables, and key conceptual frameworks are visualized using diagrams.

Chemical Structure and Properties

PF-05089771 tosylate is the tosylate salt of the active pharmaceutical ingredient, 4-[2-(3-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-4-thiazolylbenzenesulfonamide.

Chemical Structure:

PF-05089771 Tosylate Chemical Structure

Table 1: Chemical and Physical Properties [1][2][3][4]

PropertyValue
IUPAC Name 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide;4-methylbenzene-1-sulfonic acid
Molecular Formula C₁₈H₁₂Cl₂FN₅O₃S₂ · C₇H₈O₃S
Molecular Weight 672.56 g/mol
CAS Number 1430806-04-4
SMILES Cc1ccc(cc1)S(=O)(=O)O.c1cc(c(cc1Cl)-c2cn[nH]c2N)Oc3cc(c(cc3Cl)S(=O)(=O)Nc4cscn4)F
InChI Key NVKBPDYKPNYMDR-UHFFFAOYSA-N

Synthesis

The synthesis of PF-05089771 is a multi-step process that involves the formation of the diaryl ether linkage followed by the introduction of the pyrazole and sulfonamide moieties. The following is a representative synthetic scheme based on the discovery literature.

Experimental Protocol: Synthesis of PF-05089771 Tosylate

A detailed, step-by-step synthesis protocol for PF-05089771 tosylate is provided in the supporting information of the primary publication by Swain et al. (2017) in the Journal of Medicinal Chemistry. Researchers are directed to this source for the complete experimental procedure.

Mechanism of Action and Signaling Pathway

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[5] NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. The channel is considered a key regulator of pain signaling.

The mechanism of action of PF-05089771 involves binding to the voltage-sensing domain (VSD) of the NaV1.7 channel, specifically on the fourth transmembrane segment (S4) of domain IV. This interaction stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions and dampening neuronal excitability.

Signaling Pathway

The inhibition of NaV1.7 by PF-05089771 has downstream consequences on pain signaling pathways. A key aspect is the modulation of neuronal excitability at the peripheral nerve endings, which in turn affects signal transmission to the central nervous system. Furthermore, studies have suggested a link between NaV1.7 function and the endogenous opioid system.

Nav1.7 Signaling Pathway in Nociception cluster_0 Peripheral Nociceptor Terminal cluster_1 PF-05089771 Inhibition Noxious Stimuli Noxious Stimuli NaV1.7 Activation NaV1.7 Activation Noxious Stimuli->NaV1.7 Activation Depolarization Action Potential Generation Action Potential Generation NaV1.7 Activation->Action Potential Generation Na+ Influx Signal Propagation to CNS Signal Propagation to CNS Action Potential Generation->Signal Propagation to CNS Pain Perception Pain Perception Signal Propagation to CNS->Pain Perception PF-05089771 PF-05089771 NaV1.7 Inactivation NaV1.7 Inactivation PF-05089771->NaV1.7 Inactivation Binds to VSD4 Reduced Neuronal Excitability Reduced Neuronal Excitability NaV1.7 Inactivation->Reduced Neuronal Excitability Blocks Na+ Influx Analgesia Analgesia Reduced Neuronal Excitability->Analgesia Reduced Neuronal Excitability->Pain Perception Inhibition

Figure 1: Simplified signaling pathway of NaV1.7 in nociception and its inhibition by PF-05089771.

Biological Activity and Data

PF-05089771 exhibits high potency and selectivity for NaV1.7 across multiple species. Its inhibitory activity has been characterized using various in vitro and in vivo assays.

In Vitro Activity

The potency of PF-05089771 is typically determined using electrophysiological techniques, such as patch-clamp recordings, on cells expressing the NaV1.7 channel.

Table 2: In Vitro Inhibitory Activity of PF-05089771

ChannelSpeciesIC₅₀ (nM)
NaV1.7 Human11
Cynomolgus12
Dog13
Rat171
Mouse8
NaV1.5 Human>10,000
NaV1.8 Human>10,000
In Vivo Activity

The analgesic efficacy of PF-05089771 has been evaluated in various preclinical models of pain, including models of inflammatory and neuropathic pain.

Table 3: Summary of In Vivo Efficacy Studies

Pain ModelSpeciesRoute of AdministrationKey Findings
Formalin-induced pain MouseOralDose-dependent reduction in nocifensive behaviors
Complete Freund's Adjuvant (CFA)-induced inflammatory pain RatOralReversal of thermal hyperalgesia
Spared Nerve Injury (SNI) model of neuropathic pain RatOralAttenuation of mechanical allodynia

Experimental Protocols

Electrophysiology Protocol (Whole-Cell Patch Clamp)
  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured in appropriate media and conditions.

  • Cell Preparation: Cells are plated onto glass coverslips and allowed to adhere.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Cells are held at a holding potential of -120 mV.

    • NaV1.7 currents are elicited by a depolarizing pulse to 0 mV for 20 ms.

  • Data Analysis: The concentration-response curve for PF-05089771 is generated by applying increasing concentrations of the compound and measuring the inhibition of the peak NaV1.7 current. The IC₅₀ value is calculated by fitting the data to a Hill equation.

Electrophysiology Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Data Analysis Cell Culture Cell Culture Cell Plating Cell Plating Cell Culture->Cell Plating Patch Pipette Formation Patch Pipette Formation Cell Plating->Patch Pipette Formation Whole-Cell Configuration Whole-Cell Configuration Patch Pipette Formation->Whole-Cell Configuration Voltage Clamp Voltage Clamp Whole-Cell Configuration->Voltage Clamp Current Measurement Current Measurement Voltage Clamp->Current Measurement Peak Current Inhibition Peak Current Inhibition Current Measurement->Peak Current Inhibition Concentration-Response Curve Concentration-Response Curve Peak Current Inhibition->Concentration-Response Curve IC50 Calculation IC50 Calculation Concentration-Response Curve->IC50 Calculation

Figure 2: A simplified workflow for determining the in vitro potency of PF-05089771 using whole-cell patch-clamp electrophysiology.
In Vivo Pain Model Protocol (Formalin Test)

  • Animals: Male C57BL/6 mice are used.

  • Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: PF-05089771 or vehicle is administered orally at a predetermined time before the formalin injection.

  • Formalin Injection: A 20 µL injection of 5% formalin is made into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for a period of 60 minutes. The observation period is divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

  • Data Analysis: The total time spent in nocifensive behavior is calculated for both phases. The effect of PF-05089771 is expressed as the percentage of inhibition of the formalin-induced response compared to the vehicle-treated group.

Conclusion

PF-05089771 tosylate is a well-characterized, potent, and selective inhibitor of NaV1.7 with demonstrated efficacy in preclinical models of pain. Its unique mechanism of action, targeting the voltage-sensing domain of the channel, provides a valuable tool for researchers investigating the role of NaV1.7 in pain and other neurological disorders. The detailed protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working in the field of pain therapeutics.

References

PF-05089771 Tosylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of PF-05089771 tosylate, a selective inhibitor of the Nav1.7 sodium channel. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering available data, detailed experimental protocols for further investigation, and visualizations of key workflows.

Introduction

PF-05089771 is a potent and selective voltage-gated sodium channel Nav1.7 inhibitor that was investigated for the treatment of pain.[1] The tosylate salt form of the molecule was developed to optimize its physicochemical properties. Understanding the solubility and stability of PF-05089771 tosylate is critical for its formulation development, in vitro and in vivo characterization, and overall drugability assessment. This guide summarizes the currently available public data and provides standardized methodologies for generating additional critical information.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability and the feasibility of developing various dosage forms. The available solubility data for PF-05089771 tosylate is summarized in the table below.

Quantitative Solubility Data

A summary of the known solubility values for PF-05089771 tosylate in various solvents is presented in Table 1.

Table 1: Solubility of PF-05089771 Tosylate

SolventConcentration (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)30 - 33[1][2]High solubility
Dimethylformamide (DMF)33[2]High solubility
DMSO:PBS (pH 7.2) (1:4)0.20[2]Limited aqueous solubility

Data sourced from publicly available information.

The data indicates that PF-05089771 tosylate is freely soluble in organic polar aprotic solvents like DMSO and DMF, but exhibits limited solubility in a buffered aqueous solution, which is more representative of physiological conditions. To fully characterize its aqueous solubility, a pH-solubility profile is essential.

Experimental Protocol: Thermodynamic Solubility Assessment (pH-Dependent)

To generate a comprehensive pH-solubility profile, the following shake-flask method can be employed. This method determines the equilibrium solubility, which is the most relevant measure for oral drug absorption.

Objective: To determine the aqueous solubility of PF-05089771 tosylate across a physiologically relevant pH range.

Materials:

  • PF-05089771 tosylate solid powder

  • Series of buffers (e.g., phosphate, acetate, borate) covering a pH range from 2 to 10

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0, and 10.0).

  • Sample Preparation: Add an excess amount of PF-05089771 tosylate solid to vials containing a known volume of each buffer. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of PF-05089771 tosylate in the filtrate using a validated, stability-indicating HPLC method. Prepare a calibration curve using standards of known concentrations to quantify the solubility.

  • pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final pH of the solution.

The workflow for this experimental protocol is visualized in the diagram below.

G cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 2-10) B Add Excess PF-05089771 Tosylate A->B C Incubate with Shaking (24-48h) B->C D Centrifuge/Settle C->D E Filter Supernatant D->E F Quantify by HPLC E->F G Measure Final pH E->G

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Profile

Assessing the chemical stability of a drug candidate is a critical component of preclinical development. It provides insights into the degradation pathways and helps in determining appropriate storage conditions and shelf-life.

Available Stability Information

Publicly available data indicates that PF-05089771 tosylate is stable for at least 4 years when stored appropriately.[2] However, detailed stability data from forced degradation studies, which are crucial for identifying potential degradation products and developing stability-indicating analytical methods, are not publicly available.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.

Objective: To investigate the degradation pathways of PF-05089771 tosylate under various stress conditions.

Materials:

  • PF-05089771 tosylate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve PF-05089771 tosylate in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve PF-05089771 tosylate in a solution of 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Dissolve PF-05089771 tosylate in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid powder of PF-05089771 tosylate to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photostability: Expose the solid powder and a solution of PF-05089771 tosylate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are accounted for.

The logical flow of a forced degradation study is depicted in the diagram below.

G cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation A Acid Hydrolysis G HPLC-UV/MS Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Identify Degradants G->H I Validate Stability-Indicating Method H->I Start PF-05089771 Tosylate Start->A Start->B Start->C Start->D Start->E

Caption: Forced Degradation Study Workflow.

Signaling Pathway Context

While not directly related to solubility and stability, understanding the mechanism of action of PF-05089771 provides context for its development. PF-05089771 is a selective blocker of the Nav1.7 voltage-gated sodium channel, which is a key component in the pain signaling pathway in nociceptive neurons.

G cluster_neuron Nociceptive Neuron A Noxious Stimulus B Nav1.7 Channel Opening A->B C Sodium Influx B->C D Action Potential Generation C->D E Pain Signal to CNS D->E Inhibitor PF-05089771 Tosylate Inhibitor->B Blocks

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 is a key channel in the transmission of pain signals, and its genetic validation in humans has made it a significant target for the development of novel analgesics.[3] This document provides detailed application notes and protocols for the use of PF-05089771 tosylate in preclinical in vivo research, with a focus on dosage, administration routes, and experimental design.

Note on Systemic Administration: Preclinical and clinical studies with systemically administered PF-05089771 have shown limited efficacy in various pain models.[4][5] This has been attributed to factors such as high plasma protein binding, which may result in insufficient concentrations of the compound at the target site.[4][5] Consequently, the majority of successful preclinical studies have utilized local or intrathecal administration routes. Researchers should consider these limitations when designing experiments involving systemic delivery.

Data Presentation: In Vivo Dosages

The following table summarizes reported dosages of PF-05089771 tosylate used in in vivo animal studies. It is crucial to note that the optimal dose may vary depending on the animal model, pain etiology, and specific experimental conditions.

Animal ModelAdministration RouteDosageObserved EffectReference
Rat (Knee Arthritis Models: MIA and LPA)Intra-articular0.1 mg in 50 µLReduction in secondary allodynia[6]
Mouse (Nociceptive, Inflammatory, Neuropathic, and Morphine-Tolerant Pain Models)IntrathecalNot specified in µg/kg, but effective analgesia observed.Rapid and long-lasting analgesia across multiple pain models.[7]
Mouse (Paclitaxel-Induced Neuropathy Model)Intrathecal10 nmol and 30 nmolNo significant antiallodynic effect observed.[5]

Signaling Pathway

PF-05089771 selectively blocks the Nav1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons.[8][9] This channel plays a crucial role in setting the threshold for action potential firing in response to noxious stimuli.[10] By inhibiting Nav1.7, PF-05089771 reduces the influx of sodium ions, thereby dampening the generation and propagation of pain signals from the periphery to the central nervous system.[3] Interestingly, the analgesic effect of intrathecally administered PF-05089771 has been shown to be reversed by the opioid antagonist naloxone, suggesting an involvement of the endogenous opioid signaling pathway.[7]

cluster_0 Nociceptive Neuron Terminal Noxious Stimulus Noxious Stimulus Nav1.7 Channel Nav1.7 Channel Noxious Stimulus->Nav1.7 Channel Activates Sodium Influx Sodium Influx Nav1.7 Channel->Sodium Influx Allows PF-05089771 PF-05089771 PF-05089771->Nav1.7 Channel Blocks Depolarization Depolarization Sodium Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS cluster_workflow Experimental Workflow Animal Model Induction Animal Model Induction Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Induction->Baseline Behavioral Testing Drug Administration Drug Administration Baseline Behavioral Testing->Drug Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

References

Application Notes and Protocols for PF-05089771 Tosylate in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 tosylate is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Human genetic studies have identified Nav1.7 as a critical component in pain sensation, making it a key target for the development of novel analgesics.[2][3] PF-05089771 acts in a state-dependent manner, binding to the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel. This interaction stabilizes the channel in a non-conducting conformation, thereby blocking sodium ion influx.[2][4][5]

These application notes provide a detailed protocol for utilizing PF-05089771 tosylate in Western blot analysis to investigate its effects on Nav1.7 protein expression and downstream signaling pathways.

Data Presentation

While PF-05089771 tosylate is primarily known to inhibit the function of the Nav1.7 channel, researchers may be interested in investigating whether prolonged inhibition affects the expression level of the Nav1.7 protein itself. The following table represents hypothetical quantitative data from a Western blot experiment designed to assess this.

Table 1: Hypothetical Quantitative Analysis of Nav1.7 Protein Expression Following Treatment with PF-05089771 Tosylate

Treatment GroupPF-05089771 Concentration (nM)Incubation Time (hours)Normalized Nav1.7 Band Intensity (Arbitrary Units)Standard Deviation
Vehicle Control0 (DMSO)241.000.08
PF-0508977110240.980.10
PF-05089771100240.950.09
PF-050897711000240.920.11

Note: This data is illustrative and intended to serve as a template for presenting experimental findings.

Signaling Pathway and Mechanism of Action

PF-05089771 tosylate selectively binds to the Nav1.7 sodium channel, a key component in the propagation of action potentials along nociceptive neurons. By inhibiting this channel, PF-05089771 effectively reduces neuronal excitability and subsequent pain signaling.

cluster_membrane Cell Membrane Nav1.7 Nav1.7 Channel Na_in Na+ Influx Nav1.7->Na_in Allows Depolarization Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential PF-05089771 PF-05089771 tosylate PF-05089771->Nav1.7 Inhibits Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Mechanism of PF-05089771 tosylate action.

Experimental Workflow

The following diagram outlines the key steps for investigating the effects of PF-05089771 tosylate using Western blot analysis.

cluster_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Seed Cells (e.g., DRG neurons, HEK293-Nav1.7) Cell_Treatment Treat with PF-05089771 or Vehicle Control Cell_Seeding->Cell_Treatment Cell_Lysis Lyse Cells in RIPA Buffer Cell_Treatment->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Sample_Boiling Boil with Laemmli Buffer Quantification->Sample_Boiling SDS_PAGE SDS-PAGE Sample_Boiling->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with BSA or Milk Transfer->Blocking Primary_Ab Incubate with Primary Ab (anti-Nav1.7) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization

References

Application Notes and Protocols for PF-05089771 Tosylate in Immunoprecipitation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 tosylate is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7, encoded by the SCN9A gene, is a critical component in pain signaling pathways, primarily expressed in nociceptive neurons of the dorsal root ganglion (DRG) and sympathetic ganglion neurons.[3][4] Gain-of-function mutations in SCN9A are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, validating Nav1.7 as a significant therapeutic target for analgesia.[5][6]

These application notes provide a comprehensive guide for utilizing PF-05089771 tosylate in conjunction with immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) techniques. While PF-05089771 tosylate itself is not typically used as a direct affinity ligand for immunoprecipitation, it serves as an invaluable tool to investigate the molecular interactions and signaling complexes associated with Nav1.7. By treating cells or tissues with PF-05089771 tosylate prior to immunoprecipitation of Nav1.7 or its associated proteins, researchers can elucidate how inhibition of Nav1.7 activity influences its protein-protein interactions, cellular localization, and downstream signaling events.

Data Presentation

PF-05089771 Tosylate Inhibitory Activity
TargetSpeciesIC50 (nM)Reference
Nav1.7Human11[1][7]
Nav1.7Cynomolgus Monkey12[7]
Nav1.7Dog13[7]
Nav1.7Rat171[2][7]
Nav1.7Mouse8[2][7]
Selectivity of PF-05089771 over other Human Nav Channels
ChannelIC50 (µM)Selectivity vs. hNav1.7Reference
Nav1.10.85~77-fold[2][8]
Nav1.20.11~10-fold[2][8]
Nav1.311~1000-fold[2][8]
Nav1.410~909-fold[2][8]
Nav1.525>2272-fold[2][8]
Nav1.60.16~15-fold[2][8]
Nav1.8>10>909-fold[7]

Signaling Pathway and Experimental Workflow

Nav1.7 Signaling in Nociception

The following diagram illustrates a simplified signaling pathway involving Nav1.7 in nociceptive neurons. PF-05089771 acts by inhibiting the influx of sodium ions, thereby dampening the generation and propagation of action potentials that transmit pain signals.

Nav1_7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Noxious Stimuli Noxious Stimuli Nav1_7 Nav1.7 Channel Noxious Stimuli->Nav1_7 Activates Action_Potential Action Potential Propagation Nav1_7->Action_Potential Initiates PF-05089771 PF-05089771 PF-05089771->Nav1_7 Inhibits Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Triggers Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal

Caption: Simplified Nav1.7 signaling pathway in pain transmission.

Experimental Workflow for Immunoprecipitation

The diagram below outlines the key steps for performing an immunoprecipitation experiment to study Nav1.7 and its interacting proteins, incorporating treatment with PF-05089771 tosylate.

IP_Workflow cluster_protocol Immunoprecipitation Protocol Cell_Culture 1. Cell Culture & Treatment with PF-05089771 Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Lysate_Preclearing 3. Lysate Pre-clearing Cell_Lysis->Lysate_Preclearing Antibody_Incubation 4. Antibody Incubation (e.g., anti-Nav1.7) Lysate_Preclearing->Antibody_Incubation Bead_Capture 5. Immunocomplex Capture (Protein A/G beads) Antibody_Incubation->Bead_Capture Washing 6. Washing Bead_Capture->Washing Elution 7. Elution Washing->Elution Analysis 8. Analysis (Western Blot / Mass Spec) Elution->Analysis

Caption: General workflow for small molecule inhibitor immunoprecipitation.[9]

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines, tissues, and antibodies.

Protocol 1: Immunoprecipitation of Nav1.7 from Cultured Cells Treated with PF-05089771 Tosylate

Objective: To isolate Nav1.7 and its potential interacting partners from cells treated with PF-05089771 tosylate to assess the effect of the inhibitor on protein complex formation.

Materials:

  • Cells expressing Nav1.7 (e.g., HEK293 cells stably expressing Nav1.7, or neuronal cell lines like SH-SY5Y)

  • PF-05089771 tosylate (dissolved in DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer or a milder buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors just before use.[10][11]

  • Anti-Nav1.7 antibody (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (same as Lysis Buffer, or with lower detergent concentration)

  • Elution Buffer (e.g., 1x SDS-PAGE sample buffer or a low pH glycine buffer)

  • Microcentrifuge tubes

  • Magnetic separation rack (for magnetic beads) or microcentrifuge

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.[9]

    • Treat cells with the desired concentration of PF-05089771 tosylate or vehicle (DMSO) for the determined time. Optimal concentration and time should be determined empirically.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.[9]

    • Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish) and incubate on ice for 10-15 minutes.[12]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

    • Sonicate the lysate briefly on ice if necessary to shear genomic DNA.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Protein Quantification and Lysate Pre-clearing:

    • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA).

    • To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of lysate.[12]

    • Incubate with rotation for 1 hour at 4°C.

    • Pellet the beads and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody specific for Nav1.7 (the amount should be optimized as per the manufacturer's recommendation).

    • In a separate tube, add an equivalent amount of control IgG to the same amount of lysate as a negative control.[9]

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Immunocomplex Capture:

    • Add an appropriate amount of pre-washed Protein A/G beads to each sample.

    • Incubate with rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Discard the supernatant and wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer.[12] Between each wash, ensure the beads are fully resuspended.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.[9]

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting to detect Nav1.7 and any co-immunoprecipitated proteins.[9] Mass spectrometry can also be used for the identification of novel interaction partners.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Investigate Nav1.7 Protein Interactions

Objective: To determine if PF-05089771 tosylate affects the interaction between Nav1.7 and a known or putative binding partner (e.g., CRMP2, Scn3b).[13][14]

This protocol follows the same steps as Protocol 1, with the key difference being in the analysis stage.

Procedure:

  • Follow steps 1-7 of Protocol 1 to immunoprecipitate Nav1.7 from cells treated with and without PF-05089771 tosylate.

  • Analysis:

    • Perform Western blotting on the eluted samples.

    • Probe one membrane with an antibody against Nav1.7 to confirm successful immunoprecipitation.

    • Probe a separate membrane (or the same membrane after stripping) with an antibody against the putative interacting protein.

    • Compare the amount of the co-immunoprecipitated protein in the PF-05089771-treated sample versus the vehicle-treated control to determine if the inhibitor modulates the interaction.

Concluding Remarks

The use of PF-05089771 tosylate in immunoprecipitation experiments provides a powerful approach to dissect the molecular machinery surrounding the Nav1.7 channel. These studies can offer critical insights into the mechanisms of Nav1.7 regulation and the downstream consequences of its inhibition, aiding in the development of novel pain therapeutics. Researchers should carefully optimize all steps of the protocol for their specific experimental system to ensure reliable and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening of PF-05089771 tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 tosylate is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] Human genetic studies have validated NaV1.7 as a critical mediator of pain sensation, making it a key target for the development of novel analgesics.[3] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain, while gain-of-function mutations are associated with inherited pain disorders. PF-05089771 exhibits state-dependent inhibition, showing significantly higher potency for NaV1.7 channels in the inactivated state compared to the resting state.[2][4] This characteristic is crucial for its mechanism of action and is a key consideration in assay development.

These application notes provide detailed protocols for the high-throughput screening (HTS) of PF-05089771 tosylate and similar NaV1.7 inhibitors. The methodologies cover primary screening using fluorescence-based assays and secondary/confirmatory screening using automated electrophysiology, which is the gold standard for ion channel research.

Mechanism of Action and Signaling Pathway

PF-05089771 is an arylsulfonamide that selectively binds to the voltage-sensor domain (VSD) of the NaV1.7 channel, specifically in domain IV.[4][5] This interaction stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. By inhibiting NaV1.7, PF-05089771 effectively dampens the pain signal at its origin.

Nav1.7 Signaling Pathway in Nociception cluster_Nociceptor Nociceptive Neuron Noxious Stimuli Noxious Stimuli Membrane Depolarization Membrane Depolarization Noxious Stimuli->Membrane Depolarization Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation Na+ Influx Na+ Influx Nav1.7 Activation->Na+ Influx Action Potential Action Potential Na+ Influx->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS PF-05089771 PF-05089771 PF-05089771->Nav1.7 Activation Inhibits

Figure 1: Simplified signaling pathway of NaV1.7 in nociception and the inhibitory action of PF-05089771.

Quantitative Data

The following tables summarize the inhibitory potency and selectivity of PF-05089771 across various NaV channel subtypes and species.

Table 1: Inhibitory Potency (IC50) of PF-05089771 on Human NaV Channels

NaV SubtypeIC50 (nM)Selectivity vs. hNaV1.7
hNaV1.711-
hNaV1.185077-fold
hNaV1.211010-fold
hNaV1.311,000>900-fold
hNaV1.410,000>900-fold
hNaV1.525,000>1000-fold
hNaV1.616015-fold
hNaV1.8>10,000>1000-fold

Data compiled from multiple sources.[1][2][6]

Table 2: Interspecies Potency of PF-05089771 on NaV1.7

SpeciesNaV1.7 IC50 (nM)
Human11
Mouse8
Rat171
Dog13
Cynomolgus Monkey12

Data compiled from multiple sources.[1][2]

High-Throughput Screening (HTS) Experimental Protocols

A typical HTS workflow for the discovery of NaV1.7 inhibitors involves a primary screen with a high-throughput, lower-cost assay, followed by a more detailed, lower-throughput secondary screen to confirm hits and characterize their mechanism of action.

HTS Workflow for Nav1.7 Inhibitors Compound Library Compound Library Primary HTS Primary HTS Compound Library->Primary HTS Fluorescence-based assays (e.g., FLIPR) Hit Identification Hit Identification Primary HTS->Hit Identification Secondary Screening Secondary Screening Hit Identification->Secondary Screening Automated Electrophysiology (e.g., PatchXpress, Qube) Lead Optimization Lead Optimization Secondary Screening->Lead Optimization

Figure 2: General workflow for high-throughput screening of NaV1.7 inhibitors.

Protocol 1: Primary HTS using a Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay

This assay provides a rapid and cost-effective method for screening large compound libraries by indirectly measuring NaV1.7 channel activity through changes in cell membrane potential.

Objective: To identify compounds that inhibit NaV1.7 channel activation in a high-throughput format.

Materials:

  • HEK293 cells stably expressing human NaV1.7

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • NaV1.7 activator (e.g., veratridine or a specific peptide toxin)

  • PF-05089771 tosylate (as a control inhibitor)

  • 384-well black-walled, clear-bottom microplates

  • FLIPR Tetra or similar instrument

Procedure:

  • Cell Plating:

    • Seed HEK293-hNaV1.7 cells into 384-well plates at a density that will form a confluent monolayer overnight (e.g., 15,000-25,000 cells per well in 25 µL of culture medium).

    • Incubate plates at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions, typically by dissolving the dye in the assay buffer.

    • Add an equal volume of the dye solution to each well (e.g., 25 µL) without removing the culture medium.

    • Incubate the plate for 30-60 minutes at 37°C or room temperature, as optimized for the specific cell line.[1][7]

  • Compound Addition:

    • Prepare a compound plate with PF-05089771 tosylate and test compounds at various concentrations in assay buffer.

    • The FLIPR instrument will add the compounds to the cell plate.

  • Assay Execution:

    • Place the cell and compound plates into the FLIPR instrument.

    • The instrument will record a baseline fluorescence, then add the test compounds, and continue recording.

    • After a short incubation period with the compounds, the instrument will add a NaV1.7 activator to stimulate the channels.

    • Fluorescence is monitored in real-time to measure the change in membrane potential upon channel activation.

  • Data Analysis:

    • The change in fluorescence upon activator addition is proportional to NaV1.7 activity.

    • Calculate the percentage of inhibition for each compound concentration relative to positive (activator only) and negative (inhibitor control, e.g., PF-05089771) controls.

    • Plot concentration-response curves to determine the IC50 values for active compounds.

Protocol 2: Secondary/Confirmatory Screening using Automated Patch-Clamp Electrophysiology

This protocol provides detailed biophysical characterization of hit compounds, confirming their inhibitory activity and determining their mechanism of action (e.g., state-dependence).

Objective: To confirm the inhibitory activity of compounds on NaV1.7 and characterize their voltage- and state-dependence.

Materials:

  • HEK293 or CHO cells stably expressing human NaV1.7

  • Automated patch-clamp system (e.g., PatchXpress, Qube, or SyncroPatch)[8][9]

  • Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • PF-05089771 tosylate (as a control)

Procedure:

  • Cell Preparation:

    • Harvest cells expressing hNaV1.7 and prepare a single-cell suspension in the external solution at the optimal density for the specific automated patch-clamp platform.

  • System Setup:

    • Prime the automated patch-clamp system with internal and external solutions.

    • Load the cell suspension and compound plate into the instrument.

  • Electrophysiological Recording:

    • The system will automatically perform whole-cell patch-clamp recordings.

    • Voltage Protocol for State-Dependent Inhibition: A key aspect of screening for compounds like PF-05089771 is to use a voltage protocol that assesses inhibition of both resting and inactivated channels. A typical protocol involves:

      • Holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

      • Applying a depolarizing test pulse (e.g., to 0 mV) to elicit a peak current.

      • To assess inactivated-state block, hold the cell at a depolarized potential close to the V½ of inactivation (e.g., -70 mV to -80 mV) before the test pulse.[2]

    • Record baseline currents, then perfuse the cell with different concentrations of the test compound and record the resulting currents.

  • Data Analysis:

    • Measure the peak inward Na⁺ current in the absence and presence of the compound.

    • Calculate the percentage of block at each concentration for both resting and inactivated states.

    • Generate concentration-response curves and calculate IC50 values for each state to determine the state-dependence of the inhibition.

Conclusion

The combination of a high-throughput fluorescence-based primary screen and a detailed automated electrophysiology secondary screen provides a robust and efficient strategy for the discovery and characterization of selective NaV1.7 inhibitors like PF-05089771 tosylate. The detailed protocols provided herein serve as a guide for researchers in the field of pain drug discovery to establish and validate their own screening campaigns. The quantitative data and understanding of the mechanism of action of PF-05089771 are essential for benchmarking new chemical entities targeting this critical pain pathway.

References

Application Notes and Protocols: PF-05089771 Tosylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3][4] Nav1.7 is a key channel in the transmission of pain signals, and human genetic studies have validated it as a crucial target for analgesic drug development.[1][5][6] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference to pain, while gain-of-function mutations are associated with extreme pain disorders.[1][6] PF-05089771 was developed by Pfizer to selectively block Nav1.7 with the aim of treating various pain conditions.[5][7] While it showed promise in preclinical studies, it ultimately failed to demonstrate significant analgesic efficacy in several clinical trials, leading to the discontinuation of its development.[1][7][8][9] Despite its clinical outcomes, PF-05089771 remains a valuable research tool for investigating the role of Nav1.7 in nociception and other neurological processes.

These application notes provide a comprehensive overview of PF-05089771, its mechanism of action, and protocols for its use in neuroscience research.

Mechanism of Action

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning it preferentially binds to and blocks the channel when it is in the inactivated state.[2][3][10] This property is conferred by its interaction with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[3] By stabilizing the inactivated state, PF-05089771 reduces the number of available channels that can open in response to depolarization, thereby dampening neuronal excitability.[3] This state-dependent mechanism allows for targeted inhibition of neurons that are firing at high frequencies, such as those involved in pain signaling.

Data Presentation

Table 1: In Vitro Potency and Selectivity of PF-05089771
Nav Channel SubtypeIC50 (nM)SpeciesReference
Nav1.711Human[1][3][4]
Nav1.78Mouse[4]
Nav1.7171Rat[4]
Nav1.1850Human[4]
Nav1.2110Human[4]
Nav1.311,000Human[4]
Nav1.410,000Human[4]
Nav1.525,000Human[4]
Nav1.6160Human[4]
Nav1.8>10,000Human[2]
Table 2: Summary of Preclinical and Clinical Findings
Study TypeModel/IndicationKey FindingsReference
Preclinical (In Vitro)iPSC-derived sensory neurons from patients with inherited erythromelalgiaBlocked spontaneous firing[4]
Preclinical (In Vivo)Mouse formalin, complete Freund's adjuvant (CFA), and chronic constriction injury (CCI) pain modelsEffective at reducing pain behaviors[5]
Preclinical (In Vivo)Aconitine-induced pain behavior model in mice with a Nav1.7 gain-of-function mutationRequired high free plasma concentrations (>30x Nav1.7 IC50) to reduce flinching[5]
Clinical Trial (Phase II)Painful diabetic peripheral neuropathyNo statistically significant difference in pain reduction compared to placebo.[8][11][1][8][11]
Clinical TrialPostoperative dental painSmall statistically significant effect at the 150 mg dose.[5]
Clinical TrialInherited erythromelalgiaLower pain scores at 4-5h and 8-9h post-dose.[5]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to assess the effect of PF-05089771 on the excitability of primary sensory neurons.

1. Cell Preparation:

  • Isolate dorsal root ganglia (DRGs) from rodents.

  • Dissociate the ganglia into single neurons using enzymatic digestion (e.g., with collagenase and dispase) followed by mechanical trituration.

  • Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin) and culture for 24-48 hours.

2. Electrophysiological Recording:

  • Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.3 with KOH.

  • Establish a whole-cell patch-clamp configuration.

  • Record voltage-gated sodium currents in voltage-clamp mode or action potentials in current-clamp mode.

3. Application of PF-05089771:

  • Prepare a stock solution of PF-05089771 in DMSO.

  • Dilute the stock solution to the desired final concentrations in the external solution immediately before use.

  • Apply the compound to the recording chamber via a perfusion system.

  • To assess state-dependent block, use voltage protocols that hold the cell membrane at a depolarized potential to inactivate the Nav channels before applying a test pulse.

4. Data Analysis:

  • Measure the peak amplitude of the sodium current or the frequency and amplitude of action potentials before and after the application of PF-05089771.

  • Construct concentration-response curves to determine the IC50 of the compound.

In Vivo Behavioral Assay: Hargreaves Test for Thermal Hyperalgesia

This protocol assesses the analgesic effect of PF-05089771 on thermal pain sensitivity in rodents.

1. Animal Model:

  • Induce an inflammatory state in one hind paw of the animal by injecting Complete Freund's Adjuvant (CFA). This will lead to thermal hyperalgesia in the injected paw.

2. Drug Administration:

  • Dissolve PF-05089771 in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer the compound to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at the desired dose.

3. Behavioral Testing:

  • Place the animal in a clear plastic chamber on a glass surface.

  • A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.

  • Measure the latency for the animal to withdraw its paw from the heat source.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Test both the inflamed and non-inflamed paws.

  • Behavioral testing is typically performed at a set time point after drug administration (e.g., 2 hours).

4. Data Analysis:

  • Compare the paw withdrawal latencies between the vehicle-treated and PF-05089771-treated groups.

  • A significant increase in paw withdrawal latency in the drug-treated group indicates an analgesic effect.

Visualizations

Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Stimulus Noxious Stimulus Nav1_7 Nav1.7 Channel Stimulus->Nav1_7 Activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx AP Action Potential Generation & Propagation Depolarization->AP Pain_Signal Pain Signal to CNS AP->Pain_Signal PF05089771 PF-05089771 PF05089771->Nav1_7 Inhibits Experimental_Workflow cluster_InVitro In Vitro Electrophysiology cluster_InVivo In Vivo Behavioral Assay iv1 Isolate DRG Neurons iv2 Whole-Cell Patch Clamp iv1->iv2 iv3 Record Na+ Currents / Action Potentials iv2->iv3 iv4 Apply PF-05089771 iv3->iv4 iv5 Analyze Inhibition iv4->iv5 inv1 Induce Inflammation (CFA) inv2 Administer PF-05089771 inv1->inv2 inv3 Hargreaves Test (Thermal Pain) inv2->inv3 inv4 Measure Paw Withdrawal Latency inv3->inv4 inv5 Assess Analgesia inv4->inv5

References

Application Notes and Protocols for PF-05089771 Tosylate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 tosylate is a potent and highly selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] While initially developed for the treatment of pain, emerging research has highlighted the aberrant expression of Nav1.7 in various cancers, suggesting its potential as a novel therapeutic target in oncology.[3][4] Inhibition of Nav1.7 by PF-05089771 has been shown to induce apoptosis and reduce invasion in certain cancer cell lines, indicating its potential as an anti-cancer agent.[5]

These application notes provide a summary of the current understanding of PF-05089771's effects on cancer cells, along with detailed protocols for key in vitro assays to evaluate its efficacy.

Mechanism of Action in Cancer

Voltage-gated sodium channels (VGSCs) play a crucial role in the excitability of nerve and muscle cells. However, their expression has also been documented in several types of cancer cells, where they are thought to contribute to processes such as invasion and metastasis.[3] The Nav1.7 channel, in particular, has been found to be overexpressed in endometrial and pancreatic cancers.[5][6]

The proposed mechanism by which PF-05089771 exerts its anti-cancer effects is through the inhibition of Nav1.7 channel activity. This disruption of sodium ion flux is believed to trigger downstream signaling events that ultimately lead to apoptosis and a reduction in the invasive potential of cancer cells.[5]

Data Presentation: Efficacy of PF-05089771 Tosylate in Cancer Cell Lines

The following tables summarize the available data on the effects of PF-05089771 tosylate on various cancer cell lines. Further research is required to establish a broader profile of its activity across different cancer types.

Table 1: Effect of PF-05089771 Tosylate on Cancer Cell Apoptosis and Invasion

Cell LineCancer TypeConcentrationEffect on ApoptosisEffect on InvasionCitation
IshikawaEndometrial Cancer100 µMPromoted apoptosisSignificantly attenuated invasion[5]

Table 2: IC50 Values of PF-05089771 Tosylate for Nav1.7 Inhibition (Non-cancer context)

ChannelSpeciesIC50 (nM)Citation
Nav1.7Human11[1]
Nav1.7Mouse8[2]
Nav1.7Rat171[2]

Note: IC50 values for the direct cytotoxic effect of PF-05089771 on cancer cell lines are not yet publicly available and need to be determined experimentally.

Signaling Pathways

Inhibition of Nav1.7 by PF-05089771 is suggested to impact several downstream signaling pathways implicated in cancer progression. An abstract by Erdogan and Caner (2024) suggests that targeting Nav1.7 in pancreatic cancer cells affects key signaling nodes.[6]

Caption: Proposed signaling pathway affected by PF-05089771.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of PF-05089771 tosylate on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of PF-05089771 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Ishikawa, PANC-1, MDA-MB-231)

  • PF-05089771 tosylate

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of PF-05089771 tosylate in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.1% in all wells.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of PF-05089771 to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.

A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Treat with PF-05089771 (Serial Dilutions) B->C D Incubate (e.g., 48 hours) C->D E Add MTT Solution D->E F Incubate 4 hours E->F G Solubilize with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the Cell Viability (MTT) Assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with PF-05089771.

Materials:

  • Cancer cell line of interest

  • PF-05089771 tosylate

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentration of PF-05089771 (e.g., 100 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells.

    • Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Live cells will be Annexin V-FITC and PI negative.

    • Early apoptotic cells will be Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.

A Seed and Treat Cells with PF-05089771 B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Apoptosis Assay.

Protocol 3: Transwell Invasion Assay

This protocol assesses the effect of PF-05089771 on the invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • PF-05089771 tosylate

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (or other basement membrane matrix)

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice.

    • Dilute Matrigel with cold, serum-free medium.

    • Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow for solidification.

  • Cell Preparation and Seeding:

    • Serum-starve the cancer cells for 24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of PF-05089771 or vehicle control.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Chemoattraction:

    • Add complete medium containing FBS to the lower chamber of the 24-well plate.

  • Incubation:

    • Incubate the plate at 37°C for a period appropriate for the cell line's invasive capacity (typically 24-48 hours).

  • Removal of Non-Invasive Cells:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invasive cells and Matrigel from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the invasive cells on the lower surface of the membrane with methanol.

    • Stain the cells with Crystal Violet solution.

  • Quantification:

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Count the number of stained, invaded cells in several random fields under a microscope.

    • Compare the number of invaded cells in the PF-05089771-treated group to the control group.

A Coat Transwell Insert with Matrigel B Seed Cells with PF-05089771 in Upper Chamber A->B C Add Chemoattractant to Lower Chamber B->C D Incubate (e.g., 24-48 hours) C->D E Remove Non-Invasive Cells D->E F Fix and Stain Invasive Cells E->F G Count Invaded Cells F->G

References

Application Notes and Protocols: PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: PF-05089771 Tosylate for the Study of Voltage-Gated Sodium Channel Nav1.7

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The initial query suggested PF-05089771 tosylate is used for studying protein acetylation. Our research indicates this is incorrect. PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 and has been investigated for its analgesic properties. This document provides detailed information and protocols for its use in studying Nav1.7. For information on a molecule relevant to protein acetylation, please refer to the section on the KAT6A inhibitor PF-07248144.

Introduction to PF-05089771 Tosylate

PF-05089771 is a potent, selective, and orally active small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Nav1.7 is a key component in pain signaling pathways, and its inhibition has been a major focus for the development of novel analgesics.[4][5] Genetic studies in humans have validated Nav1.7 as a crucial mediator of pain perception. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference to pain, while gain-of-function mutations are associated with severe pain disorders like inherited erythromelalgia.[4] PF-05089771 was developed by Pfizer to selectively block this channel and has been evaluated in clinical trials for various pain conditions, including diabetic peripheral neuropathy.[4][6][7]

Mechanism of Action

PF-05089771 functions as a state-dependent blocker of Nav1.7 channels.[5][8] It preferentially binds to the channel when it is in a depolarized, non-conducting state (fast-inactivated or slow-inactivated).[8][9] The binding of PF-05089771 to the voltage-sensor domain (VSD) of domain IV of the channel stabilizes it in a non-conducting conformation.[8][9] This state-dependent mechanism allows for a targeted inhibition of Nav1.7 in actively firing neurons, such as nociceptors, which are responsible for transmitting pain signals.

cluster_Neuron Nociceptive Neuron Membrane Nav1.7_channel Nav1.7 Channel (Resting State) Nav1.7_inactivated Nav1.7 Channel (Inactivated State) Nav1.7_channel->Nav1.7_inactivated Inactivates Depolarization Noxious Stimulus (Depolarization) Depolarization->Nav1.7_channel Opens Blocked_Channel Stabilized Non-Conducting Channel Nav1.7_inactivated->Blocked_Channel Stabilizes PF-05089771 PF-05089771 PF-05089771->Nav1.7_inactivated Binds to Inactivated State No_Action_Potential Inhibition of Action Potential Propagation Blocked_Channel->No_Action_Potential Pain_Signal_Blocked Analgesia No_Action_Potential->Pain_Signal_Blocked

Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

Quantitative Data

Table 1: In Vitro Potency (IC50) of PF-05089771 Across Species
SpeciesNav1.7 IC50 (nM)
Human11[2][3]
Cynomolgus Monkey12[2][3]
Dog13[2][3]
Mouse8[2][3]
Rat171[2][3]
Table 2: Selectivity of PF-05089771 for Human Nav Channel Subtypes
Nav SubtypeIC50 (µM)Selectivity vs. Nav1.7 (fold)
Nav1.10.85~77
Nav1.20.1110[2]
Nav1.311~1000
Nav1.410~909
Nav1.5>10[2]>909
Nav1.60.16~15
Nav1.8>10[2]>909

Experimental Protocols

Electrophysiological Assessment of Nav1.7 Inhibition

This protocol describes a whole-cell patch-clamp assay to measure the inhibitory effect of PF-05089771 on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human Nav1.7

  • PF-05089771 tosylate stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.2 with CsOH)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare serial dilutions of PF-05089771 in the external solution to achieve the desired final concentrations.

  • Culture HEK293-hNav1.7 cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • To assess state-dependent inhibition, use a voltage protocol that holds the cell at a depolarized potential to accumulate channels in the inactivated state before the test pulse. A typical protocol would be a holding potential of -120 mV, followed by a 5-second conditioning prepulse to the V½ of inactivation (around -70 to -80 mV), and then a 20 ms test pulse to 0 mV to elicit the sodium current.

  • Record baseline Nav1.7 currents.

  • Perfuse the cell with the external solution containing a known concentration of PF-05089771.

  • After a few minutes of incubation, record the Nav1.7 currents again using the same voltage protocol.

  • Repeat with increasing concentrations of PF-05089771 to generate a concentration-response curve.

  • Calculate the IC₅₀ value by fitting the data to a Hill equation.

Cell_Culture Culture HEK293 cells expressing hNav1.7 Patch_Clamp Establish whole-cell patch-clamp Cell_Culture->Patch_Clamp Baseline_Recording Record baseline Nav1.7 currents Patch_Clamp->Baseline_Recording Apply_Compound Perfuse with PF-05089771 Baseline_Recording->Apply_Compound Post-Compound_Recording Record Nav1.7 currents post-compound Apply_Compound->Post-Compound_Recording Data_Analysis Generate concentration- response curve and calculate IC50 Post-Compound_Recording->Data_Analysis

Caption: Workflow for electrophysiological testing of PF-05089771.

Application in Preclinical Models

PF-05089771 has been used in various preclinical models to investigate the role of Nav1.7 in pain. For example, it has been shown to block the spontaneous firing of sensory neurons derived from induced pluripotent stem cells (iPSCs) of patients with inherited erythromelalgia.

Addendum: A Note on Protein Acetylation and KAT6A Inhibition

While PF-05089771 is not involved in protein acetylation, this is a critical area of research, particularly in oncology. A key enzyme in this process is the K-acetyltransferase 6A (KAT6A). Pfizer is developing a different compound, PF-07248144 , as a small molecule inhibitor of KAT6A.[10]

Mechanism of KAT6A and its Inhibition: KAT6A is a histone acetyltransferase that, as part of the BRPF1 complex, acetylates histone H3 at lysine 23 (H3K23ac).[10] This acetylation leads to a more relaxed chromatin structure, which facilitates gene transcription.[10] Aberrant KAT6A activity is implicated in certain cancers, such as acute myeloid leukemia and breast cancer.[10][11] Inhibition of KAT6A by molecules like PF-07248144 can induce cancer cell senescence and arrest tumor growth.[10]

KAT6A_Complex KAT6A-BRPF1 Complex Histone_H3 Histone H3 KAT6A_Complex->Histone_H3 acts on Acetylation Acetylation of H3K23 Histone_H3->Acetylation Chromatin_Relaxation Chromatin Relaxation Acetylation->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription PF-07248144 PF-07248144 (KAT6A Inhibitor) PF-07248144->KAT6A_Complex Inhibition Inhibition

Caption: Simplified pathway of KAT6A action and its inhibition.

References

Application Notes and Protocols: PF-05089771 Tosylate in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 is a potent and highly selective, state-dependent inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Human genetic studies have unequivocally identified Nav1.7, encoded by the SCN9A gene, as a critical mediator of pain perception, making it a prime target for the development of novel analgesics.[4][5] Loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, while gain-of-function mutations lead to debilitating pain disorders like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder.[4][5] PF-05089771 was developed by Pfizer to selectively block this channel and thus reduce pain signaling.[6][7] Despite promising preclinical data and strong genetic validation of its target, PF-05089771 ultimately failed to demonstrate broad analgesic efficacy in clinical trials for conditions like diabetic peripheral neuropathy, leading to the discontinuation of its development.[4][6][8] This document provides a comprehensive overview of the use of PF-05089771 in preclinical animal models, summarizing key quantitative data and detailing experimental protocols to aid researchers in the fields of pain and pharmacology.

Mechanism of Action

PF-05089771 is an aryl sulfonamide that selectively inhibits Nav1.7 by binding to the voltage-sensor domain (VSD) of domain IV.[1][6] Its mechanism is state-dependent, showing a much higher affinity for the inactivated state of the channel compared to the resting state.[1][6] This interaction stabilizes the channel in a non-conducting conformation, thereby preventing the propagation of action potentials in nociceptive neurons.[3][6] The physiological role of Nav1.7 is to amplify small sub-threshold depolarizations in sensory nerve endings, bringing the neuron to the threshold required to fire an action potential, which is then propagated by other sodium channels like Nav1.8.[9] By inhibiting Nav1.7, PF-05089771 effectively raises the threshold for action potential firing in response to noxious stimuli.

cluster_Neuron Nociceptive Neuron cluster_Drug Pharmacological Intervention Stimulus Noxious Stimulus Nav17 Nav1.7 Channel (Amplifies Signal) Stimulus->Nav17 Activates Threshold Action Potential Threshold Reached Nav17->Threshold AP Action Potential Propagation Threshold->AP Release Neurotransmitter Release (Dorsal Horn) AP->Release Pain Pain Perception Release->Pain Drug PF-05089771 Drug->Nav17 Inhibits

Figure 1: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of PF-05089771.

Quantitative Data Summary

The following tables summarize the potency, selectivity, and reported efficacy of PF-05089771 in various assays and animal models.

Table 1: In Vitro Potency and Selectivity of PF-05089771
Channel SubtypeSpeciesIC₅₀ (nM)Fold Selectivity vs. hNav1.7Reference
Nav1.7 Human 11 - [2][3]
Nav1.7Mouse8-[2]
Nav1.7Rat171-[2][10]
Nav1.1Human850~77x[2]
Nav1.2Human110~10x[2]
Nav1.3Human11,000~1000x[2]
Nav1.4Human10,000~909x[2]
Nav1.5Human>10,000>1000x[1][2]
Nav1.6Human160~15x[2]
Nav1.8Human>10,000>1000x[1]

Note: The significant difference in potency against rat Nav1.7 is a critical consideration for study design in that species.[10]

Table 2: Efficacy of PF-05089771 in Preclinical Animal Models
Disease ModelSpecies / StrainDose and RouteKey FindingsReference
Acetic Acid-Induced WrithingMouse (ICR)10, 30 mg/kg (i.p.)Dose-dependently reduced the number of writhes, indicating visceral pain relief.[6]
Inherited Erythromelalgia (IEM)Mouse (Aconitine-induced)30 mg/kg (unspecified)Reduced flinching behavior in a target engagement model designed to mimic IEM.[7]
Chemotherapy-Induced NeuropathyRat10, 30 nmol (i.t.)Failed to produce any antiallodynic effect in the paclitaxel model.[4]
Vagal Afferent Nerve FiringMouse, Rat(In vitro application)Significantly reduced both A- and C-wave compound action potentials, suggesting a role in modulating vagal nerve signaling.[11]

Experimental Protocols

Below are detailed methodologies for key experiments involving PF-05089771.

Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain

This model assesses a compound's ability to inhibit visceral inflammatory pain.

1. Animals:

  • Male ICR mice (22-28 g).

  • Acclimatize animals for at least 3 days before the experiment.

  • House animals with free access to food and water on a 12-hour light/dark cycle.

2. Materials:

  • PF-05089771 tosylate.

  • Vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Acetic acid solution (0.6-1.5% in sterile saline).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Observation chambers.

3. Procedure: a. Fast mice for 12-18 hours before the experiment, with water available ad libitum. b. Prepare solutions of PF-05089771 in the vehicle at the desired concentrations (e.g., for 10 mg/kg and 30 mg/kg doses). c. Administer PF-05089771 solution or vehicle to respective groups of mice via i.p. injection. A typical injection volume is 10 mL/kg. d. Wait for a 30-minute pre-treatment period. e. Induce writhing by administering an i.p. injection of the acetic acid solution. f. Immediately place each mouse into an individual observation chamber. g. Count the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse over a 20-30 minute period. h. Calculate the percentage of inhibition for the treated groups compared to the vehicle control group.

Protocol 2: Electrophysiological Recording of Dorsal Root Ganglion (DRG) Neurons

This protocol assesses the direct effect of PF-05089771 on the excitability of sensory neurons.

1. Cell Preparation:

  • Isolate DRG from mice or rats.

  • Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.

  • Plate neurons on coated coverslips and culture for 24-48 hours.

2. Materials:

  • PF-05089771 stock solution (in DMSO).

  • External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

3. Procedure (Whole-Cell Patch-Clamp): a. Place a coverslip with adherent DRG neurons onto the stage of an inverted microscope. b. Perfuse the chamber with the external recording solution. c. Using a micromanipulator, approach a small-diameter neuron (presumed nociceptor) with a glass micropipette filled with the internal solution. d. Establish a gigaohm seal and achieve the whole-cell configuration. e. Voltage-Clamp:

  • Hold the cell at a potential that favors the inactivated state of Nav1.7 (e.g., -60 to -70 mV).
  • Apply depolarizing voltage steps to elicit sodium currents.
  • Perfuse with PF-05089771 at various concentrations (e.g., 1 nM to 1 µM) and record the inhibition of the peak sodium current. f. Current-Clamp:
  • Record the resting membrane potential.
  • Inject small, incremental steps of current to determine the rheobase (minimum current required to fire an action potential).
  • Perfuse with PF-05089771 (e.g., 30-100 nM) and re-measure the rheobase and observe for action potential failure.[1]

Discussion and Translational Challenges

Despite robust preclinical evidence in certain models and its high selectivity, the clinical development of PF-05089771 was halted due to a lack of efficacy.[6] This highlights a significant translational disconnect between preclinical animal models and human pain conditions.

cluster_Preclinical Preclinical Rationale cluster_Clinical Clinical Outcome cluster_Reasons Potential Reasons for Failure Genetics Strong Human Genetic Validation (SCN9A) Trials Phase II Clinical Trials (e.g., Diabetic Neuropathy) Genetics->Trials Preclinical Efficacy in Animal Pain Models Preclinical->Trials Failure Lack of Broad Analgesic Efficacy Trials->Failure Reason1 Poor Target Engagement in Humans Failure->Reason1 Reason2 High Plasma Protein Binding Failure->Reason2 Reason3 Species Differences (Rodent vs. Human) Failure->Reason3 Reason4 Model Limitations (Acute vs. Chronic Pain) Failure->Reason4

Figure 2: Logical workflow illustrating the translational disconnect between preclinical promise and clinical failure of PF-05089771.

Potential reasons for this failure include:

  • Poor Target Engagement: The concentration of free drug reaching the Nav1.7 channels in peripheral nerves may have been insufficient in human subjects at the doses tested.[10]

  • High Plasma Protein Binding: Extensive binding to plasma proteins can limit the amount of free drug available to act on the target.[4][7]

  • Model Limitations: The animal models used (often involving acute inflammatory or visceral pain) may not accurately reflect the complex pathophysiology of chronic neuropathic pain in humans.[10]

  • Central Nervous System (CNS) Involvement: While Nav1.7 is primarily a peripheral target, some researchers suggest that CNS penetration, which PF-05089771 lacks, may be necessary for robust analgesia in certain pain states.[9]

These application notes demonstrate that while PF-05089771 is a valuable research tool for interrogating the role of Nav1.7 in nociception, its story serves as a critical case study in the challenges of translating preclinical findings in pain research to clinical success.

References

Troubleshooting & Optimization

Technical Support Center: PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PF-05089771 tosylate, a potent and selective Nav1.7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is PF-05089771 tosylate and what is its mechanism of action?

PF-05089771 tosylate is a potent, orally active, and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a key channel involved in pain sensation, making it a significant target for analgesic drug development.[2][3] The mechanism of action for PF-05089771 is state-dependent, meaning it preferentially binds to the inactivated state of the Nav1.7 channel.[2][4] This interaction stabilizes the channel in a non-conducting conformation, thus blocking sodium ion influx and inhibiting nerve signal transmission.[2][4]

Q2: What are the known IC50 values for PF-05089771 tosylate?

The half-maximal inhibitory concentration (IC50) of PF-05089771 varies across species. A summary of reported IC50 values is provided in the table below.

Species/ChannelIC50 Value
Human Nav1.711 nM[1][5]
Cynomolgus Monkey Nav1.712 nM
Dog Nav1.713 nM[1]
Mouse Nav1.78 nM[5]
Rat Nav1.7171 nM[5]
Human Nav1.10.85 µM[5][6]
Human Nav1.20.11 µM[5][6]
Human Nav1.311 µM[5][6]
Human Nav1.410 µM[5][6]
Human Nav1.5>10 µM, 25 µM[5]
Human Nav1.60.16 µM[5][6]
Human Nav1.8>10 µM

Q3: What is the solubility and recommended storage for PF-05089771 tosylate?

PF-05089771 tosylate is soluble in DMSO up to 100 mM.[6] For storage, it is recommended to desiccate the compound at room temperature.[6]

Q4: Why was the clinical development of PF-05089771 discontinued?

Despite its high potency and selectivity for Nav1.7, clinical trials of PF-05089771 for diabetic peripheral neuropathy pain did not demonstrate sufficient efficacy, which led to the discontinuation of its clinical development.[4][7]

Troubleshooting Guide

This guide addresses common issues encountered when PF-05089771 tosylate does not appear to be working in an assay.

Issue 1: No or low potency of PF-05089771 is observed in my assay.

  • Possible Cause 1: Inappropriate Assay Design.

    • Explanation: PF-05089771 is a state-dependent inhibitor, showing a strong preference for the inactivated state of the Nav1.7 channel.[2][4] Assays that do not promote the inactivated state of the channel may fail to show the compound's inhibitory activity. For instance, conventional membrane potential assays using veratridine to activate the channel may not be suitable for detecting inhibition by state-dependent blockers like PF-05089771.[8]

    • Solution:

      • Electrophysiology: Utilize voltage protocols that hold the cell membrane at a depolarized potential to accumulate channels in the inactivated state before applying the test pulse. A holding potential that produces ~20% inactivation has been used successfully.

      • Fluorescence Assays: Consider using a modified fluorescence assay that employs a Nav1.7 mutant (e.g., N1742K) to enhance sensitivity to state-dependent inhibitors.[8] Alternatively, use an agonist that effectively induces the necessary channel conformation for inhibitor binding.

  • Possible Cause 2: Incorrect Compound Handling or Storage.

    • Explanation: Improper storage or handling can lead to the degradation of the compound.

    • Solution:

      • Ensure the compound is stored as recommended (desiccated at room temperature).[6]

      • Prepare fresh stock solutions in a suitable solvent like DMSO and make serial dilutions for your experiment on the day of use.

  • Possible Cause 3: Species-specific Differences in Potency.

    • Explanation: PF-05089771 exhibits significantly lower potency against rat Nav1.7 (IC50 = 171 nM) compared to human and mouse Nav1.7 (IC50 = 11 nM and 8 nM, respectively).[1][5][6]

    • Solution:

      • Ensure that the concentration range used in your assay is appropriate for the species of the Nav1.7 channel being studied. Higher concentrations will be required for rat Nav1.7.

Issue 2: High variability in my experimental results.

  • Possible Cause 1: Inconsistent Cell Health or Passage Number.

    • Explanation: The expression and function of ion channels can be affected by cell health and the number of times the cells have been passaged.

    • Solution:

      • Use cells from a consistent and low passage number for all experiments.

      • Regularly monitor cell health and discard any cultures that appear unhealthy.

  • Possible Cause 2: Instability of the Recording Configuration (Electrophysiology).

    • Explanation: In patch-clamp experiments, an unstable seal or high access resistance can lead to noisy and variable recordings.

    • Solution:

      • Ensure a high-resistance "gigaseal" is formed between the patch pipette and the cell membrane to minimize current noise.[9]

      • Monitor access resistance throughout the experiment and discard recordings where it changes significantly.

Issue 3: My fluorescence-based assay is not showing a clear signal.

  • Possible Cause 1: Low Temporal Resolution of the Assay.

    • Explanation: Fluorescence-based assays have a lower temporal resolution compared to electrophysiology and may not be suitable for detecting rapid changes in channel kinetics.[7]

    • Solution:

      • While fluorescence assays are useful for high-throughput screening, electrophysiology is recommended for detailed mechanistic studies.

  • Possible Cause 2: Interference from the Compound.

    • Explanation: Some compounds can interact with the fluorescent dyes used in these assays, leading to false positives or negatives.

    • Solution:

      • Run control experiments with the compound in the absence of cells to check for direct effects on the dye's fluorescence.

      • Consider using alternative fluorescent dyes or assay formats.

Experimental Protocols

Electrophysiology Assay (Whole-Cell Patch-Clamp)

This protocol is designed to assess the inhibitory effect of PF-05089771 tosylate on Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing human Nav1.7 in DMEM/F-12 media supplemented with 10% fetal bovine serum, 400 mg/mL geneticin, and 100 mM non-essential amino acids at 37°C and 5% CO2.[10]
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • Internal Solution (in mM): 135 CsF, 1 MgCl2, 2 Na-ATP, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
  • External Solution (in mM): 20 NaCl, 95 Choline-Cl, 3 KCl, 1 MgCl2, 2 CaCl2, 0.1 CdCl2, 0.1 NiCl2, 25 glucose, 10 HEPES, 20 TEA. Adjust pH to 7.4 with NaOH.
  • Compound Preparation: Prepare a 100 mM stock solution of PF-05089771 tosylate in DMSO.[6] Perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Use a whole-cell patch-clamp configuration.
  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal (>1 GΩ) with a target cell.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Compensate for series resistance (>80%).
  • Hold the cell at a potential that induces partial inactivation of the Nav1.7 channels (e.g., -60 mV to -75 mV).[10]
  • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a hyperpolarizing step to -120 mV to relieve inactivation, followed by a depolarizing step to 0 mV to elicit the peak current.
  • Record baseline currents in the external solution (vehicle control).
  • Perfuse the cell with the external solution containing different concentrations of PF-05089771 tosylate and record the inhibited currents.
  • Allow sufficient time for the compound to equilibrate and exert its effect.

4. Data Analysis:

  • Measure the peak inward current amplitude before and after compound application.
  • Calculate the percentage of inhibition for each concentration.
  • Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.

Fluorescence-Based Membrane Potential Assay

This protocol provides a general framework for a fluorescence-based assay to screen for Nav1.7 inhibitors.

1. Cell Preparation:

  • Plate HEK293 cells stably expressing Nav1.7 in 96- or 384-well black-walled, clear-bottom plates.
  • Allow cells to adhere and grow to a confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., FMP blue dye) according to the manufacturer's instructions.[11]
  • Remove the cell culture medium and add the dye-loading buffer to each well.
  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

3. Compound Addition:

  • Prepare serial dilutions of PF-05089771 tosylate in the assay buffer.
  • Add the compound dilutions to the appropriate wells. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (a known Nav1.7 inhibitor).
  • Incubate the plate with the compound for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C.

4. Signal Detection:

  • Use a fluorescence plate reader (e.g., FLIPR) to measure the fluorescence signal.
  • Establish a baseline fluorescence reading for each well.
  • Add a Nav1.7 channel activator (e.g., antillatoxin) to all wells simultaneously to induce membrane depolarization.[11]
  • Record the change in fluorescence intensity over time.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after activator addition.
  • Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a known inhibitor (0% activity).
  • Plot the normalized response against the compound concentration and fit the data to determine the IC50 value.

Visualizations

Nav1_7_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav1_7 Nav1.7 Channel Na_in Na+ Nav1_7->Na_in Na_out Na+ Na_out->Nav1_7 Influx Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential PF05089771 PF-05089771 tosylate PF05089771->Nav1_7 Inhibits (inactivated state)

Caption: Simplified signaling pathway of the Nav1.7 channel and the inhibitory action of PF-05089771 tosylate.

Experimental_Workflow start Start: Prepare Nav1.7 expressing cells assay_choice Choose Assay Type start->assay_choice ephys Electrophysiology (Patch-Clamp) assay_choice->ephys Detailed Mechanistics fluorescence Fluorescence-Based (e.g., FLIPR) assay_choice->fluorescence High-Throughput Screening protocol_ephys Apply voltage protocol to induce inactivated state ephys->protocol_ephys protocol_fluor Load cells with membrane potential dye fluorescence->protocol_fluor baseline Record Baseline Activity (Vehicle Control) protocol_ephys->baseline protocol_fluor->baseline compound Apply PF-05089771 tosylate baseline->compound record_inhibition Record Inhibited Activity compound->record_inhibition analysis Data Analysis: Calculate % inhibition and IC50 record_inhibition->analysis end End: Report Results analysis->end

Caption: General experimental workflow for testing PF-05089771 tosylate in an in vitro assay.

Troubleshooting_Tree start Issue: PF-05089771 not working q1 Is the assay design appropriate for a state-dependent inhibitor? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the compound integrity and concentration correct? a1_yes->q2 sol1 Modify assay to favor inactivated state of Nav1.7 a1_no->sol1 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the cell system appropriate (e.g., species)? a2_yes->q3 sol2 Check storage, prepare fresh stocks, verify concentration a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are there any technical issues (e.g., cell health, recording stability)? a3_yes->q4 sol3 Use appropriate cell line (e.g., human Nav1.7) and adjust concentration for species a3_no->sol3 sol3->end a4_no No q4->a4_no sol4 Review cell culture practices and experimental technique a4_no->sol4 sol4->end

Caption: A decision tree for troubleshooting common issues with PF-05089771 tosylate assays.

References

Technical Support Center: PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of PF-05089771 tosylate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is PF-05089771 tosylate and what is its primary mechanism of action?

A1: PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] Its mechanism of action involves state-dependent binding, showing a strong preference for the inactivated state of the NaV1.7 channel.[4][5] By stabilizing the channel in a non-conducting conformation, it blocks the propagation of action potentials in nociceptive neurons, which are crucial for pain signaling.[6][7]

Q2: What are the typical working concentrations for PF-05089771 tosylate in in vitro experiments?

A2: The optimal concentration of PF-05089771 tosylate is experiment-dependent. However, for in vitro assays such as electrophysiology, concentrations are typically in the nanomolar range. For instance, a concentration of 30 nM PF-05089771 has been shown to block the majority of the current from tetrodotoxin-sensitive (TTX-S) channels, with 100 nM resulting in a complete block.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store stock solutions of PF-05089771 tosylate?

A3: PF-05089771 tosylate is soluble in organic solvents such as DMSO and DMF at concentrations of up to 33 mg/mL.[8] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[8] Stock solutions should be prepared in a suitable solvent like DMSO and can be stored at -20°C. Before use, allow the stock solution to thaw completely and warm to room temperature. Avoid repeated freeze-thaw cycles.

Q4: Is PF-05089771 tosylate selective for NaV1.7?

A4: Yes, PF-05089771 is highly selective for NaV1.7 over other sodium channel subtypes.[2][3] It exhibits more than 1000-fold selectivity over NaV1.5 and NaV1.8.[1] Its selectivity over tetrodotoxin-sensitive (TTX-S) channels ranges from 10-fold for NaV1.2 to 900-fold for NaV1.3 and NaV1.4.[1] It has also been shown to be selective over a panel of 81 other ion channels, receptors, enzymes, and transporters.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibitory effect observed Inappropriate concentration: The concentration of PF-05089771 may be too low.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.
Compound degradation: Improper storage or handling of the compound may have led to its degradation.Ensure the compound is stored at -20°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Cell health: The cells used in the assay may not be healthy or expressing sufficient levels of NaV1.7.Regularly check cell viability and passage number. Confirm NaV1.7 expression using techniques like qPCR or Western blotting.
Incorrect voltage protocol (electrophysiology): PF-05089771 is a state-dependent inhibitor that preferentially binds to the inactivated state of NaV1.7.[4][5]Use a voltage protocol that holds the cell membrane at a depolarized potential to promote channel inactivation before applying the test pulse.
High variability in results Inconsistent compound concentration: Inaccurate pipetting or dilution can lead to variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final compound concentration to add to all wells/dishes.
Cell passage number: High passage numbers can lead to changes in cell characteristics and channel expression.Use cells within a consistent and low passage number range for all experiments.
Edge effects in plate-based assays: Wells on the edge of a microplate can be prone to evaporation, leading to changes in compound concentration.Avoid using the outer wells of the plate or fill them with sterile water or media to minimize evaporation from the inner wells.
Cell toxicity observed High concentration of PF-05089771: Although generally not cytotoxic at effective concentrations, very high concentrations may induce toxicity.Determine the cytotoxic concentration of the compound for your cell line using a cell viability assay (e.g., MTT or LDH assay) and use concentrations well below this level.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.

Data Presentation

Table 1: IC50 Values of PF-05089771 Tosylate for NaV1.7 in Different Species

SpeciesIC50 (nM)
Human (hNaV1.7)11[1][2]
Cynomolgus Monkey (cynNaV1.7)12[1]
Dog (dogNaV1.7)13[1]
Mouse (musNaV1.7)8[1][2]
Rat (ratNaV1.7)171[1][2]

Table 2: Selectivity of PF-05089771 for Human NaV Subtypes

NaV SubtypeIC50 (µM)Selectivity Fold (vs. hNaV1.7)
NaV1.10.85[2]~77
NaV1.20.11[2]10[1]
NaV1.311[2]~1000
NaV1.410[2]~909
NaV1.525[2]>1000[1]
NaV1.60.16[2]~15
NaV1.8>10[1]>1000[1]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess PF-05089771 Inhibition of NaV1.7 Currents

  • Cell Preparation:

    • Culture cells stably expressing human NaV1.7 (e.g., HEK293 or CHO cells) under standard conditions.

    • Plate cells onto glass coverslips at a suitable density for patch-clamp recording 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • PF-05089771 Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

    • Clamp the cell at a holding potential of -120 mV.

  • Voltage Protocol for Assessing State-Dependent Inhibition:

    • To measure inhibition of the inactivated state, use a holding potential that is close to the half-inactivation voltage of NaV1.7 (typically around -75 mV).

    • Apply a depolarizing test pulse to 0 mV for 20 ms to elicit the sodium current.

    • Establish a stable baseline recording of the NaV1.7 current.

    • Perfuse the cell with the desired concentration of PF-05089771 (e.g., 100 nM) in the external solution. The onset of block by PF-05089771 is slow and concentration-dependent.[4][5]

    • Continuously record the current until a steady-state block is achieved.

    • To assess recovery from block, wash out the compound by perfusing with the external solution.

  • Data Analysis:

    • Measure the peak inward current before and after compound application.

    • Calculate the percentage of inhibition as: ((I_control - I_drug) / I_control) * 100, where I_control is the peak current before drug application and I_drug is the peak current in the presence of the drug.

    • Construct a concentration-response curve by testing a range of PF-05089771 concentrations and calculate the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization Nav1_7_Activation NaV1.7 Channel Activation Membrane_Depolarization->Nav1_7_Activation Sodium_Influx Na+ Influx Nav1_7_Activation->Sodium_Influx Action_Potential Action Potential Generation & Propagation Sodium_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PF_05089771 PF-05089771 PF_05089771->Nav1_7_Activation Inhibition

Caption: Role of NaV1.7 in Pain Signaling and Inhibition by PF-05089771.

Experimental_Workflow cluster_workflow Electrophysiology Workflow for PF-05089771 Cell_Culture 1. Culture NaV1.7- expressing cells Plating 2. Plate cells on coverslips Cell_Culture->Plating Patch_Clamp 3. Obtain whole-cell patch-clamp recording Plating->Patch_Clamp Baseline 4. Record baseline NaV1.7 current Patch_Clamp->Baseline Compound_Application 5. Perfuse with PF-05089771 Baseline->Compound_Application Record_Inhibition 6. Record inhibited NaV1.7 current Compound_Application->Record_Inhibition Washout 7. Washout compound Record_Inhibition->Washout Data_Analysis 8. Analyze data and calculate % inhibition Washout->Data_Analysis

Caption: Workflow for Assessing PF-05089771 Efficacy Using Patch-Clamp.

References

Technical Support Center: PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the off-target effects of PF-05089771 tosylate. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PF-05089771?

PF-05089771 is a potent and selective, state-dependent inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] It preferentially binds to the inactivated state of the channel, stabilizing it in a non-conducting conformation.[3] This interaction is thought to occur at the voltage-sensor domain (VSD) of Domain IV of the channel protein.[3] Its state-dependent nature means its potency is significantly influenced by the membrane potential of the cell.

Q2: How selective is PF-05089771 for Nav1.7 over other sodium channel subtypes?

PF-05089771 exhibits high selectivity for Nav1.7. It is reported to be over 1000-fold selective against the tetrodotoxin-resistant (TTX-R) channels Nav1.5 and Nav1.8.[1][4] Its selectivity is more modest against other tetrodotoxin-sensitive (TTX-S) channels, with Nav1.2 and Nav1.6 being the most potently inhibited off-target subtypes.[2][5][6]

Q3: Has PF-05089771 been profiled against a broader panel of targets?

Yes, PF-05089771 has been evaluated against a panel of 81 other ion channels, receptors, enzymes, and transporters, where it was found to be selective for Nav1.7.[2]

Q4: Are there species-specific differences in the potency of PF-05089771?

Yes, significant species-specific differences in potency have been observed. The compound is highly potent against human, mouse, cynomolgus monkey, and dog Nav1.7, but notably less potent against the rat ortholog.[2][4] This is a critical consideration for experimental design and data interpretation in preclinical studies.

Troubleshooting Guide

Issue 1: I am observing an unexpected phenotype or activity that doesn't seem to be mediated by Nav1.7.

  • Check Off-Target Nav Subtype Expression: Determine if your experimental system (cell line, tissue type) expresses other Nav channel subtypes, particularly Nav1.2, Nav1.1, or Nav1.6.[2][6] Inhibition of these channels could be responsible for the observed effects.

  • Review Compound Concentration: The selectivity window for PF-05089771 is concentration-dependent. At higher concentrations, engagement of secondary Nav channel targets becomes more likely. Consider performing a dose-response experiment to confirm if the effect is consistent with Nav1.7 pharmacology (IC50 ~11 nM for human).[2][4]

  • Consult Selectivity Data: Refer to the quantitative data on selectivity (Table 1) to assess the likelihood of off-target engagement at the concentration used in your experiment.

Issue 2: The potency of PF-05089771 in my assay is much lower than reported.

  • Verify Cell Membrane Potential: PF-05089771 is a state-dependent inhibitor that requires the Nav1.7 channel to be in an inactivated state to bind with high affinity.[3] If your cells are held at a hyperpolarized resting potential (e.g., -110 mV), the channels will predominantly be in a closed state, which has a much lower affinity for the compound.[1] Ensure your electrophysiology protocol uses a depolarized holding potential (e.g., half-inactivation voltage) to accurately measure potency.

  • Confirm Species of Origin: As noted in the FAQ, the potency of PF-05089771 against rat Nav1.7 (IC50 = 171 nM) is significantly lower than against human or mouse Nav1.7 (IC50 = 8-11 nM).[2][4] Confirm the species of your experimental system.

  • Check Compound Integrity: Ensure the compound has been stored correctly (desiccated at room temperature) and that stock solutions are prepared fresh in an appropriate solvent like DMSO.[2]

Issue 3: I am not observing an analgesic effect in my animal model of pain.

  • Consider the Animal Model: Clinical trials with PF-05089771 showed favorable analgesic effects in subjects with inherited erythromelalgia (an Nav1.7 gain-of-function disorder) but failed to demonstrate significant efficacy for painful diabetic peripheral neuropathy.[7] The underlying pain mechanism in your model may not be sufficiently driven by Nav1.7.

  • Central vs. Peripheral Effects: PF-05089771 has limited penetration of the central nervous system (CNS).[7] If the pain phenotype in your model relies on central sensitization mechanisms within the spinal cord or brain, a peripherally restricted compound may not be effective.

  • Species and Potency: If using a rat model, the lower potency of the compound may require higher doses to achieve sufficient target engagement.[2][4]

Data and Protocols

Quantitative Selectivity Profile

The following table summarizes the inhibitory potency (IC50) of PF-05089771 against various voltage-gated sodium channel subtypes.

Target ChannelSpeciesIC50 ValueSelectivity vs. hNav1.7 (fold)Reference
Nav1.7 Human 11 nM - [2][4][6]
Nav1.7Mouse8 nM~1.4x more potent[2][4]
Nav1.7Rat171 nM~15.5x less potent[2][4]
Nav1.1Human850 nM~77x[2]
Nav1.2Human110 nM~10-11x[2][6]
Nav1.3Human11,000 nM~1000x[2]
Nav1.4Human10,000 nM~909x[2]
Nav1.5Human25,000 nM (>10 µM)>1000x[1][2]
Nav1.6Human160 nM~14.5-16x[2][6]
Nav1.8Human>10,000 nM>1000x[1][4]
Table 1: Comparative IC50 values of PF-05089771 across Nav channel subtypes.
Experimental Protocols

Protocol: Assessing Nav Channel Subtype Selectivity via Automated Electrophysiology

This method is based on the protocol used to determine the selectivity profile of PF-05089771.[1]

  • Cell Lines: Use stable cell lines (e.g., HEK293) heterologously expressing the human Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7, etc.).

  • Apparatus: An automated patch-clamp system (e.g., PatchXpress 7000A) is used for high-throughput recordings.

  • Recording Conditions:

    • Perform whole-cell patch-clamp recordings.

    • External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal Solution (in mM): 135 CsF, 5 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.2.

  • Voltage Protocol:

    • Clamp cells at a holding potential that produces ~5-10% steady-state fast inactivation.

    • To determine state-dependent inhibition, hold cells at the unique half-inactivation potential (V½) for each specific channel subtype.

    • Elicit currents using a depolarizing test pulse (e.g., to 0 mV for 20 ms).

  • Compound Application:

    • Prepare serial dilutions of PF-05089771 tosylate in the external solution.

    • Apply the compound for a sufficient duration (e.g., 5 minutes) to reach equilibrium block.

  • Data Analysis:

    • Measure the peak inward sodium current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value for each channel subtype.

Visualizations

G cluster_membrane Cell Membrane Nav1_7 Nav1.7 (Primary Target) Nav1_2 Nav1.2 Nav1_6 Nav1.6 Nav1_1 Nav1.1 Nav1_5 Nav1.5 Nav1_8 Nav1.8 PF05089771 PF-05089771 PF05089771->Nav1_7 High Potency (IC50 ~11 nM) PF05089771->Nav1_2 ~10-fold lower potency PF05089771->Nav1_6 ~15-fold lower potency PF05089771->Nav1_1 ~77-fold lower potency PF05089771->Nav1_5 >1000-fold lower potency (Minimal Effect) PF05089771->Nav1_8 >1000-fold lower potency (Minimal Effect)

Caption: Target profile of PF-05089771, showing its primary and off-target interactions.

G start Start: Prepare Stable Cell Lines (HEK293 expressing Nav subtype) protocol Whole-Cell Patch Clamp (Automated System) start->protocol voltage Apply Voltage Protocol: Hold at V½ of Inactivation protocol->voltage baseline Record Baseline Sodium Current voltage->baseline compound Apply PF-05089771 (Concentration Range) baseline->compound post_compound Record Post-Compound Sodium Current compound->post_compound analysis Calculate % Inhibition vs. Concentration post_compound->analysis end Determine IC50 (Hill Equation Fit) analysis->end

Caption: Experimental workflow for determining Nav channel selectivity.

G start Unexpected Experimental Result Observed q1 Is compound concentration >100 nM? start->q1 a1_yes High Likelihood of Off-Target Effects (Nav1.2, Nav1.6). Lower concentration. q1->a1_yes Yes a1_no Off-target effects still possible, but less likely. Proceed to next check. q1->a1_no No q2 Is the experimental system of rat origin? a1_no->q2 a2_yes Potency is ~15x lower. Apparent lack of efficacy may be due to insufficient target engagement. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the cell holding potential hyperpolarized (e.g., < -100mV)? a2_no->q3 a3_yes Low affinity state-dependent block. Use depolarized holding potential to accurately measure potency. q3->a3_yes Yes a3_no If all checks are negative, re-evaluate hypothesis or consider unidentified off-target. q3->a3_no No

Caption: Troubleshooting logic for unexpected results with PF-05089771.

References

Troubleshooting PF-05089771 tosylate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with PF-05089771 tosylate.

Frequently Asked Questions (FAQs)

Q1: I have just received PF-05089771 tosylate, a crystalline solid, and it will not dissolve in my aqueous buffer. What is the first step?

A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and recommended choice for PF-05089771 tosylate due to its strong solubilizing power.[1] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid impacting the biological system.[1][2]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[2][3] Several strategies can mitigate this issue:

  • Lower the Final Concentration: You may be exceeding the compound's aqueous solubility limit. Try testing a lower final concentration in your assay.[2][3]

  • Adjust pH: For ionizable compounds, modifying the pH of the aqueous buffer can significantly improve solubility.[1][3]

  • Use Co-solvents: Adding a small amount of a water-miscible organic solvent to your final aqueous medium can help maintain solubility.[3]

  • Employ Excipients: In some cases, solubilizing agents like cyclodextrins can be used to increase aqueous solubility.[1]

Q3: What are the recommended concentrations for stock solutions of PF-05089771 tosylate?

A3: Based on available data, PF-05089771 tosylate is soluble in DMSO and DMF at concentrations up to 33 mg/mL.[4] It is also reported to be soluble up to 100 mM in DMSO. For practical purposes, preparing a stock solution in the range of 10-50 mM in 100% DMSO is a standard starting point.

Q4: Can I use heating or sonication to dissolve PF-05089771 tosylate?

A4: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective methods to aid in the dissolution of compounds that are slow to dissolve.[3] However, it is crucial to first attempt dissolution at room temperature with vigorous vortexing. If heating is used, ensure the compound's stability at that temperature is not compromised. Always visually inspect the solution to ensure it is clear and free of particulates before use.[3]

Q5: How should I store stock solutions of PF-05089771 tosylate?

A5: Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C.[3] It is highly recommended to store them in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] Additionally, since DMSO is hygroscopic (absorbs moisture from the air), minimizing exposure of the stock solution to the atmosphere is crucial to maintain the intended concentration.[2] The solid form of PF-05089771 tosylate is stable for at least four years when stored appropriately.[4]

Solubility Data

The following table summarizes the known solubility of PF-05089771 tosylate in various solvents.

Solvent SystemConcentration (mg/mL)Molar Concentration (mM)*
Dimethylformamide (DMF)33~49.1
Dimethyl sulfoxide (DMSO)33~49.1
DMSOUp to 100 mM~67.3
DMSO:PBS (pH 7.2) (1:4)0.20~0.3

*Calculated based on a molecular weight of 672.6 g/mol .[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a 50 mM stock solution of PF-05089771 tosylate in DMSO.

Materials:

  • PF-05089771 tosylate (MW: 672.6 g/mol )[4]

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of PF-05089771 tosylate required. For 1 mL of a 50 mM stock solution: Mass = 0.050 mol/L * 0.001 L * 672.6 g/mol = 0.03363 g = 33.63 mg

  • Weigh out the calculated amount of PF-05089771 tosylate into a sterile vial.

  • Add the desired volume of DMSO (in this case, 1 mL) to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[3]

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication may be applied.[3]

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3]

Protocol 2: Troubleshooting Precipitation Upon Aqueous Dilution

Objective: To determine the kinetic solubility of PF-05089771 tosylate in a specific aqueous buffer to avoid precipitation during experiments.

Materials:

  • High-concentration stock solution of PF-05089771 tosylate in DMSO (e.g., 50 mM)

  • Experimental aqueous buffer (e.g., PBS, cell culture medium)

  • 96-well clear bottom plate or microcentrifuge tubes

  • Plate reader (optional, for turbidity measurement)

Procedure:

  • Prepare a series of dilutions of your aqueous buffer. For example, if your final desired DMSO concentration is 0.1%, prepare the buffer accordingly.

  • In a 96-well plate, add the aqueous buffer to each well.

  • Create a serial dilution of your DMSO stock solution directly into the aqueous buffer to achieve a range of final compound concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.). Include a vehicle control (DMSO only).

  • Incubate the plate under your experimental conditions (e.g., room temperature or 37°C) for a duration equivalent to your assay time.[3]

  • Visually inspect each well for any signs of precipitation or cloudiness.[2]

  • (Optional) Quantify any precipitation by measuring the turbidity (absorbance) at a wavelength where the compound does not absorb, such as 600 nm, using a plate reader.[2]

  • The highest concentration that remains a clear, particle-free solution is the approximate kinetic solubility limit under these specific conditions.[2] Use concentrations at or below this limit for your experiments.

Visual Guides

G cluster_0 cluster_1 cluster_2 start Start: PF-05089771 tosylate insoluble in aqueous buffer prep_stock Prepare high-concentration stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock dilute Dilute stock into final aqueous experimental medium prep_stock->dilute check_precip Does compound precipitate upon dilution? dilute->check_precip success Solution is clear. Proceed with experiment. check_precip->success No troubleshoot Troubleshooting Steps (Attempt one or more) check_precip->troubleshoot Yes lower_conc 1. Lower final compound concentration troubleshoot->lower_conc adjust_solvent 2. Ensure final DMSO is <0.5% but sufficient for solubility troubleshoot->adjust_solvent adjust_ph 3. Adjust pH of aqueous buffer troubleshoot->adjust_ph recheck Re-check for precipitation lower_conc->recheck adjust_solvent->recheck adjust_ph->recheck recheck->success Resolved recheck->troubleshoot Not Resolved

Caption: A troubleshooting workflow for addressing PF-05089771 tosylate solubility issues.

G cluster_0 Nociceptive Neuron stimulus Noxious Stimulus depolarization Membrane Depolarization stimulus->depolarization nav17 NaV1.7 Channel Activation depolarization->nav17 influx Na+ Influx nav17->influx ap Action Potential Generation & Propagation influx->ap transmission Pain Signal Transmission ap->transmission inhibitor PF-05089771 (Inhibitor) inhibitor->nav17 Blocks channel, stabilizing inactive state

Caption: Simplified signaling pathway showing NaV1.7's role in pain and the action of PF-05089771.

References

Technical Support Center: PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with PF-05089771 tosylate, a potent and selective NaV1.7 inhibitor.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with PF-05089771 tosylate.

Question: Why am I observing low or no efficacy of PF-05089771 in my in vitro assay?

Answer: Several factors can contribute to the apparent lack of efficacy in vitro. Consider the following troubleshooting steps:

  • Cell Line and NaV1.7 Expression: Confirm that your chosen cell line expresses functional NaV1.7 channels at a sufficient density. The expression levels of NaV1.7 can vary significantly between cell lines and even passages.

  • State-Dependent Inhibition: PF-05089771 is a state-dependent inhibitor, showing a strong preference for the inactivated state of the NaV1.7 channel.[1] Your electrophysiology protocol should include a pre-polarization step to induce channel inactivation before applying the compound. Assays that do not promote the inactivated state may fail to detect the compound's potency.[2]

  • Plasma Protein Binding: In assays containing serum or albumin, the high plasma protein binding of PF-05089771 can significantly reduce its free concentration, leading to lower apparent potency.[3][4] Consider using serum-free media or accounting for protein binding in your concentration calculations.

  • Compound Solubility and Stability: Ensure that PF-05089771 tosylate is fully dissolved in your vehicle (e.g., DMSO) before further dilution in aqueous buffers.[5] Prepare fresh dilutions for each experiment to avoid potential degradation.

Question: My in vivo animal study shows inconsistent or weak analgesic effects with PF-05089771. What could be the reason?

Answer: The translation of in vitro potency to in vivo efficacy for PF-05089771 is known to be challenging. Here are key factors to consider:

  • High Plasma Protein Binding: As with in vitro assays, high plasma protein binding can limit the free drug concentration at the target site in animals.[3][4] This is a major hypothesis for its limited clinical efficacy.

  • Route of Administration: The route of administration can dramatically impact the observed analgesic effect. Systemic administration may result in insufficient free drug reaching peripheral nerves. Intrathecal administration has been shown to produce more robust and rapid analgesia in mouse models, suggesting that bypassing systemic circulation can improve efficacy.[6]

  • Pain Model Selection: The efficacy of PF-05089771 can be model-dependent. It may show better efficacy in models of inflammatory pain where NaV1.7 is upregulated, compared to some models of neuropathic pain.[7]

  • Species Differences: There are species-specific differences in the pharmacology of NaV1.7 inhibitors. The IC50 for rat NaV1.7 is significantly higher than for human or mouse channels.[8] Ensure your animal model is appropriate for the compound.

  • Compensatory Mechanisms: Other NaV channel subtypes (e.g., NaV1.8) can compensate for the inhibition of NaV1.7, potentially masking the analgesic effect.[9]

Question: How can I improve the efficacy of PF-05089771 in my experiments?

Answer: Based on published findings, here are some strategies to potentially enhance the efficacy of PF-05089771:

  • Optimize Electrophysiology Protocols: Use voltage protocols that favor the inactivated state of the NaV1.7 channel to accurately measure the compound's potency.[10]

  • Consider the Route of Administration in Animal Studies: For preclinical studies, intrathecal administration may provide a clearer indication of the compound's potential analgesic effects by achieving higher local concentrations.[6]

  • Combination Therapy: Preclinical evidence suggests that combining PF-05089771 with a low dose of an opioid or an enkephalinase inhibitor may lead to synergistic analgesic effects.[11]

  • Appropriate Pain Model: Select a pain model where NaV1.7 is known to play a critical role. Models of inherited erythromelalgia, where gain-of-function mutations in NaV1.7 are the primary driver of pain, may be particularly sensitive to PF-05089771.[4]

Quantitative Data

The following tables summarize key quantitative data for PF-05089771 tosylate.

Table 1: In Vitro Potency (IC50) of PF-05089771 across Species and NaV Subtypes

ChannelSpeciesIC50 (nM)Reference
hNaV1.7Human11[8]
cynNaV1.7Cynomolgus12[8]
dogNaV1.7Dog13[8]
ratNaV1.7Rat171[8]
musNaV1.7Mouse8[8]
hNaV1.1Human850[5]
hNaV1.2Human110[5]
hNaV1.3Human11,000[5]
hNaV1.4Human10,000[5]
hNaV1.5Human>10,000[8]
hNaV1.6Human160[5]
hNaV1.8Human>10,000[8]

Table 2: Clinical Trial Outcomes for PF-05089771

IndicationNumber of SubjectsKey FindingReference
Painful Diabetic Peripheral Neuropathy135No statistically significant difference from placebo in reducing average pain scores.[4][4]
Evoked Pain in Healthy Volunteers25Did not demonstrate analgesic properties alone or in combination with pregabalin.[12][13][12][13]
Postoperative Dental Pain235Showed a small, statistically significant effect at the 150 mg dose.[3][3]
Inherited Erythromelalgia5Lower pain scores observed at 4-5 and 8-9 hours post-dose.[3][3]

Experimental Protocols

1. In Vitro Electrophysiology Protocol (Whole-Cell Patch-Clamp)

This protocol is a general guideline for assessing the inhibitory activity of PF-05089771 on heterologously expressed hNaV1.7 channels.

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing hNaV1.7. Culture cells to 50-80% confluency before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).

    • Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).

  • Compound Preparation: Prepare a 10 mM stock solution of PF-05089771 tosylate in DMSO. Serially dilute in the external solution to achieve the desired final concentrations. The final DMSO concentration should be ≤0.1%.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -120 mV.

    • To assess state-dependent inhibition, use a pre-pulse to -70 mV for 500 ms to drive channels into the inactivated state.

    • Apply a test pulse to 0 mV for 20 ms to elicit NaV1.7 currents.

    • Perfuse the cells with increasing concentrations of PF-05089771 and record the current inhibition.

    • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

2. In Vivo Administration Protocol (Mouse Model of Inflammatory Pain)

This protocol provides a general framework for evaluating the analgesic efficacy of PF-05089771 in a mouse model.

  • Animal Model: Use adult male C57BL/6 mice. Induce inflammation by intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw.

  • Compound Formulation:

    • Prepare a stock solution of PF-05089771 tosylate in a suitable vehicle. For intraperitoneal (i.p.) injection, a common vehicle is 5% DMSO, 5% Tween 80, and 90% saline. For intrathecal (i.t.) injection, ensure the vehicle is sterile and compatible with cerebrospinal fluid.

  • Drug Administration:

    • Intraperitoneal (i.p.): Administer PF-05089771 at the desired dose (e.g., 30 mg/kg) via i.p. injection.

    • Intrathecal (i.t.): For direct CNS delivery, administer a lower dose (e.g., 1-10 nmol) via i.t. injection.[7]

  • Behavioral Testing:

    • Assess baseline pain sensitivity before CFA and drug administration using methods like the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

    • After drug administration, measure pain responses at various time points (e.g., 30, 60, 120, and 240 minutes) to determine the time course of analgesia.

    • Include a vehicle control group to account for any effects of the injection itself.

  • Data Analysis: Compare the withdrawal thresholds or latencies between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Visualizations

Nav1_7_Signaling_Pathway cluster_0 Nociceptive Stimulus cluster_1 Peripheral Nociceptor cluster_2 Spinal Cord (Dorsal Horn) cluster_3 Brain Noxious Stimuli Noxious Stimuli NaV1.7 NaV1.7 Noxious Stimuli->NaV1.7 Activates Action Potential Initiation Action Potential Initiation NaV1.7->Action Potential Initiation Depolarization Neurotransmitter Release Neurotransmitter Release Action Potential Initiation->Neurotransmitter Release Propagation PF-05089771 PF-05089771 PF-05089771->NaV1.7 Inhibits Second-Order Neuron Activation Second-Order Neuron Activation Neurotransmitter Release->Second-Order Neuron Activation Pain Perception Pain Perception Second-Order Neuron Activation->Pain Perception Ascending Pathway

Caption: Simplified signaling pathway of pain perception mediated by NaV1.7 and the inhibitory action of PF-05089771.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo A Cell Line with hNaV1.7 Expression B Whole-Cell Patch-Clamp A->B C Apply PF-05089771 (Concentration-Response) B->C D Measure NaV1.7 Current Inhibition C->D E Calculate IC50 D->E F Induce Pain Model in Animals (e.g., CFA) G Administer PF-05089771 or Vehicle F->G H Behavioral Testing (e.g., von Frey, Hargreaves) G->H I Data Analysis (Compare Drug vs. Vehicle) H->I

Caption: General experimental workflow for evaluating PF-05089771 efficacy in vitro and in vivo.

Troubleshooting_Tree Start Low/No Efficacy Observed AssayType In Vitro or In Vivo? Start->AssayType InVitroCheck Check: 1. NaV1.7 Expression 2. State-Dependent Protocol 3. Protein Binding (Serum) 4. Compound Solubility AssayType->InVitroCheck In Vitro InVivoCheck Consider: 1. High Plasma Protein Binding 2. Route of Administration (Systemic vs. Local) 3. Pain Model Specificity 4. Species Differences AssayType->InVivoCheck In Vivo Optimize Optimize Assay Conditions or Experimental Design InVitroCheck->Optimize InVivoCheck->Optimize

Caption: A decision tree for troubleshooting low efficacy of PF-05089771.

References

Technical Support Center: PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05089771 tosylate. The information is designed to address common sources of experimental variability and provide standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing lower than expected potency (higher IC50) in my in vitro assay?

A1: Several factors can contribute to apparent lower potency of PF-05089771. Consider the following:

  • Inappropriate Voltage Protocol: PF-05089771 is a state-dependent inhibitor with significantly higher affinity for the inactivated state of the NaV1.7 channel compared to the resting state.[1][2] Ensure your electrophysiology protocol includes a pre-pulse to hold the channels in a half-inactivated state. Inhibition can be nearly 1000-fold lower for resting channels.[2]

  • Incorrect Splice Variant or Species: The potency of PF-05089771 can vary between different splice variants and across species.[3][4][5] For instance, the IC50 for rat NaV1.7 is significantly higher than for human NaV1.7.[3][4] Confirm the specific channel variant and species you are using and refer to the appropriate IC50 values (see Table 1).

  • Solubility Issues: PF-05089771 tosylate has limited solubility in aqueous solutions.[5] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions.[4][5][6] Precipitates in your working solution will lead to a lower effective concentration.

  • Compound Stability: While the compound is stable for years when stored correctly, repeated freeze-thaw cycles of stock solutions should be avoided.[5] Prepare fresh working dilutions from a stock solution for each experiment.

Q2: My in vivo results with PF-05089771 are not showing the expected analgesic effect, despite potent in vitro activity. What could be the reason?

A2: The discrepancy between in vitro potency and in vivo efficacy is a known challenge with PF-05089771 and has been a significant hurdle in its clinical development.[7][8][9] Potential reasons include:

  • High Plasma Protein Binding: PF-05089771 exhibits very high plasma protein binding (>99.7%).[1] This means that the free concentration of the drug available to interact with the NaV1.7 channel at the target site may be much lower than the total administered dose would suggest.

  • Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound in your animal model may limit its exposure at the site of action.[8]

  • Lack of Central Nervous System Penetration: There is speculation that the inability to penetrate the blood-brain barrier might be a key factor in its limited efficacy for certain pain models.[10]

  • Target Engagement in a Complex Biological System: The physiological environment is far more complex than an isolated cell-based assay. Factors such as local pH, interaction with other proteins, and the dynamic nature of neuronal firing can all influence the drug's activity.

Q3: How should I prepare my stock and working solutions of PF-05089771 tosylate to minimize variability?

A3: Proper solution preparation is critical for consistent results.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[4] Ensure the compound is completely dissolved. Store this stock solution at -20°C or -80°C.[6]

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from your stock solution in your final assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect your experimental system (typically <0.1%).

  • Solubility in Aqueous Buffers: Be aware that PF-05089771 has very low solubility in aqueous buffers like PBS.[5] When preparing dilutions, add the DMSO stock to the buffer and mix thoroughly to avoid precipitation.

Quantitative Data Summary

Table 1: In Vitro Potency (IC50) of PF-05089771 across Different NaV1.7 Channels

Channel OriginIC50 (nM)Reference(s)
Human (hNaV1.7)11[3][6]
Cynomolgus Monkey (cynNaV1.7)12[3]
Dog (dogNaV1.7)13[3]
Mouse (musNaV1.7)8[3][4]
Rat (ratNaV1.7)171[3][4]

Table 2: Selectivity of PF-05089771 for hNaV1.7 over other Human NaV Subtypes

Channel SubtypeIC50 (µM)Reference(s)
hNaV1.10.85[4]
hNaV1.20.11[4]
hNaV1.311[4]
hNaV1.410[4]
hNaV1.525[4]
hNaV1.60.16[4]
hNaV1.8>10[3]

Table 3: Solubility of PF-05089771 Tosylate

SolventConcentrationReference(s)
DMSO~33 mg/mL (~49 mM)[5][6]
DMF33 mg/mL (~49 mM)[5]
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL (~0.3 mM)[5]

Experimental Protocols

Key Experiment: Electrophysiological Recording of PF-05089771 Inhibition of hNaV1.7

This protocol outlines the general steps for assessing the inhibitory activity of PF-05089771 on heterologously expressed human NaV1.7 channels using whole-cell patch-clamp electrophysiology.

  • Cell Culture: Culture HEK293 cells stably expressing hNaV1.7 using standard cell culture techniques.

  • Solution Preparation:

    • External Solution (ECS): Prepare an appropriate ECS containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

    • Internal Solution: Prepare an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • Compound Dilutions: Prepare serial dilutions of PF-05089771 tosylate from a DMSO stock into the ECS on the day of the experiment. Ensure the final DMSO concentration is ≤0.1%.

  • Electrophysiology:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Voltage Protocol for Inactivated State: To assess potency on the inactivated state, use a voltage protocol that includes a conditioning pre-pulse to the empirically determined half-inactivation potential for each cell before a test pulse to elicit the sodium current (e.g., a test pulse to 0 mV).[11]

    • Voltage Protocol for Resting State: To assess potency on the resting state, hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state before applying the test pulse.[2]

  • Data Acquisition and Analysis:

    • Record sodium currents before and after the application of different concentrations of PF-05089771.

    • Allow sufficient time for the drug to reach equilibrium and for the block to develop, which can be slow.[1][12]

    • Measure the peak inward current at each concentration.

    • Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Visualizations

PF-05089771_Mechanism_of_Action cluster_membrane Cell Membrane cluster_channel NaV1.7 Channel Resting_State Resting State (VSD4 Inner) Inactivated_State Inactivated State (VSD4 Outer) Resting_State->Inactivated_State Depolarization Inactivated_State->Resting_State Repolarization Blocked_State Stabilized Inactivated State (Non-Conducting) Inactivated_State->Blocked_State High Affinity Binding PF05089771 PF-05089771 PF05089771->Blocked_State No_Influx No Na+ Influx (Analgesia) Na_Ion Na+ Ion Troubleshooting_Workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Considerations Start Inconsistent Results with PF-05089771 Assay_Type In Vitro or In Vivo? Start->Assay_Type Check_Voltage Verify Voltage Protocol (Inactivated vs. Resting State) Assay_Type->Check_Voltage In Vitro Consider_PPB Account for High Plasma Protein Binding Assay_Type->Consider_PPB In Vivo Check_Solubility Confirm Compound Solubility and Solution Prep Check_Voltage->Check_Solubility Check_Species Check Species/Splice Variant and Expected IC50 Check_Solubility->Check_Species Optimize_Protocol Optimize Protocol Check_Species->Optimize_Protocol Assess_PK Evaluate Pharmacokinetics and Bioavailability Consider_PPB->Assess_PK Assess_PK->Optimize_Protocol

References

PF-05089771 tosylate cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-05089771 tosylate in their experiments.

Understanding PF-05089771 Tosylate

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] It has been investigated primarily for its analgesic properties due to the critical role of Nav1.7 in pain signaling pathways.[1][3] The compound exhibits state-dependent inhibition, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[1][4] While extensively studied for its effects on neuronal excitability, comprehensive data on its general cytotoxicity across various cell lines is not widely published. This guide will help address questions related to unexpected effects on cell viability during your research.

Quantitative Data Summary

Currently, there is a lack of publicly available data on the cytotoxic IC50 values of PF-05089771 tosylate in common cell lines. The compound's primary characterization is its inhibitory activity on Nav1.7 channels.

ParameterSpeciesValueReference
IC50 (Nav1.7) Human11 nM[2]
IC50 (Nav1.7) Mouse8 nM[2]
IC50 (Nav1.7) Rat171 nM[2]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of action of PF-05089771 and a suggested workflow for investigating unexpected cytotoxicity.

cluster_membrane Cell Membrane Nav1.7_channel Nav1.7 Channel (Resting State) Nav1.7_inactivated Nav1.7 Channel (Inactivated State) Nav1.7_channel->Nav1.7_inactivated inactivates No_AP_Propagation Inhibition of Action Potential Propagation Nav1.7_inactivated->No_AP_Propagation PF-05089771 PF-05089771 PF-05089771->Nav1.7_inactivated binds and stabilizes Depolarization Depolarization Depolarization->Nav1.7_channel opens

Mechanism of action of PF-05089771 on the Nav1.7 channel.

Start Unexpected Cell Death Observed with PF-05089771 Check_Concentration Verify PF-05089771 Concentration and Purity Start->Check_Concentration Control_Experiment Perform Control Experiments: - Vehicle-only control - Unrelated Nav1.7 blocker Check_Concentration->Control_Experiment Viability_Assay Choose Appropriate Cell Viability Assay (e.g., SRB, ATP-based) Control_Experiment->Viability_Assay Nav1.7_Expression Confirm Nav1.7 Expression in Cell Line (e.g., qPCR, Western Blot) Viability_Assay->Nav1.7_Expression Differentiate_Effects Differentiate On-Target vs. Off-Target Effects Nav1.7_Expression->Differentiate_Effects No_Nav1.7 Cell line does not express Nav1.7 Nav1.7_Expression->No_Nav1.7 Off_Target Investigate Off-Target Cytotoxicity Differentiate_Effects->Off_Target Effect persists with unrelated blocker or in Nav1.7-negative cells On_Target Conclude Cell Death is a Potential On-Target Effect (Requires further investigation) Differentiate_Effects->On_Target Effect is specific to PF-05089771 and Nav1.7-positive cells No_Nav1.7->Off_Target

Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

General Cell Viability Assay (Example: MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of PF-05089771 tosylate.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of PF-05089771 tosylate in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).

  • Treatment: Treat the cells with the various concentrations of PF-05089771 tosylate. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Electrophysiology Patch-Clamp Assay for Nav1.7 Inhibition

This protocol is for confirming the on-target activity of PF-05089771 tosylate.

  • Cell Culture: Use a cell line stably expressing human Nav1.7 channels (e.g., HEK293 cells).

  • Electrophysiology Setup: Use a patch-clamp rig equipped for whole-cell voltage-clamp recordings.

  • Pipette and Bath Solutions: Prepare appropriate intracellular (pipette) and extracellular (bath) solutions to isolate sodium currents.

  • Recording: Establish a whole-cell recording configuration. Hold the cell at a negative membrane potential (e.g., -100 mV).

  • Voltage Protocol: Apply depolarizing voltage steps to elicit Nav1.7 currents. To assess state-dependent inhibition, use a prepulse to a more depolarized potential to inactivate the channels before the test pulse.

  • Compound Application: Perfuse the cells with the bath solution containing PF-05089771 tosylate at various concentrations.

  • Data Acquisition and Analysis: Record the peak sodium current before and after compound application. Calculate the percentage of current inhibition to determine the IC50 value.

Troubleshooting and FAQs

Q1: We are observing significant cell death in our experiments with PF-05089771 tosylate. Is this expected?

A1: Widespread cytotoxicity is not a commonly reported characteristic of PF-05089771 tosylate, as it is designed to be a selective Nav1.7 inhibitor. The observed cell death could be due to several factors:

  • High Concentrations: The concentrations used may be significantly higher than those required for Nav1.7 inhibition, leading to off-target effects.

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the compound or express other channels or proteins that are affected by PF-05089771 tosylate at higher concentrations.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing cytotoxicity. Run a vehicle-only control to verify this.

Q2: How can we differentiate between on-target Nav1.7 inhibition and off-target cytotoxicity?

A2: To distinguish between these two possibilities, consider the following:

  • Use a Structurally Unrelated Nav1.7 Blocker: If a different, structurally distinct Nav1.7 inhibitor produces the same effect, it is more likely to be an on-target effect.

  • Use a Nav1.7-Negative Cell Line: Test the cytotoxicity of PF-05089771 tosylate in a cell line that does not express Nav1.7. If the cytotoxicity persists, it is an off-target effect.

  • Dose-Response Correlation: Compare the dose-response curve for cytotoxicity with the known IC50 for Nav1.7 inhibition. If the cytotoxicity occurs at much higher concentrations, it is likely an off-target effect.

Q3: Our cell viability assay results are highly variable. What could be the cause?

A3: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.

  • Compound Precipitation: PF-05089771 tosylate may have limited solubility in aqueous media. Ensure it is fully dissolved in the stock solution and upon dilution in the culture medium.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media and not use them for experimental conditions.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Consider using an alternative assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or protein content (e.g., Sulforhodamine B assay).

Q4: What is the recommended starting concentration range for in vitro experiments?

A4: For on-target Nav1.7 inhibition studies, it is advisable to start with a concentration range that brackets the known IC50 value (e.g., 1 nM to 1 µM). For cytotoxicity screening, a wider range of concentrations, extending into higher micromolar ranges, may be necessary to identify any potential off-target effects. Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

References

Refining PF-05089771 tosylate treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05089771 tosylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-05089771 tosylate?

A1: PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] It functions in a state-dependent manner, preferentially binding to the voltage-sensor domain (VSD) of domain IV of the channel.[3] This interaction stabilizes the channel in a non-conducting conformation, thereby blocking the initiation and propagation of action potentials in nociceptive neurons.[3][4][5]

Q2: What is the selectivity profile of PF-05089771?

A2: PF-05089771 exhibits high selectivity for NaV1.7 over other sodium channel subtypes.[6][7] It is significantly more potent against NaV1.7 than against NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.8.[6] The compound has also been shown to be selective over a broad panel of other ion channels, receptors, enzymes, and transporters.[7]

Q3: What are the known clinical applications and limitations of PF-05089771?

A3: PF-05089771 has been investigated in clinical trials for various pain conditions, including painful diabetic peripheral neuropathy and pain following wisdom tooth extraction.[6][8][9] However, the clinical trial results have generally shown modest or no significant analgesic effects compared to placebo or active comparators like pregabalin.[9][10][11] Consequently, further development for broad analgesic applications has been re-evaluated.[6]

Troubleshooting Guides

Problem 1: Inconsistent or weaker than expected in vitro results.

  • Question: I am observing lower than expected potency (higher IC50) of PF-05089771 in my cellular assays. What could be the reason?

  • Answer:

    • Voltage Protocol: The inhibitory effect of PF-05089771 is state-dependent, showing higher potency on channels in a depolarized or inactivated state.[3][12] Ensure your electrophysiology protocol includes appropriate pre-pulse conditioning to favor these states.

    • Species Difference: PF-05089771 exhibits species-specific potency. For instance, its IC50 for rat NaV1.7 is significantly higher than for human or mouse NaV1.7.[1][7] Verify the species of your cell line or primary neurons and refer to the appropriate IC50 values.

    • Plasma Protein Binding: In experiments using serum-containing media, the high plasma protein binding of arylsulfonamides like PF-05089771 can reduce its free concentration and apparent potency.[12] Consider using serum-free media or accounting for protein binding in your concentration calculations.

Problem 2: Difficulty in translating in vitro efficacy to in vivo models.

  • Question: My in vivo experiments with PF-05089771 are not showing the expected analgesic effect, despite promising in vitro data. Why might this be?

  • Answer:

    • Pharmacokinetics and Bioavailability: PF-05089771 is orally active, but its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, can influence its effective concentration at the target site.[2] Review available pharmacokinetic data for your animal model and consider optimizing the dosing regimen and route of administration.

    • Central Nervous System (CNS) Penetration: While NaV1.7 is primarily expressed in the peripheral nervous system (PNS), central NaV1.7 may also play a role in pain signaling.[10] PF-05089771 has limited CNS penetration, which could contribute to a lack of efficacy in pain models with a significant central component.[10]

    • Pain Model Specificity: The contribution of NaV1.7 to different pain modalities can vary. Clinical trials have shown that PF-05089771 lacks efficacy in some human evoked pain models.[6][11] The choice of animal model and the specific pain endpoints measured are critical for observing an effect.

Data Presentation

Table 1: In Vitro Potency (IC50) of PF-05089771 Across Species and NaV Subtypes

Channel SubtypeSpeciesIC50 (nM)Reference
NaV1.7Human11[1][2]
NaV1.7Cynomolgus Monkey12[1][2]
NaV1.7Dog13[1][2]
NaV1.7Rat171[1][2]
NaV1.7Mouse8[1][2]
NaV1.1Human850[7]
NaV1.2Human110[7]
NaV1.3Human11,000[7]
NaV1.4Human10,000[7]
NaV1.5Human25,000[7]
NaV1.6Human160[7]
NaV1.8Human>10,000[1]

Table 2: Summary of Key Clinical Trial Findings

Clinical Trial IDConditionTreatmentKey FindingReference
NCT02215252Painful Diabetic Peripheral NeuropathyPF-05089771 (150 mg BID) vs. Placebo and PregabalinNo statistically significant difference in pain reduction compared to placebo. Less effective than pregabalin.[9]
NCT02349607Evoked Pain in Healthy VolunteersPF-05089771 alone and with PregabalinDid not demonstrate analgesic properties in a battery of human evoked pain models.[6][11]

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording

This protocol provides a general framework for assessing the inhibitory effect of PF-05089771 on NaV1.7 currents using whole-cell patch-clamp electrophysiology.

  • Cell Culture: Culture cells heterologously expressing the human NaV1.7 channel (e.g., HEK293 cells) under standard conditions.

  • Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Electrophysiology:

    • Obtain whole-cell recordings using a patch-clamp amplifier.

    • Hold the cell at a holding potential of -120 mV.

    • To assess state-dependent inhibition, use a pre-pulse potential that promotes the inactivated state (e.g., -60 mV) before the test pulse.

    • Apply test pulses to elicit NaV1.7 currents (e.g., to 0 mV).

  • Drug Application:

    • Prepare stock solutions of PF-05089771 tosylate in DMSO.

    • Dilute to the final desired concentrations in the external solution immediately before use.

    • Perfuse the cells with the drug-containing solution.

  • Data Analysis:

    • Measure the peak inward current before and after drug application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Nav17 NaV1.7 Channel ActionPotential Action Potential Propagation Nav17->ActionPotential Enables PainSignal Pain Signal Transmission ActionPotential->PainSignal Leads to PF05089771 PF-05089771 tosylate PF05089771->Inhibition Inhibition->Nav17 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., hNaV1.7 expressing cells) PatchClamp Whole-Cell Patch-Clamp Recording CellCulture->PatchClamp SolutionPrep Prepare Internal & External Solutions SolutionPrep->PatchClamp Baseline Record Baseline NaV1.7 Current PatchClamp->Baseline DrugApp Apply PF-05089771 Baseline->DrugApp PostDrug Record Post-Drug NaV1.7 Current DrugApp->PostDrug InhibitionCalc Calculate % Inhibition PostDrug->InhibitionCalc DoseResponse Generate Dose-Response Curve InhibitionCalc->DoseResponse IC50 Determine IC50 DoseResponse->IC50

References

Navigating Your PF-05089771 Tosylate Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-05089771 tosylate. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered while working with this potent and selective Nav1.7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-05089771 tosylate?

A1: PF-05089771 is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1][2][3][4][5] It exhibits state-dependent inhibition, meaning it preferentially binds to the inactivated state of the Nav1.7 channel.[6][7] This interaction stabilizes the channel in a non-conducting conformation, thereby blocking the influx of sodium ions that is crucial for the initiation and propagation of action potentials in sensory neurons.[8][9] The inhibition by PF-05089771 has a slow onset and a slow recovery from block.[6][7]

Q2: What are the recommended solvent and storage conditions for PF-05089771 tosylate?

A2: PF-05089771 tosylate is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[1][2][4] For long-term storage, it is recommended to desiccate the compound at room temperature.[1][4]

Q3: What are the IC50 values for PF-05089771 tosylate against Nav1.7 from different species?

A3: The half-maximal inhibitory concentration (IC50) of PF-05089771 for Nav1.7 varies across species. The reported values are approximately 11 nM for human Nav1.7, 8 nM for mouse Nav1.7, and 171 nM for rat Nav1.7.[2][3][4][5]

Q4: How selective is PF-05089771 for Nav1.7 over other sodium channel subtypes?

A4: PF-05089771 displays high selectivity for Nav1.7 over other Nav channel isoforms. For instance, it is over 1000-fold more selective for Nav1.7 than for the tetrodotoxin-resistant (TTX-R) channels Nav1.5 and Nav1.8.[3][10] Its selectivity over other tetrodotoxin-sensitive (TTX-S) channels ranges from approximately 10-fold for Nav1.2 to over 900-fold for Nav1.3 and Nav1.4.[3][10]

Troubleshooting Guides

Electrophysiology Experiments (Patch-Clamp)

Problem: I am not seeing the expected level of Nav1.7 channel block with PF-05089771.

  • Possible Cause 1: Suboptimal Voltage Protocol. PF-05089771 is a state-dependent inhibitor that preferentially binds to the inactivated state of the Nav1.7 channel.[6][7] Your voltage protocol may not be adequately promoting channel inactivation.

    • Solution: Employ a voltage protocol that includes a depolarizing pre-pulse to accumulate channels in the inactivated state before the test pulse. A holding potential of -120 mV followed by a conditioning pulse to a more depolarized potential (e.g., -30 mV) for a sufficient duration is recommended to assess state-dependent block.

  • Possible Cause 2: Slow Onset of Inhibition. PF-05089771 exhibits a slow onset of block.[6][7] The compound may not have had enough time to reach its full inhibitory effect.

    • Solution: Increase the pre-incubation time of the compound with the cells before recording. Allow for a longer application time during the recording to ensure the block has reached a steady state.

  • Possible Cause 3: Compound Adsorption. Small molecule inhibitors can sometimes adsorb to the perfusion system tubing.

    • Solution: Prime the perfusion system with the compound solution before starting the experiment to saturate any non-specific binding sites. Use low-adsorption tubing material if possible.

  • Possible Cause 4: Incorrect Seal Resistance. A poor giga-seal can lead to leaky recordings and an underestimation of the true inhibitory effect.

    • Solution: Ensure a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. Monitor the seal resistance throughout the experiment.

Problem: My recordings are noisy and unstable.

  • Possible Cause 1: Poor Cell Health. Unhealthy cells will not provide stable recordings.

    • Solution: Ensure cells are in a logarithmic growth phase and have not been passaged too many times. Use a gentle cell dissociation method to minimize membrane damage.

  • Possible Cause 2: Debris in Solutions or on the Pipette Tip. Particulates can interfere with seal formation and recording stability.

    • Solution: Filter all solutions before use. Ensure the pipette tip is clean and free of debris before approaching the cell.[11]

  • Possible Cause 3: Mechanical Vibration. Vibrations from the surrounding environment can disrupt the delicate patch-clamp setup.[11]

    • Solution: Use an anti-vibration table and ensure all equipment on the table is stable. Avoid unnecessary movements in the room during recording.

Cell-Based Assays

Problem: I am observing high variability in my cell-based assay results.

  • Possible Cause 1: Inconsistent Cell Seeding Density. Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette for seeding.[12]

  • Possible Cause 2: Edge Effects in the Assay Plate. Wells on the edge of the plate can be more susceptible to evaporation and temperature fluctuations, leading to variability.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or buffer to create a humidity barrier.

  • Possible Cause 3: Compound Precipitation. PF-05089771 has limited aqueous solubility and may precipitate in the assay medium, especially at higher concentrations.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the assay medium, ensuring thorough mixing. Visually inspect for any signs of precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells, including controls.

Data Presentation

Table 1: PF-05089771 Tosylate IC50 Values

Nav1.7 SpeciesIC50 (nM)Reference(s)
Human11[2][3][4][5]
Mouse8[2][3][4][5]
Rat171[2][3][4][5]

Table 2: Selectivity of PF-05089771 Tosylate over other Nav Channels

Nav Channel SubtypeSelectivity vs. Nav1.7 (approx. fold)Reference(s)
Nav1.210[3][10]
Nav1.3>900[3][10]
Nav1.4>900[3][10]
Nav1.5>1000[3][10]
Nav1.8>1000[3][10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is a general guideline for assessing the inhibitory effect of PF-05089771 on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

  • Cell Preparation:

    • Culture cells stably expressing the desired Nav1.7 channel construct.

    • On the day of the experiment, dissociate cells using a gentle enzymatic method (e.g., TrypLE) and re-plate them onto glass coverslips at a low density.

    • Allow cells to adhere for at least 1-2 hours before recording.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

    • Compound Solution: Prepare a stock solution of PF-05089771 tosylate in DMSO (e.g., 10 mM). Dilute the stock solution in the external solution to the desired final concentrations immediately before use.

  • Recording Procedure:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a cell with the patch pipette and apply gentle positive pressure.

    • Once in close proximity to the cell, release the positive pressure to form a giga-seal.

    • Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

  • Voltage-Clamp Protocol for State-Dependent Inhibition:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.

    • Apply a conditioning pre-pulse to a depolarized potential (e.g., -30 mV) for a duration sufficient to induce channel inactivation (e.g., 500 ms).

    • Immediately following the conditioning pulse, apply a test pulse to a potential that elicits a peak inward current (e.g., 0 mV) for a short duration (e.g., 20 ms).

    • Apply a series of test pulses at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current before compound application.

    • Perfuse the cell with the compound-containing external solution and continue to apply the voltage protocol until a steady-state block is achieved.

    • To determine the IC50, test a range of compound concentrations.

  • Data Analysis:

    • Measure the peak inward current during the test pulse in the absence and presence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Mandatory Visualizations

Nav1_7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Nav1_7 Nav1.7 Channel Na_influx Na+ Influx Nav1_7->Na_influx Opens PF05089771 PF-05089771 PF05089771->Nav1_7 Blocks (Inactivated State) Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Pain_Stimulus Painful Stimulus Pain_Stimulus->Nav1_7 Activates

Caption: Signaling pathway of Nav1.7 in pain perception and its inhibition by PF-05089771.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Nav1.7 expressing cells) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation (Internal, External, Compound) Solution_Prep->Patch_Clamp Voltage_Protocol Apply Voltage Protocol (Baseline) Patch_Clamp->Voltage_Protocol Compound_App Compound Application Voltage_Protocol->Compound_App Record_Block Record Steady-State Block Compound_App->Record_Block Measure_Current Measure Peak Current Record_Block->Measure_Current Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition IC50_Curve Generate IC50 Curve Calc_Inhibition->IC50_Curve

References

Validation & Comparative

Validating the Effects of PF-05089771 Tosylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-05089771 tosylate, a selective inhibitor of the voltage-gated sodium channel Nav1.7, with alternative treatments for pain. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Selectivity Profile of PF-05089771 Tosylate against Human Voltage-Gated Sodium (Nav) Channel Subtypes

The following table summarizes the inhibitory potency (IC50) of PF-05089771 tosylate against various human Nav channel subtypes, demonstrating its high selectivity for Nav1.7.

Nav Channel SubtypePF-05089771 IC50 (μM)Fold Selectivity vs. hNav1.7
hNav1.7 0.011 1
hNav1.10.8577
hNav1.20.1110
hNav1.3111000
hNav1.410909
hNav1.5>10>909
hNav1.60.1615
hNav1.8>10>909

Data sourced from whole-cell patch-clamp electrophysiology assays on heterologously expressed human Nav channels.

Table 2: Comparative Efficacy of PF-05089771 in Painful Diabetic Peripheral Neuropathy (NCT02215252)

This table presents the primary efficacy endpoint from a Phase 2 clinical trial comparing PF-05089771 with placebo and pregabalin for the treatment of painful diabetic peripheral neuropathy.[1] The primary endpoint was the change from baseline in the weekly average pain score on an 11-point Numerical Rating Scale (NRS) at week 4.

Treatment GroupMean Change from Baseline in Pain Score (90% Credible Interval)Comparison vs. Placebo (Mean Posterior Difference)Statistical Significance vs. Placebo
PF-05089771 (150 mg BID)Not explicitly stated-0.41 (-1.00 to 0.17)Not Statistically Significant
Pregabalin (150 mg BID)Not explicitly stated-0.53 (-0.91 to -0.20)Statistically Significant
PlaceboNot applicableNot applicableNot applicable

BID: twice daily. A negative value indicates a reduction in pain score.

Experimental Protocols

In Vitro Electrophysiological Assessment of Nav Channel Inhibition

This protocol describes a typical automated patch-clamp electrophysiology assay used to determine the potency and selectivity of compounds like PF-05089771.

Objective: To measure the concentration-dependent inhibition of voltage-gated sodium channel currents by a test compound.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.5, etc.).

  • Solutions:

    • Internal (Pipette) Solution (Example): Containing CsF, CsCl, EGTA, and HEPES, adjusted to a physiological pH.

    • External (Bath) Solution (Example): Containing NaCl, KCl, CaCl2, MgCl2, HEPES, and Glucose, adjusted to a physiological pH.

  • Test Compound: PF-05089771 tosylate dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the external solution.

  • Instrumentation: Automated patch-clamp system (e.g., Qube, IonWorks, or Patchliner).

Procedure:

  • Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated into a single-cell suspension.

  • System Priming: The automated patch-clamp system is primed with internal and external solutions.

  • Cell Seeding: The cell suspension is added to the system, where individual cells are captured on the patch-clamp chip.

  • Seal Formation and Whole-Cell Configuration: A high-resistance "gigaseal" is formed between the cell membrane and the aperture of the patch-clamp chip. The membrane is then ruptured to achieve the whole-cell recording configuration.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) to keep the channels in a resting state, followed by a depolarizing step (e.g., to 0 mV) to activate the channels. To assess state-dependent inhibition, a pre-pulse to a more depolarized potential (e.g., -70 mV) can be used to inactivate a population of channels before the activating pulse.

  • Compound Application: The test compound at various concentrations is perfused over the cell.

  • Data Acquisition: Sodium currents are recorded before and after the application of the test compound. The peak inward current is measured.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of the test compound. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a suitable pharmacological model, such as the Hill equation.

Clinical Trial Protocol for Efficacy in Painful Diabetic Neuropathy (Based on NCT02215252)

This protocol outlines the design of a randomized, double-blind, placebo-controlled, parallel-group clinical trial to evaluate the efficacy and safety of an investigational drug for painful diabetic peripheral neuropathy.[1]

Objective: To assess the analgesic efficacy and safety of PF-05089771 compared to placebo in patients with painful diabetic peripheral neuropathy.

Study Design:

  • Phase: 2

  • Design: Randomized, double-blind, placebo- and active-controlled, parallel-group.

  • Duration: Approximately 6 weeks per participant (1-week placebo run-in, 4-week treatment, 1-week follow-up).

Participant Population:

  • Inclusion Criteria:

    • Adults (e.g., 18-80 years) with a diagnosis of Type 1 or Type 2 diabetes mellitus.

    • Confirmed diagnosis of painful diabetic peripheral neuropathy for at least 6 months.

    • A baseline pain score of ≥ 4 on an 11-point Numerical Rating Scale (NRS).

  • Exclusion Criteria:

    • Other types of chronic pain that could confound the assessment of neuropathic pain.

    • Inadequate response to previous treatment with the active comparator (pregabalin).

    • Significant renal or hepatic impairment.

Interventions:

  • Test Arm: PF-05089771 tosylate (e.g., 150 mg twice daily).

  • Active Comparator Arm: Pregabalin (e.g., 150 mg twice daily).

  • Placebo Arm: Matched placebo.

Outcome Measures:

  • Primary Outcome: Change from baseline in the weekly average of the daily pain score on an 11-point NRS at the end of the 4-week treatment period.

  • Secondary Outcomes (Examples):

    • Proportion of patients with ≥30% and ≥50% reduction in pain score.

    • Changes in sleep interference scores.

    • Patient Global Impression of Change (PGIC).

    • Incidence and severity of adverse events.

Procedure:

  • Screening and Run-in: Eligible participants undergo a screening visit and then a 1-week single-blind placebo run-in period to establish baseline pain scores.

  • Randomization: Participants are randomly assigned to one of the three treatment arms.

  • Treatment Period: Participants take the assigned study medication for 4 weeks. They record their pain scores daily in a diary.

  • Follow-up: After the treatment period, there is a 1-week follow-up period.

  • Data Analysis: The change in pain scores from baseline to the end of treatment is compared between the treatment groups using appropriate statistical methods.

Mandatory Visualizations

G cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 Activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ Influx Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PF05089771 PF-05089771 PF05089771->Nav1_7 Inhibits

Caption: Signaling pathway of nociception and the inhibitory action of PF-05089771 on the Nav1.7 channel.

G cluster_0 In Vitro Assay Workflow Cell_Culture 1. Cell Culture (HEK293/CHO cells with hNav1.7) Cell_Prep 2. Cell Preparation (Single-cell suspension) Cell_Culture->Cell_Prep APC_Setup 3. Automated Patch Clamp (System Setup) Cell_Prep->APC_Setup Data_Acquisition 4. Data Acquisition (Voltage Protocol & Compound Application) APC_Setup->Data_Acquisition Data_Analysis 5. Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for in vitro electrophysiological assessment of Nav1.7 inhibitors.

G cluster_0 Clinical Trial Workflow (Painful Diabetic Neuropathy) Screening 1. Patient Screening & Informed Consent Run_in 2. Placebo Run-in (1 week) Screening->Run_in Randomization 3. Randomization Run_in->Randomization Treatment_PF 4a. Treatment (PF-05089771) Randomization->Treatment_PF Treatment_PGB 4b. Treatment (Pregabalin) Randomization->Treatment_PGB Treatment_PBO 4c. Treatment (Placebo) Randomization->Treatment_PBO Follow_up 5. Follow-up (1 week) Treatment_PF->Follow_up Treatment_PGB->Follow_up Treatment_PBO->Follow_up Analysis 6. Data Analysis Follow_up->Analysis

Caption: Logical workflow of a randomized controlled trial for painful diabetic neuropathy.

References

A Guide to PF-05089771 and Histone Deacetylase (HDAC) Inhibitors: A Clarification of Mechanisms and a Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A critical distinction must be made at the outset: PF-05089771 tosylate is not a Histone Deacetylase (HDAC) inhibitor. It is a potent and selective blocker of the voltage-gated sodium channel NaV1.7, investigated for its potential as an analgesic (pain reliever).[1][2][3] HDAC inhibitors, in contrast, are a distinct class of drugs that modulate gene expression and are primarily used in oncology.

Due to these fundamentally different mechanisms of action and therapeutic targets, a direct performance comparison is not pharmacologically meaningful. This guide will therefore provide two separate, detailed comparisons as requested by the prompt:

  • PF-05089771 Profile: An overview of PF-05089771, with comparative data on its selectivity against other sodium channel subtypes.

  • HDAC Inhibitor Comparison: A comparative guide to different classes of HDAC inhibitors, with supporting experimental data on their selectivity and effects.

Part 1: Profile of PF-05089771, a Selective NaV1.7 Channel Blocker

PF-05089771 is an arylsulfonamide compound developed by Pfizer.[1][4] Its mechanism of action centers on inhibiting the NaV1.7 sodium channel, which is crucial for the transmission of pain signals in nociceptive neurons.[5] Human genetic studies have validated NaV1.7 as a key target for pain therapeutics; gain-of-function mutations cause extreme pain syndromes, while loss-of-function mutations result in an inability to feel pain.[5] PF-05089771 was designed to block this channel and thereby prevent the initiation and propagation of pain signals.

Despite strong preclinical evidence, PF-05089771 ultimately failed to demonstrate significant analgesic efficacy in broad patient populations during clinical trials for conditions like painful diabetic peripheral neuropathy.[6][7][8]

Mechanism of Action: NaV1.7 Inhibition

Voltage-gated sodium channels are essential for the generation of action potentials in neurons. In pain-sensing neurons (nociceptors), NaV1.7 plays a critical role in amplifying the electrical signal in response to a painful stimulus. PF-05089771 binds to the voltage-sensor domain of the channel, stabilizing it in a non-conducting state.[4][5] This state-dependent binding prevents the influx of sodium ions, thus dampening the neuron's ability to fire and transmit pain signals to the central nervous system.

cluster_Neuron Nociceptive Neuron Terminal PainStim Painful Stimulus (Heat, Pressure) Nav17_closed NaV1.7 Channel (Closed State) PainStim->Nav17_closed Activates Nav17_open NaV1.7 Channel (Open State) Nav17_closed->Nav17_open Opens upon threshold Depol Membrane Depolarization Nav17_open->Depol Na+ Influx Nav17_inact NaV1.7 Channel (Inactivated State) AP Action Potential Propagation Depol->AP Initiates PainSignal Pain Signal to CNS AP->PainSignal PF05089771 PF-05089771 PF05089771->Nav17_open Binds to & Stabilizes Inactivated State

Caption: Signaling pathway of NaV1.7 in pain transmission and its inhibition by PF-05089771.

Quantitative Data: Selectivity Profile of PF-05089771

A key attribute of PF-05089771 is its high selectivity for the NaV1.7 channel over other sodium channel subtypes, which was intended to reduce the risk of cardiovascular and central nervous system side effects associated with non-selective sodium channel blockers.[5][9]

Channel SubtypeIC₅₀ (nM) - HumanIC₅₀ (nM) - MouseIC₅₀ (nM) - RatFold Selectivity vs hNaV1.7
hNaV1.7 11 81711x
hNaV1.1850N/AN/A~77x
hNaV1.2110N/AN/A10x
hNaV1.311,000N/AN/A1000x
hNaV1.410,000N/AN/A~909x
hNaV1.525,000N/AN/A~2272x
hNaV1.6160N/AN/A~15x
hNaV1.8>10,000N/AN/A>909x
Data compiled from multiple sources.[1][3][8]
Experimental Protocols: Evaluating NaV Channel Blockers

1. Electrophysiology (Whole-Cell Patch-Clamp Assay): This is the gold standard for measuring the activity of ion channel inhibitors.

  • Objective: To determine the concentration-dependent inhibition (IC₅₀) of sodium currents by the test compound.

  • Methodology:

    • HEK293 cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7) are cultured.

    • A single cell is targeted with a micropipette to form a high-resistance seal ("giga-seal"), and the cell membrane is ruptured to gain electrical access to the cell interior ("whole-cell" configuration).

    • A voltage protocol is applied to the cell to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV), followed by a depolarizing step (e.g., to 0 mV) to open the channels.

    • The peak inward sodium current is measured before and after the application of varying concentrations of PF-05089771.

    • The percentage of current inhibition at each concentration is calculated and fitted to a dose-response curve to determine the IC₅₀ value.[5]

cluster_workflow Patch-Clamp Electrophysiology Workflow A Culture Cells (e.g., HEK293 with hNaV1.7) B Establish Whole-Cell Patch-Clamp A->B C Apply Voltage Protocol & Record Baseline Current B->C D Perfuse with PF-05089771 C->D E Record Inhibited Na+ Current D->E F Washout & Repeat (Multiple Concentrations) E->F G Calculate % Inhibition & Determine IC50 F->G cluster_pathway HDAC Inhibitor Mechanism of Action HAT (Active) Histone Acetyltransferase (HAT) Adds Acetyl Groups Open Chromatin Open Chromatin (Euchromatin) - Acetylated Histones HAT (Active)->Open Chromatin Promotes HDAC (Active) Histone De deacetylase (HDAC) Removes Acetyl Groups Closed Chromatin Closed Chromatin (Heterochromatin) - Deacetylated Histones HDAC (Active)->Closed Chromatin Promotes HDACi HDAC Inhibitor (e.g., Vorinostat) HDACi->HDAC (Active) Blocks Open Chromatin->HDAC (Active) Gene Active Tumor Suppressor Gene Transcription ACTIVE Open Chromatin->Gene Active Closed Chromatin->HAT (Active) Gene Silent Tumor Suppressor Gene Transcription SILENCED Closed Chromatin->Gene Silent cluster_workflow Fluorometric HDAC Activity Assay Workflow A Add Recombinant HDAC Enzyme to Plate B Add HDAC Inhibitor (Varying Concentrations) A->B C Add Fluorogenic Substrate B->C D Incubate (e.g., 37°C for 30 min) C->D E Add Developer (Protease) D->E F Measure Fluorescence (Ex/Em ~360/460 nm) E->F G Calculate % Inhibition & Determine IC50 F->G

References

The Reproducibility Challenge of PF-05089771 Tosylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the experimental data surrounding the selective Nav1.7 inhibitor, PF-05089771 tosylate, reveals a significant disconnect between promising preclinical results and disappointing clinical outcomes. This guide provides a comprehensive comparison of its performance, offering researchers and drug development professionals a critical perspective on the challenges of translating preclinical pain research into clinical efficacy.

Developed by Pfizer, PF-05089771 is a potent and selective blocker of the voltage-gated sodium channel Nav1.7. This channel is a key player in pain signaling pathways, and genetic studies in humans have strongly linked it to pain sensation, making it an attractive target for novel analgesics.[1][2] Despite a strong preclinical profile demonstrating high selectivity and potency, PF-05089771 ultimately failed to show significant analgesic effects in several clinical trials, leading to the discontinuation of its development for major pain indications.[3][4] This guide will delve into the available experimental data to provide a clear comparison of its performance against other alternatives and highlight the methodological considerations crucial for future research in this area.

Performance Comparison: Preclinical Promise vs. Clinical Reality

The story of PF-05089771 is one of a translational gap. In preclinical models, the compound showed significant promise in alleviating pain. However, these results did not replicate in human clinical trials, raising important questions about the predictive value of existing preclinical pain models.

Preclinical/Clinical ModelComparator(s)Key FindingsReference(s)
Preclinical: Acetic Acid-Induced Writhing (Mouse) VehiclePF-05089771 dose-dependently relieved visceral pain.[5]
Preclinical: Inherited Erythromelalgia (IEM) Model (Mouse) VehiclePF-05089771 demonstrated analgesic activity.[3]
Clinical: Painful Diabetic Peripheral Neuropathy (DPN) Placebo, PregabalinNo statistically significant difference in pain reduction compared to placebo. The effect was smaller than that of pregabalin.[4]
Clinical: Healthy Subjects (Evoked Pain Models) Placebo, Pregabalin, IbuprofenDid not demonstrate analgesic properties alone or in combination with pregabalin. Pregabalin and ibuprofen showed expected analgesic effects.[6][7][8]
Clinical: Inherited Erythromelalgia (IEM) Patients PlaceboShowed a reduction in pain scores at specific time points post-dose in a small crossover study.[9][10]

Understanding the Mechanism: The Role of Nav1.7 in Pain Signaling

PF-05089771 functions by selectively inhibiting the Nav1.7 sodium channel, which is predominantly expressed in peripheral nociceptive neurons.[1] These channels are crucial for the initiation and propagation of action potentials in response to noxious stimuli. By blocking Nav1.7, PF-05089771 was expected to dampen the pain signals at their source. The compound interacts with the voltage-sensor domain (VSD) of the channel, stabilizing it in a non-conducting state.[3][11]

Pain_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious Stimulus Noxious Stimulus Nav1.7 Activation Nav1.7 Activation Noxious Stimulus->Nav1.7 Activation Action Potential Generation Action Potential Generation Nav1.7 Activation->Action Potential Generation Signal Propagation Signal Propagation Action Potential Generation->Signal Propagation Spinal Cord Spinal Cord Signal Propagation->Spinal Cord Brain (Pain Perception) Brain (Pain Perception) Spinal Cord->Brain (Pain Perception) PF-05089771 PF-05089771 PF-05089771->Nav1.7 Activation Inhibits

Figure 1. Simplified pain signaling pathway and the inhibitory action of PF-05089771.

Experimental Methodologies: A Closer Look

Reproducibility in scientific experiments is paramount. Below are summaries of the key experimental protocols used in the evaluation of PF-05089771.

Electrophysiology Assays
  • Objective: To determine the potency and selectivity of PF-05089771 on Nav1.7 channels.

  • Method: Whole-cell voltage-clamp recordings on HEK293 cells stably expressing human Nav1.7 channels.

  • Protocol:

    • Cells are held at a specific membrane potential (e.g., -40 mV) to bias channels towards an inactivated state.

    • A prepulse to a hyperpolarized potential (e.g., -150 mV) is applied to allow partial recovery from inactivation.

    • A depolarizing pulse (e.g., 0 mV) is then applied to activate the channels and record the resulting sodium current.

    • The peak current in the presence of the drug is compared to the control to calculate the inhibitory efficacy (IC50).[5]

  • Key Finding: PF-05089771 exhibits potent, state-dependent inhibition of Nav1.7, with a higher affinity for the inactivated state of the channel.[3][11]

Electrophysiology_Workflow Start Start HEK293 cells expressing hNav1.7 HEK293 cells expressing hNav1.7 Start->HEK293 cells expressing hNav1.7 Whole-cell patch clamp Whole-cell patch clamp HEK293 cells expressing hNav1.7->Whole-cell patch clamp Apply voltage protocol Apply voltage protocol Whole-cell patch clamp->Apply voltage protocol Record baseline current Record baseline current Apply voltage protocol->Record baseline current Apply PF-05089771 Apply PF-05089771 Record baseline current->Apply PF-05089771 Record current with drug Record current with drug Apply PF-05089771->Record current with drug Calculate IC50 Calculate IC50 Record current with drug->Calculate IC50 End End Calculate IC50->End

Figure 2. Workflow for electrophysiological assessment of Nav1.7 inhibitors.
In Vivo Pain Models

  • Objective: To assess the analgesic efficacy of PF-05089771 in animal models of pain.

  • Acetic Acid-Induced Writhing Test (Visceral Pain):

    • Mice are administered PF-05089771 or a vehicle control intraperitoneally.

    • After a set time (e.g., 30 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce writhing behavior (a sign of pain).

    • The number of writhes is counted over a defined period.

    • A reduction in writhing compared to the control group indicates an analgesic effect.[5]

  • Human Evoked Pain Models:

    • A battery of tests is used to induce different types of pain in healthy volunteers (e.g., thermal, pressure, cold pressor).

    • Subjects receive PF-05089771, placebo, and/or active comparators (e.g., pregabalin, ibuprofen) in a crossover design.

    • Pain thresholds and tolerance are measured at various time points after drug administration.

    • Changes in pain perception are compared across treatment groups.[6][7][8]

Conclusion: Lessons Learned from PF-05089771

The case of PF-05089771 tosylate serves as a critical case study in the field of pain research. The discordance between its preclinical efficacy and clinical trial failures underscores the limitations of current animal models in predicting human analgesic responses.[10] While the compound demonstrated high selectivity and potency for Nav1.7, this did not translate into broad-spectrum pain relief in humans. This highlights the complexity of pain pathophysiology and the potential for other signaling pathways to compensate for the inhibition of Nav1.7.[12]

For researchers, the story of PF-05089771 emphasizes the need for more sophisticated and predictive preclinical models that can better recapitulate the human pain experience. Furthermore, it suggests that targeting a single ion channel may not be sufficient for treating complex pain states and that combination therapies or targeting multiple nodes in the pain pathway may be more effective strategies for future drug development.

References

Navigating Pain Pathways: A Comparative Guide to the Selective Nav1.7 Inhibitor PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics, largely due to compelling human genetic evidence linking it to pain sensation. PF-05089771 tosylate, a potent and selective arylsulfonamide inhibitor of Nav1.7, represents a significant tool in dissecting the role of this channel in nociception. This guide provides a comprehensive comparison of PF-05089771 tosylate with relevant positive and negative controls, supported by experimental data and detailed protocols to aid researchers in their investigations.

Mechanism of Action and Selectivity

PF-05089771 tosylate exhibits a state-dependent inhibition of Nav1.7, showing a higher affinity for the inactivated state of the channel. This mechanism allows for preferential targeting of neurons with higher firing frequencies, such as those involved in pain signaling. Its selectivity for Nav1.7 over other sodium channel isoforms, particularly those prevalent in cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6) tissues, is a key attribute that minimizes the potential for off-target effects.

Comparative Analysis of Nav1.7 Inhibitors

To rigorously evaluate the efficacy and specificity of PF-05089771 tosylate, it is essential to compare its performance against well-defined positive and negative controls.

Positive Controls: These are compounds known to inhibit Nav1.7 and can serve as a benchmark for the potency and efficacy of PF-05089771 tosylate.

  • Tetrodotoxin (TTX): A potent, non-selective blocker of most voltage-gated sodium channels, including Nav1.7. It serves as a general control for sodium channel-mediated activity.

  • Protoxin-II (ProTx-II): A tarantula venom peptide that is a highly potent and selective inhibitor of Nav1.7. It is an excellent positive control for demonstrating Nav1.7-specific effects.

  • Lidocaine: A non-selective sodium channel blocker used as a local anesthetic. It can be used to compare the effects of a selective inhibitor like PF-05089771 tosylate to a broader-acting agent.

Negative Controls: These are crucial for demonstrating that the observed effects of PF-05089771 tosylate are specifically due to its action on Nav1.7.

  • Vehicle (e.g., DMSO): The solvent used to dissolve PF-05089771 tosylate should be tested alone to ensure it does not have any independent effects on the experimental system.

  • Non-expressing Cell Lines: Comparing the effects of PF-05089771 tosylate on cells engineered to express Nav1.7 versus parental cells that do not express the channel can definitively show target-specific engagement.

  • Structurally Similar Inactive Analogue: While a commercially available, structurally similar but inactive analogue of PF-05089771 is not readily documented, in its absence, the use of vehicle and non-expressing cell lines provides robust negative control data.

Quantitative Data Summary

The following tables summarize the inhibitory potency of PF-05089771 tosylate and comparator compounds on human Nav1.7 and other relevant sodium channel isoforms.

Table 1: In Vitro Inhibitory Potency (IC50) of PF-05089771 Tosylate on Human Nav Channel Isoforms

Nav IsoformIC50 (nM)
hNav1.711
hNav1.18,500
hNav1.2110
hNav1.311,000
hNav1.410,000
hNav1.5>25,000
hNav1.6160
hNav1.8>10,000

Data compiled from publicly available sources.

Table 2: Comparative Inhibitory Potency (IC50) of Selected Nav1.7 Modulators

CompoundTargetIC50 (nM)
PF-05089771 tosylate hNav1.7 11
Tetrodotoxin (TTX)hNav1.7~1-10
Protoxin-II (ProTx-II)hNav1.7~0.3
LidocaineMultiple Nav IsoformsµM range

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the activity of PF-05089771 tosylate.

In Vitro Electrophysiology: Automated Patch-Clamp

This protocol describes the use of an automated patch-clamp system to measure the inhibitory effect of compounds on Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotic).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • PF-05089771 tosylate and control compounds dissolved in DMSO.

Procedure:

  • Cell Preparation: Harvest and resuspend cells in the external solution to the desired concentration for the automated patch-clamp system.

  • Compound Preparation: Prepare serial dilutions of PF-05089771 tosylate and control compounds in external solution. The final DMSO concentration should be kept constant across all conditions (typically ≤0.1%).

  • Automated Patch-Clamp Recording:

    • Load cells and compound solutions onto the instrument.

    • Initiate the automated protocol to achieve whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cells at a potential that promotes channel inactivation (e.g., -75 mV) and then depolarizing to elicit a current (e.g., 0 mV).

    • Apply the test compounds and record the resulting inhibition of the Nav1.7 current.

  • Data Analysis:

    • Measure the peak inward current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

In Vivo Pain Model: Formalin Test in Rodents

The formalin test is a widely used model of tonic pain that has both an acute and a chronic inflammatory phase.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • 5% formalin solution in saline.

  • PF-05089771 tosylate and control compounds formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose).

  • Observation chambers with mirrors for unobscured paw observation.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment for at least 30 minutes before the experiment.

  • Compound Administration: Administer PF-05089771 tosylate, positive controls (e.g., morphine), or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the formalin injection, place the animal in the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw. Observations are typically divided into two phases:

    • Phase 1 (Acute): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory): 15-60 minutes post-injection.

  • Data Analysis:

    • Quantify the total time spent in nociceptive behaviors for each phase.

    • Compare the behavioral scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizing the Pathways and Workflows

To better understand the context of PF-05089771 tosylate's action, the following diagrams illustrate the Nav1.7 signaling pathway and a typical experimental workflow.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal Noxious Stimulus Noxious Stimulus Generator Potential Generator Potential Noxious Stimulus->Generator Potential Nav1.7 Nav1.7 Generator Potential->Nav1.7 Amplification Action Potential Action Potential Nav1.7->Action Potential Initiation Signal Propagation Signal Propagation Action Potential->Signal Propagation PF-05089771 PF-05089771 PF-05089771->Nav1.7 Inhibition

Caption: Nav1.7 Signaling Pathway in Nociception.

Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Cell Line with Nav1.7 Cell Line with Nav1.7 Automated Patch Clamp Automated Patch Clamp Cell Line with Nav1.7->Automated Patch Clamp Compound Application Compound Application Automated Patch Clamp->Compound Application IC50 Determination IC50 Determination Compound Application->IC50 Determination Animal Model of Pain Animal Model of Pain IC50 Determination->Animal Model of Pain Lead Compound Selection Compound Administration Compound Administration Animal Model of Pain->Compound Administration Behavioral Assessment Behavioral Assessment Compound Administration->Behavioral Assessment Efficacy Analysis Efficacy Analysis Behavioral Assessment->Efficacy Analysis

Caption: Experimental Workflow for Nav1.7 Inhibitor Evaluation.

A Comparative Analysis of PF-05089771 Tosylate in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the findings related to PF-05089771 tosylate, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The document objectively compares its performance with alternative treatments, supported by experimental data from clinical and preclinical studies. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate reproducibility and critical evaluation.

Mechanism of Action and Signaling Pathway

PF-05089771 is an arylsulfonamide that selectively blocks the NaV1.7 sodium channel.[1] NaV1.7 is a crucial component in the transmission of pain signals, predominantly expressed in nociceptive and sympathetic neurons.[2][3] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This genetic evidence strongly implicates NaV1.7 as a key regulator of pain perception. The channel plays a pivotal role in amplifying subthreshold depolarizations in response to noxious stimuli, thereby facilitating the generation and propagation of action potentials along sensory neurons to the central nervous system. By inhibiting NaV1.7, PF-05089771 aims to dampen this hyperexcitability and reduce the sensation of pain.

NaV1.7 Signaling Pathway in Nociception cluster_periphery Peripheral Nociceptor cluster_axon Sensory Neuron Axon cluster_cns Central Nervous System (Dorsal Horn) Noxious Stimuli Noxious Stimuli Generator Potential Generator Potential Noxious Stimuli->Generator Potential NaV1.7 NaV1.7 Generator Potential->NaV1.7 Amplifies Action Potential Generation Action Potential Generation NaV1.7->Action Potential Generation Initiates AP Propagation AP Propagation Action Potential Generation->AP Propagation Neurotransmitter Release Neurotransmitter Release AP Propagation->Neurotransmitter Release Pain Perception Pain Perception Neurotransmitter Release->Pain Perception PF-05089771 PF-05089771 PF-05089771->NaV1.7 Inhibits

Figure 1: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of PF-05089771.

Comparative Efficacy in Clinical Trials

PF-05089771 has been evaluated in clinical trials for various pain indications, most notably in painful diabetic peripheral neuropathy (DPN) and in experimental pain models in healthy volunteers. These studies provide a direct comparison with existing analgesics.

Painful Diabetic Peripheral Neuropathy (NCT02215252)

This randomized, placebo- and active-controlled trial assessed the efficacy of PF-05089771 in patients with DPN.[4][5][6][7][8] The primary endpoint was the change in the weekly average pain score from baseline. While a trend towards pain reduction was observed with PF-05089771, it did not achieve statistical significance compared to placebo.[4][5][6] In contrast, the active comparator, pregabalin, demonstrated a statistically significant reduction in pain scores.[4][5][6]

Treatment GroupMean Posterior Difference from Placebo (90% Credible Interval)Statistical Significance vs. Placebo
PF-05089771 (150 mg BID)-0.41 (-1.00 to 0.17)Not Significant
Pregabalin (150 mg BID)-0.53 (-0.91 to -0.20)Significant
Table 1: Efficacy of PF-05089771 vs. Pregabalin in Painful Diabetic Peripheral Neuropathy.[4][5][6]
Experimental Pain Models in Healthy Volunteers (NCT02349607)

A separate study in healthy volunteers used a battery of evoked pain models to assess the analgesic properties of PF-05089771, comparing it to placebo, pregabalin, and ibuprofen.[2][3][9][10] PF-05089771, administered alone or in combination with pregabalin, did not show a significant analgesic effect across the tested pain modalities.[2][3][9][10] Conversely, both pregabalin and ibuprofen demonstrated significant effects on their respective targeted pain endpoints.[2][3][9][10]

Pain ModelPF-05089771 vs. Placebo (LS Means, 90% CI)Pregabalin vs. Placebo (LS Means, 90% CI)Ibuprofen vs. Placebo (LS Means, 90% CI)
Thermal Pain (Normal Skin) -0.63 (0.32 to 0.93)-
Thermal Pain (UVB-treated Skin) -0.01 (-0.44 to 0.43)0.53 (0.11 to 0.96)1.26 (0.82 to 1.70)
Pressure Stimulation -1.10 (1.04 to 1.18) 1.08 (1.01 to 1.15)
Cold Pressor Test -1.22 (1.14 to 1.32) -

Table 2: Analgesic Effects of PF-05089771 and Comparators in Evoked Pain Models.[2][3][9][10]
LS Means (Least Squares Means) represent the adjusted mean change from baseline. For pressure and cold pressor tests, results are presented as back-transformed ratios. Bolding indicates statistical significance.

Selectivity Profile of PF-05089771

A critical aspect of NaV1.7 inhibitor development is selectivity over other sodium channel subtypes to minimize off-target effects. PF-05089771 exhibits high selectivity for NaV1.7 over other isoforms.

NaV SubtypeIC50 (nM) for PF-05089771Fold Selectivity vs. hNaV1.7
hNaV1.7 11 1
hNaV1.1>10,000>909
hNaV1.212111
hNaV1.3>10,000>909
hNaV1.4>10,000>909
hNaV1.5>10,000>909
hNaV1.617616
hNaV1.8>10,000>909
Table 3: Selectivity Profile of PF-05089771 against Human Voltage-Gated Sodium Channel Subtypes.[9]

Experimental Protocols

Clinical Trial Methodology (NCT02215252 - Painful Diabetic Neuropathy)
  • Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group study.[6][7][8]

  • Participants: 135 adults with a diagnosis of painful diabetic peripheral neuropathy for at least 6 months.[6][7]

  • Treatment Arms:

    • PF-05089771 (150 mg twice daily)[6][7]

    • Pregabalin (150 mg twice daily)[6][7]

    • Placebo[6][7]

  • Treatment Duration: 4 weeks, following a 1-week placebo run-in period.[6][7]

  • Primary Outcome Measure: Change from baseline in the weekly average of the 24-hour average pain score (measured on an 11-point Numerical Rating Scale).[6][7]

NCT02215252_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment 4-Week Treatment cluster_followup Follow-up Screening Patient Screening RunIn 1-Week Placebo Run-in Screening->RunIn Randomization Randomization RunIn->Randomization PF05089771 PF-05089771 (150 mg BID) Randomization->PF05089771 Pregabalin Pregabalin (150 mg BID) Randomization->Pregabalin Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint Assessment (Week 4) PF05089771->Endpoint Pregabalin->Endpoint Placebo->Endpoint

Figure 2: Experimental workflow for the NCT02215252 clinical trial.
Preclinical Electrophysiology Protocol (Whole-Cell Patch-Clamp)

The following provides a generalized protocol for assessing the inhibitory activity of compounds on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Culture: HEK293 cells stably expressing human NaV1.7 are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.[11]

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.[11]

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3.[11]

  • Voltage Protocol:

    • Cells are held at a resting membrane potential of -120 mV.

    • A depolarizing pulse to 0 mV is applied to elicit an inward sodium current.

  • Compound Application: The test compound is perfused at various concentrations.

  • Data Analysis:

    • The peak sodium current in the presence of the compound is compared to the control current.

    • Concentration-response curves are generated to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Patch_Clamp_Workflow CellPrep Cell Preparation (hNaV1.7 expressing cells) Patching Establish Whole-Cell Configuration CellPrep->Patching Baseline Record Baseline Na+ Current Patching->Baseline CompoundApp Perfuse Test Compound Baseline->CompoundApp Recording Record Na+ Current in presence of compound CompoundApp->Recording Washout Washout Compound Recording->Washout Analysis Data Analysis (IC50 Determination) Recording->Analysis Washout->Baseline Repeat for multiple concentrations

Figure 3: Generalized workflow for whole-cell patch-clamp electrophysiology.

Preclinical Alternatives and Their Performance

Numerous other selective NaV1.7 inhibitors have been investigated in preclinical models. While a comprehensive review is beyond the scope of this guide, the following table highlights some notable examples and their reported preclinical efficacy.

CompoundReported Preclinical EfficacyAnimal Model(s)
GX-936 Demonstrated efficacy in inflammatory and neuropathic pain models.Formalin test, Chronic Constriction Injury (CCI)
AM-0466 Showed analgesic effects in models of inflammatory and neuropathic pain.Complete Freund's Adjuvant (CFA), Spared Nerve Injury (SNI)
GNE-131 Reported to reduce pain behaviors in various preclinical models.Various inflammatory and neuropathic pain models
Table 4: Examples of Preclinical NaV1.7 Inhibitors.

It is important to note that despite promising preclinical data, many of these compounds have not successfully translated to clinical efficacy, a challenge that PF-05089771 also faced.[1][12]

Conclusion

The cross-validation of findings for PF-05089771 tosylate reveals a compound with high in vitro potency and selectivity for NaV1.7. However, this did not translate into significant analgesic efficacy in clinical trials for painful diabetic peripheral neuropathy or in experimental pain models in healthy volunteers, where it was outperformed by established analgesics like pregabalin and ibuprofen. The detailed experimental protocols and comparative data presented in this guide are intended to provide researchers with a comprehensive understanding of the evaluation of PF-05089771 and to inform the continued development of selective NaV1.7 inhibitors as a potential therapeutic strategy for pain management.

References

A Comparative Guide to the Efficacy of PF-05089771 Tosylate in Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of PF-05089771 tosylate, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, with other alternative Nav1.7 inhibitors. The information is supported by experimental data from various cell types relevant to pain research.

Introduction

Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Its critical role in the transmission of pain signals in nociceptive neurons has led to the development of selective inhibitors. PF-05089771 tosylate is one such small molecule inhibitor that has been extensively studied. This guide aims to compare its performance against other Nav1.7 inhibitors in key cellular models used in pain research.

Mechanism of Action: Nav1.7 Inhibition

PF-05089771 and other selective inhibitors target the Nav1.7 channel, which is crucial for the initiation and propagation of action potentials in sensory neurons. By blocking this channel, these compounds reduce neuronal excitability and thereby inhibit the transmission of pain signals.

Nav1.7 Inhibition Pathway cluster_membrane Cell Membrane Nav1.7 Nav1.7 Channel Action_Potential Action Potential Generation & Propagation Nav1.7->Action_Potential initiates Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization activates Depolarization->Nav1.7 opens Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal PF-05089771 PF-05089771 (or alternative inhibitor) PF-05089771->Nav1.7 inhibits Voltage_Clamp_Workflow Cell_Culture HEK293 cells stably expressing hNav1.7 Patch_Pipette Prepare patch pipette with intracellular solution Cell_Culture->Patch_Pipette Giga_Seal Form a giga-ohm seal with the cell membrane Patch_Pipette->Giga_Seal Whole_Cell Rupture the membrane to achieve whole-cell configuration Giga_Seal->Whole_Cell Holding_Potential Clamp membrane at a holding potential (e.g., -120 mV) Whole_Cell->Holding_Potential Voltage_Protocol Apply voltage steps to elicit Nav1.7 currents (e.g., prepulse to -40 mV, then test pulse to 0 mV) Holding_Potential->Voltage_Protocol Drug_Application Perfuse with PF-05089771 or alternative compound Voltage_Protocol->Drug_Application Record_Current Record inward sodium currents Drug_Application->Record_Current Data_Analysis Analyze current inhibition to determine IC50 Record_Current->Data_Analysis MEA_Workflow Cell_Seeding Seed iPSC-derived sensory neurons onto MEA plates Maturation Culture and mature the neuronal network Cell_Seeding->Maturation Baseline_Recording Record baseline spontaneous and evoked activity Maturation->Baseline_Recording Compound_Addition Add PF-05089771 or alternative inhibitor Baseline_Recording->Compound_Addition Post-Treatment_Recording Record neuronal activity post-compound addition Compound_Addition->Post-Treatment_Recording Data_Analysis Analyze changes in firing rate, bursting, and network activity Post-Treatment_Recording->Data_Analysis

A Comparative Benchmark Analysis of PF-05089771 Tosylate Against Novel Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the pursuit of novel analgesics, largely due to compelling human genetic evidence linking loss-of-function mutations in the SCN9A gene to a congenital insensitivity to pain. PF-05089771 tosylate, a potent and selective arylsulfonamide inhibitor of Nav1.7, represents a significant step in the therapeutic targeting of this channel. However, the landscape of Nav1.7 inhibitor development is dynamic, with new compounds continually emerging. This guide provides an objective comparison of PF-05089771 tosylate's performance against a selection of these newer chemical entities, supported by available preclinical data.

Introduction to PF-05089771 Tosylate

PF-05089771 is a potent, orally bioavailable, and selective inhibitor of the Nav1.7 sodium channel. Its mechanism of action is state-dependent, exhibiting a higher affinity for the inactivated state of the channel. By binding to the voltage-sensor domain of Nav1.7, it stabilizes the channel in a non-conducting conformation, thereby inhibiting the initiation and propagation of action potentials in nociceptive neurons. Despite its promising preclinical profile, like many other Nav1.7 inhibitors, PF-05089771 has faced challenges in demonstrating robust efficacy in clinical trials for chronic pain conditions such as painful diabetic peripheral neuropathy.

Benchmarking Against Novel Compounds

This guide benchmarks PF-05089771 tosylate against three novel Nav1.7 inhibitors that have shown promise in preclinical studies: ST-2427, a state-independent inhibitor; DS-1971a, a potent and selective sulfonamide derivative; and JNJ63955918, a peptide-based inhibitor. The comparison focuses on in vitro potency and selectivity, which are critical parameters for the development of effective and safe analgesics.

Data Presentation

The following tables summarize the available quantitative data for PF-05089771 tosylate and the selected comparator compounds.

Table 1: In Vitro Potency (IC50) Against Human Nav1.7

CompoundChemical ClassIC50 (nM) vs. hNav1.7State-DependencyReference
PF-05089771 tosylateArylsulfonamide11 (inactivated state)State-dependent[1][2]
ST-2427Not specified39 (resting state)State-independent
DS-1971aSulfonamidePotent (specific value not publicly available)Not specified
JNJ63955918Peptide11Closed-state dependent

Table 2: In Vitro Selectivity Profile (IC50 in nM or Fold-Selectivity)

CompoundNav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.8Reference
PF-05089771 tosylate>10,000110>10,000>10,000>10,000160>10,000[1]
ST-2427>10,000>10,000>65,300>10,000>10,00017,900>10,000
DS-1971aHighly selective (specific values not publicly available)Highly selectiveHighly selectiveHighly selectiveHighly selectiveHighly selectiveHighly selective
JNJ63955918>300-fold>300-fold>300-fold>300-fold>300-fold>300-fold>300-fold

Note: Data for ST-2427, DS-1971a, and JNJ63955918 are compiled from various preclinical disclosures and may not have been generated using identical assay conditions.

Signaling Pathway and Experimental Workflow

To understand the context of these compounds' actions, it is essential to visualize the underlying biological pathway and the general process of their evaluation.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Painful_Stimulus Painful Stimulus (e.g., heat, mechanical) Membrane_Depolarization Membrane Depolarization Painful_Stimulus->Membrane_Depolarization Nav1_7_Activation Nav1.7 Channel Activation Membrane_Depolarization->Nav1_7_Activation Na_Influx Na+ Influx Nav1_7_Activation->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Neurotransmitter_Release Neurotransmitter Release (Spinal Cord) Action_Potential->Neurotransmitter_Release Pain_Perception Pain Perception (Brain) Neurotransmitter_Release->Pain_Perception PF_05089771 PF-05089771 & New Compounds PF_05089771->Nav1_7_Activation Inhibition

Figure 1: Simplified signaling pathway of Nav1.7 in nociception and the point of intervention for inhibitors.

Experimental_Workflow cluster_Workflow Compound Evaluation Workflow Compound_Library Compound Library Primary_Screening Primary Screening (High-Throughput Assay on hNav1.7) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation (Dose-Response Curves) Primary_Screening->Hit_Confirmation Selectivity_Profiling Selectivity Profiling (Panel of Nav Subtypes) Hit_Confirmation->Selectivity_Profiling In_Vivo_Efficacy In Vivo Efficacy (Animal Pain Models) Selectivity_Profiling->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate

Figure 2: A general experimental workflow for the discovery and preclinical evaluation of Nav1.7 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Nav1.7 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination and Selectivity Profiling

Objective: To determine the concentration-dependent inhibitory effect of a compound on Nav1.7 and its selectivity against other Nav channel subtypes.

Cell Lines: HEK293 or CHO cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.1, hNav1.2, etc.).

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Procedure:

  • Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • The chamber is continuously perfused with the external solution at room temperature.

  • Patch pipettes are fabricated from borosilicate glass capillaries and fire-polished to a resistance of 2-5 MΩ when filled with the internal solution.

  • A gigaohm seal is formed between the patch pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage-clamp recordings are performed using a patch-clamp amplifier.

  • To assess the effect on the inactivated state of the channel (for state-dependent inhibitors like PF-05089771), a voltage protocol is applied where the cell is held at a depolarized potential (e.g., -50 mV) to induce inactivation, followed by a brief hyperpolarizing step to allow for partial recovery from inactivation before a test pulse to elicit a current.

  • For resting-state assessment, the holding potential is maintained at a more hyperpolarized level (e.g., -120 mV).

  • A baseline current is established before the application of the test compound.

  • The compound is applied at increasing concentrations via the perfusion system.

  • The peak inward sodium current is measured at each concentration, and the percentage of inhibition is calculated relative to the baseline current.

  • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

  • The same protocol is repeated for a panel of other Nav channel subtypes to determine the selectivity profile.

Automated Patch-Clamp Electrophysiology

For higher throughput screening, automated patch-clamp systems are often employed.

System: QPatch, Patchliner, or similar automated patch-clamp platform.

Procedure:

  • A cell suspension of the stable cell line is prepared.

  • The automated system aspirates the cells and the internal solution into the wells of a multi-well plate containing microfluidic channels that act as patch pipettes.

  • The system automatically establishes whole-cell configurations.

  • Voltage protocols similar to those used in manual patch-clamp are applied.

  • Compounds from a library are automatically applied to the cells.

  • The system records the ion channel currents and calculates the inhibitory effects.

This high-throughput method allows for the rapid screening of large compound libraries to identify initial hits for further characterization.

Discussion and Future Directions

The data presented in this guide highlight the ongoing efforts to develop highly potent and selective Nav1.7 inhibitors. While PF-05089771 tosylate remains a key benchmark compound due to its well-characterized profile, newer agents such as ST-2427, DS-1971a, and JNJ63955918 exhibit promising preclinical data, with some showing different mechanisms of action (e.g., state-independence) that may offer therapeutic advantages.

A significant challenge in the field is the translation of preclinical potency and selectivity into clinical efficacy. The reasons for the disconnect between preclinical and clinical results for many Nav1.7 inhibitors are likely multifactorial and may include issues with target engagement in a complex in vivo environment, the specific pain patient populations studied, and the endpoints measured in clinical trials.

Future research should focus on:

  • Investigating the in vivo target engagement and pharmacokinetic/pharmacodynamic relationships of these novel inhibitors.

  • Exploring the efficacy of these compounds in a wider range of preclinical pain models that more accurately reflect the heterogeneity of human pain conditions.

By addressing these key areas, the scientific community can continue to advance the development of Nav1.7 inhibitors with the potential to become safe and effective non-opioid analgesics.

References

A Comparative Guide to PF-05089771 Tosylate: A Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of PF-05089771 tosylate, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The content herein summarizes its pharmacological profile, compares its performance with other relevant Nav1.7 inhibitors, and presents supporting experimental data from preclinical and clinical studies.

Introduction to PF-05089771 Tosylate and the Role of Nav1.7 in Pain Signaling

Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. Its preferential expression in peripheral sensory neurons makes it a prime target for the development of novel analgesics with potentially fewer central nervous system side effects than current therapies. Genetic studies in humans have solidified the role of Nav1.7 in pain perception; loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations are associated with debilitating pain disorders such as inherited erythromelalgia (IEM).

PF-05089771 tosylate is an arylsulfonamide that acts as a potent and selective inhibitor of Nav1.7. It exhibits state-dependent binding, preferentially interacting with the inactivated state of the channel. Despite strong preclinical evidence and a sound scientific rationale, the clinical development of PF-05089771 was ultimately discontinued due to a lack of robust efficacy in broad patient populations. This guide will delve into the data that shaped its development and provide a comparative context for its performance.

Quantitative Data Comparison

The following tables summarize the in vitro potency and clinical efficacy data for PF-05089771 tosylate in comparison to other Nav1.7 inhibitors and standard-of-care analgesics.

Table 1: In Vitro Potency and Selectivity of PF-05089771 Tosylate

TargetSpeciesIC50 (nM)Reference(s)
Nav1.7 Human 11
Cynomolgus Monkey12
Dog13
Mouse8
Rat171
Nav1.1Human~650
Nav1.2Human~121
Nav1.3Human>10,000
Nav1.4Human>10,000
Nav1.5Human>10,000
Nav1.6Human~176
Nav1.8Human>10,000

Table 2: Clinical Trial Efficacy Data for PF-05089771 in Painful Diabetic Peripheral Neuropathy (PDPN)

Treatment GroupNBaseline Pain Score (Mean)Change from Baseline at Week 4 (Mean Difference vs. Placebo)90% Credible IntervalStatistical SignificanceReference(s)
PF-05089771 (150 mg BID) 135 (total)~6-0.41 -1.00 to 0.17 No
Pregabalin (150 mg BID)~6-0.53-0.91 to -0.20Yes
Placebo~6---

Table 3: Clinical Trial Efficacy Data for PF-05089771 in Postoperative Dental Pain

Treatment GroupNOutcome MeasureResultStatistical SignificanceReference(s)
PF-05089771 (450 mg & 1600 mg single dose) 235 (total)Sum of Pain Intensity Difference over 6 hours (SPID6)No significant difference from placeboNo
PlaceboSPID6--

Table 4: Clinical Trial Efficacy Data for PF-05089771 in Inherited Erythromelalgia (IEM)

Treatment GroupNOutcome MeasureResultStatistical SignificanceReference(s)
PF-05089771 (1600 mg single dose) 5Reduction in heat-evoked painDemonstrated a reduction in pain Yes (in responders)
PlaceboReduction in heat-evoked pain--

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of PF-05089771 and a typical workflow for assessing its efficacy in a preclinical pain model.

Nav1_7_Inhibition cluster_membrane Neuronal Membrane Nav1_7 Nav1.7 Channel Resting State Open State Inactivated State Nav1_7:open->Nav1_7:inact Nav1_7:inact->Nav1_7:rest Action_Potential Action Potential Propagation Nav1_7:open->Action_Potential Noxious_Stimulus Noxious Stimulus (e.g., heat, mechanical) Depolarization Membrane Depolarization Noxious_Stimulus->Depolarization Depolarization->Nav1_7:open Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PF05089771 PF-05089771 PF05089771->Nav1_7:inact Binds to and stabilizes inactivated state

Caption: Mechanism of PF-05089771 action on the Nav1.7 channel.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Rodent Model of Pain (e.g., Neuropathic, Inflammatory) Group_Assignment Random Assignment to Groups (Vehicle, PF-05089771, Positive Control) Animal_Model->Group_Assignment Drug_Administration Drug Administration (e.g., Oral, Intraperitoneal) Group_Assignment->Drug_Administration Behavioral_Testing Nociceptive Behavioral Testing (e.g., Von Frey, Hargreaves) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (e.g., Paw Withdrawal Threshold, Latency) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Comparison of Treatment Groups Statistical_Analysis->Results

Caption: Workflow for preclinical evaluation of PF-05089771.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Electrophysiology: Patch-Clamp Assay for Nav1.7 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-05089771 on human Nav1.7 channels.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7).

Protocol:

  • Cell Culture: HEK293 cells expressing hNav1.7 are cultured in standard medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic).

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch or Patchliner) or a manual setup.

  • Solutions:

    • Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.

    • To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -30 mV) for a variable duration can be used to induce channel inactivation before the test pulse.

  • Compound Application: PF-05089771 is dissolved in DMSO and diluted in the external solution to achieve a range of final concentrations. The compound is perfused onto the cells for a sufficient duration to reach steady-state block.

  • Data Analysis: The peak inward current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

In Vivo Nociception: Rodent Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)

Objective: To evaluate the analgesic efficacy of PF-05089771 in a model of inflammatory pain.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Protocol:

  • Acclimation: Animals are acclimated to the testing environment and handling for several days before the experiment.

  • Baseline Measurement: Baseline paw withdrawal thresholds to a mechanical stimulus (e.g., using von Frey filaments) or thermal stimulus (e.g., using a Hargreaves apparatus) are measured.

  • Induction of Inflammation: A 1% solution of lambda-carrageenan in saline is injected into the plantar surface of one hind paw.

  • Drug Administration: PF-05089771 (formulated in a suitable vehicle) or vehicle control is administered orally or intraperitoneally at a specified time before or after carrageenan injection. A positive control group (e.g., indomethacin or morphine) is also included.

  • Nociceptive Testing: Paw withdrawal thresholds or latencies are measured at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: The changes in paw withdrawal threshold or latency from baseline are calculated for each group. The data are analyzed using a two-way ANOVA with post-hoc tests to compare the treatment groups.

Conclusion

PF-05089771 tosylate is a well-characterized, potent, and selective Nav1.7 inhibitor that showed promise in preclinical models and in a specific, genetically defined pain population (IEM). However, it failed to demonstrate broad analgesic efficacy in more common pain conditions such as painful diabetic peripheral neuropathy and postoperative dental pain. This discrepancy highlights the challenges in translating preclinical findings to the clinic and underscores the complexity of pain pathophysiology. The data presented in this guide serves as a valuable reference for researchers in the field of pain drug discovery, offering insights into the development of Nav1.7 inhibitors and the importance of robust translational strategies. The continued exploration of Nav1.7 as a therapeutic target is warranted, with a focus on developing compounds with optimized pharmacokinetic and pharmacodynamic properties and employing patient stratification strategies in clinical trials.

Safety Operating Guide

Safe Disposal of PF-05089771 Tosylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of PF-05089771 tosylate, a potent and selective Nav1.7 inhibitor, must adhere to strict laboratory safety protocols and local regulations. This involves handling the compound as hazardous chemical waste and ensuring its complete degradation or secure containment.

Researchers and laboratory personnel must consult their institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of this compound. The following procedures are based on general best practices for hazardous chemical waste disposal and should be adapted to meet local and institutional requirements.

Disposal Procedures

Proper disposal of PF-05089771 tosylate is critical to ensure personnel safety and environmental protection. The following step-by-step process outlines the recommended procedure for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE) Before handling PF-05089771 tosylate, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Step 2: Waste Segregation

  • Solid Waste: Collect any solid PF-05089771 tosylate, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing PF-05089771 tosylate should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.

Step 3: Container Labeling All waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "PF-05089771 tosylate"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The primary hazard(s) (e.g., "Toxic," "Harmful if swallowed")

Step 4: Storage Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. The storage area should be away from heat sources and incompatible materials.

Step 5: Final Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of PF-05089771 tosylate down the drain or in regular trash.

Chemical and Physical Properties

A summary of the key quantitative data for PF-05089771 tosylate is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₈H₁₂Cl₂FN₅O₃S₂ · C₇H₈O₃S[1]
Molecular Weight 672.6 g/mol [1]
CAS Number 1430806-04-4[1]
Appearance Crystalline solid[1]
Solubility DMF: 33 mg/mL, DMSO: 33 mg/mL[1]
IC₅₀ for hNav1.7 11 nM[2][3]

Experimental Workflow: Disposal of PF-05089771 Tosylate

The following diagram illustrates the logical workflow for the proper disposal of PF-05089771 tosylate, from initial handling to final disposal.

A Start: Handling PF-05089771 Tosylate B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste B->C D Solid Waste (e.g., contaminated labware) C->D E Liquid Waste (e.g., solutions) C->E F Segregate into Labeled Hazardous Waste Container D->F E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I End: Proper Disposal H->I

Caption: Workflow for the safe disposal of PF-05089771 tosylate.

References

Personal protective equipment for handling PF 05089771 tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of PF-05089771 tosylate, ensuring laboratory safety and procedural accuracy.

This document provides critical safety and logistical information for the handling of PF-05089771 tosylate, a potent and selective Nav1.7 channel blocker. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

PF-05089771 tosylate is classified with several hazards, demanding rigorous adherence to safety protocols. The following table summarizes the required personal protective equipment.

Area of Protection Required PPE Specifications and Rationale
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated. Ensures protection against inhalation of harmful particles.
Hand Protection Chemical-resistant glovesMust be worn at all times. Prevents skin contact and absorption.
Eye/Face Protection Safety glasses with side-shields or goggles; Face shieldProtects against splashes and airborne particles that can cause serious eye damage.
Body Protection Laboratory coat; Protective suitA lab coat is standard. A protective suit may be necessary for large quantities or in case of a spill.

This information is synthesized from the Safety Data Sheet (SDS) for PF-05089771 tosylate.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of PF-05089771 tosylate from receipt to disposal.

A Receiving and Storage B Preparation and Weighing A->B Transport to designated area C Experimental Use B->C Transfer to experimental setup D Decontamination C->D Post-experiment cleanup E Waste Disposal D->E Segregate and label waste

Caption: Workflow for handling PF-05089771 tosylate.

Operational and Disposal Plans

Step-by-Step Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Preparation and Weighing:

    • Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weigh boats) and clean them thoroughly after use.

  • Experimental Use:

    • Always wear the prescribed PPE as detailed in the table above.

    • Handle the compound away from ignition sources, as it is a flammable solid.

    • Avoid generating dust.

    • Ensure proper ventilation in the work area.

  • Decontamination:

    • Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol).

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan:

  • Waste Segregation: All waste contaminated with PF-05089771 tosylate, including empty containers, disposable PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Exposure Type Immediate Action
Inhalation Move the affected person to fresh air. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a hazardous waste container and decontaminate the area.

This guide is intended to provide essential information for the safe handling of PF-05089771 tosylate. Researchers should always consult the full Safety Data Sheet (SDS) before use and be familiar with their institution's specific safety protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF 05089771 tosylate
Reactant of Route 2
Reactant of Route 2
PF 05089771 tosylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.